molecular formula C11H9NO B8381358 5-Cyano-2-methylindan-1-one

5-Cyano-2-methylindan-1-one

Cat. No.: B8381358
M. Wt: 171.19 g/mol
InChI Key: ZQDXQHNPTXNWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-2-methylindan-1-one is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Cyano-2-methylindan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyano-2-methylindan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-methyl-1-oxo-2,3-dihydroindene-5-carbonitrile

InChI

InChI=1S/C11H9NO/c1-7-4-9-5-8(6-12)2-3-10(9)11(7)13/h2-3,5,7H,4H2,1H3

InChI Key

ZQDXQHNPTXNWQI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1=O)C=CC(=C2)C#N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Cyano-2-methylindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-Cyano-2-methylindan-1-one, a key intermediate in the synthesis of various biologically active molecules. This document delves into the compound's structure, physicochemical properties, and spectral characteristics. Furthermore, it outlines a viable synthetic pathway and discusses the reactivity of its core functional groups, the nitrile and the indanone system. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, providing foundational knowledge and practical insights into the chemistry of this versatile building block.

Introduction

The indanone scaffold is a privileged structural motif present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The fusion of a benzene ring with a cyclopentanone ring provides a rigid framework that can be strategically functionalized to interact with various biological targets. The introduction of a cyano group and a methyl group at specific positions, as in 5-Cyano-2-methylindan-1-one, offers unique opportunities for further chemical modifications and the exploration of structure-activity relationships. This guide aims to consolidate the available information on 5-Cyano-2-methylindan-1-one, providing a detailed understanding of its chemical nature.

Chemical Structure and Physicochemical Properties

5-Cyano-2-methylindan-1-one, also known as 2-methyl-1-oxoindan-5-carbonitrile, possesses a bicyclic structure with the systematic IUPAC name 2-methyl-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. Its chemical formula is C₁₁H₉NO, and it has a molecular weight of 171.19 g/mol .

Structure:

Synthesis_Pathway cluster_0 Starting Material cluster_1 Reaction cluster_2 Product 3-(4-cyanophenyl)-2-methylpropanoic acid 3-(4-cyanophenyl)-2-methylpropanoic acid Acid Chloride Formation Acid Chloride Formation 3-(4-cyanophenyl)-2-methylpropanoic acid->Acid Chloride Formation SOCl₂ or (COCl)₂ Friedel-Crafts Acylation Friedel-Crafts Acylation Acid Chloride Formation->Friedel-Crafts Acylation Lewis Acid (e.g., AlCl₃) 5-Cyano-2-methylindan-1-one 5-Cyano-2-methylindan-1-one Friedel-Crafts Acylation->5-Cyano-2-methylindan-1-one

Proposed Synthesis of 5-Cyano-2-methylindan-1-one.

Experimental Protocol (Hypothetical):

  • Acid Chloride Formation: To a solution of 3-(4-cyanophenyl)-2-methylpropanoic acid in an inert solvent (e.g., dichloromethane), add a slight excess of thionyl chloride or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene). Cool the solution in an ice bath and add a Lewis acid, such as aluminum chloride, portion-wise. Stir the reaction mixture at low temperature and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture onto crushed ice and acidify with dilute hydrochloric acid. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to afford 5-Cyano-2-methylindan-1-one.

Reactivity

The chemical reactivity of 5-Cyano-2-methylindan-1-one is governed by its two primary functional groups: the nitrile and the ketone within the indanone framework.

Reactions of the Nitrile Group

The cyano group is a versatile functional group that can undergo a variety of transformations:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-carboxy-2-methylindan-1-one. A known procedure involves heating with a mixture of glacial acetic acid and concentrated hydrochloric acid. [1]

Nitrile_Hydrolysis 5-Cyano-2-methylindan-1-one 5-Cyano-2-methylindan-1-one 5-Carboxy-2-methylindan-1-one 5-Carboxy-2-methylindan-1-one 5-Cyano-2-methylindan-1-one->5-Carboxy-2-methylindan-1-one H₃O⁺, Δ

Hydrolysis of the Nitrile Group.

  • Reduction: The nitrile group can be reduced to a primary amine (5-aminomethyl-2-methylindan-1-one) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Grignard Reaction: Reaction with Grignard reagents followed by hydrolysis can convert the nitrile group into a ketone.

Reactions of the Indanone Core

The ketone and the adjacent α- and β-positions of the indanone system are sites of reactivity:

  • Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • α-Halogenation: The α-carbon to the carbonyl group can be halogenated under appropriate conditions.

  • Aldol Condensation: The α-protons are acidic and can be removed by a base to form an enolate, which can then participate in aldol condensation reactions with aldehydes or ketones.

  • Oxidation: The methylene group at the β-position can be oxidized under certain conditions.

Potential Applications

5-Cyano-2-methylindan-1-one serves as a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of multiple functional groups allows for diverse derivatization strategies. For instance, the nitrile group can be converted to other functionalities, and the indanone core can be modified to create a library of compounds for biological screening.

Conclusion

5-Cyano-2-methylindan-1-one is a multifaceted chemical entity with significant potential as a building block in organic synthesis. This guide has provided a detailed overview of its chemical properties, including its structure, predicted spectroscopic characteristics, a plausible synthetic route, and its key reactive sites. The information compiled herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors. Further experimental validation of the predicted spectral data and optimization of synthetic protocols will undoubtedly enhance the utility of this promising intermediate.

References

[1]PrepChem. Synthesis of 5-carboxy-2-methylindan-1-one. Available at: [Link] (Accessed: March 2, 2026). [2]Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link] (Accessed: March 2, 2026). [3]PubChem. 1-Indanone. Available at: [Link] (Accessed: March 2, 2026). [4]RSC Publishing. An efficient, greener synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using polystyrene sulfonic acid as a catalyst. Available at: [Link] (Accessed: March 2, 2026). [5]Organic Chemistry Portal. Indanone synthesis. Available at: [Link] (Accessed: March 2, 2026). [6]Wikipedia. Nazarov cyclization reaction. Available at: [Link] (Accessed: March 2, 2026). [7]Longdom.org. The Nazarov Cyclization. Available at: [Link] (Accessed: March 2, 2026). [8]Chemguide. Interpreting C-13 NMR spectra. Available at: [Link] (Accessed: March 2, 2026). [9]Oregon State University. 13C NMR Chemical Shifts. Available at: [Link] (Accessed: March 2, 2026). [10]University of California, Los Angeles. IR Absorption Table. Available at: [Link] (Accessed: March 2, 2026). [11]Northern Illinois University. IR Absorption Frequencies. Available at: [Link] (Accessed: March 2, 2026). [12]Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link] (Accessed: March 2, 2026). Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link] (Accessed: March 2, 2026). [13]ResearchGate. Part VI - Synthesis and intra-, and intermolecular Friedel-Crafts reaction of 2-methyl-4-phenylpentanedioic anhydride. Available at: [Link] (Accessed: March 2, 2026).

Sources

Technical Guide: Spectroscopic Characterization of 5-Cyano-2-methylindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 5-Cyano-2-methylindan-1-one , a critical bicyclic intermediate often utilized in the synthesis of androgen receptor antagonists and other pharmacophores requiring a rigid indane scaffold.

Executive Summary

Compound: 5-Cyano-2-methylindan-1-one IUPAC Name: 2-methyl-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile Molecular Formula:


Exact Mass:  171.0684 Da

This guide provides a comprehensive analysis of the spectroscopic signatures (NMR, IR, MS) for 5-Cyano-2-methylindan-1-one. As a functionalized indanone, this molecule exhibits distinct electronic and steric features driven by the electron-withdrawing cyano group at position 5 and the stereogenic center at position 2. Accurate characterization is essential for validating the integrity of this intermediate during the synthesis of downstream carboxylic acid derivatives (e.g., 5-carboxy-2-methylindan-1-one).

Structural Analysis & Synthetic Context

Molecular Architecture

The molecule consists of a benzene ring fused to a cyclopentanone ring.

  • Core: Indan-1-one.

  • Substituents:

    • C5-Cyano: Strongly electron-withdrawing, deshielding ortho protons (H4, H6) and affecting the carbonyl stretching frequency via conjugation effects through the aromatic system.

    • C2-Methyl: Introduces chirality (creating R and S enantiomers) and breaks the symmetry of the C3 methylene protons, rendering them diastereotopic.

Synthesis Pathway & Impurity Profile

Understanding the synthesis is crucial for interpreting the spectra, particularly for identifying solvent residuals or side-products. The compound is typically synthesized via cyanation of 5-bromo-2-methylindan-1-one or cyclization of cyano-substituted phenylpropionic acid derivatives.

SynthesisPath Start 5-Bromo-2-methylindan-1-one Reagent Zn(CN)2 / Pd(0) (Rosenmund-von Braun) Start->Reagent Product 5-Cyano-2-methylindan-1-one (Target) Start->Product Cyanation (DMF, 120°C) Impurity Impurity: Des-bromo (2-methylindan-1-one) Start->Impurity Protodehalogenation (Side Rxn)

Figure 1: Common synthetic route via Palladium-catalyzed cyanation, highlighting potential reduction impurities.

Spectroscopic Data Analysis[1][2][3]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by two sharp, diagnostic bands: the nitrile stretch and the carbonyl stretch.

Functional GroupFrequency (

)
IntensityAssignment / Notes
Nitrile (

)
2225 – 2235 Medium/SharpCharacteristic stretching vibration of aryl nitrile. Distinct from alkyne stretches.
Ketone (

)
1710 – 1720 StrongCarbonyl stretch in a 5-membered ring conjugated with an aromatic system. The electron-withdrawing CN group may cause a slight blue shift (higher wavenumber) compared to unsubstituted indanone (~1705

).
Aromatic (

)
1600, 1580MediumSkeletal ring vibrations.
Aliphatic (

)
2960, 2870WeakMethyl and methylene C-H stretching.

Expert Insight: In process control, monitor the appearance of the


 band. If synthesizing from the amide, the absence of N-H stretches (

) confirms complete dehydration to the nitrile.
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (in LC-MS).

  • Molecular Ion (

    
    ):  m/z 171
    
  • Base Peak: Typically m/z 171 (highly stable aromatic system) or m/z 156.

m/zIon IdentityMechanism of Formation
171

Molecular ion. Stable due to aromaticity.
156

Loss of the C2-methyl group.
143

Loss of carbonyl (CO) from the cyclopentanone ring, resulting in a contracted ring species.
116

Sequential loss of CO and HCN (from the nitrile group).

Protocol Validation: In LC-MS (ESI+), expect


. The presence of a peak at 

would indicate unreacted bromo-precursor.
Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,

)

The proton NMR provides definitive proof of the C2-methylation and the regiochemistry of the cyano group.

Position

(ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Ar-H (C7) 7.82 Doublet (d)1H

Ortho to Carbonyl (deshielded).
Ar-H (C4) 7.70 Singlet (s)1H-Meta to Carbonyl, Ortho to CN. Appears as a broad singlet or fine doublet due to meta-coupling.
Ar-H (C6) 7.65 Doublet of Doublets (dd)1H

Ortho to CN, Meta to Carbonyl.
C3-

3.40 dd (Multiplet)1H

Benzylic proton. Diastereotopic due to C2 chiral center.
C3-

2.85 dd (Multiplet)1H

Benzylic proton.
C2-H 2.75 Multiplet (m)1H-Methine proton. Coupled to C3-

, C3-

, and Methyl.

1.32 Doublet (d)3H

Methyl group at C2.

Structural Confirmation Workflow:

  • Verify Core: The presence of the ABX system (C3-H2 and C2-H) confirms the 2-substituted indanone ring.

  • Verify Substitution: The aromatic region integrates to 3 protons (not 4), indicating monosubstitution on the ring. The pattern (d, s, dd) is consistent with 1,2,4-substitution on the benzene ring (using indanone numbering: 5-position).


C NMR (100 MHz,

)
  • Carbonyl (

    
    ): 
    
    
    
    ppm.
  • Nitrile (

    
    ): 
    
    
    
    ppm.
  • Aromatic Carbons: Six signals in the range

    
     ppm. The quaternary carbon attached to CN will be shifted upfield relative to unsubstituted carbons.
    
  • Aliphatic Carbons:

    • C3 (Benzylic):

      
       ppm.
      
    • C2 (Methine):

      
       ppm.
      
    • Methyl:

      
       ppm.
      

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without solvent artifacts:

  • Mass: Weigh 5–10 mg of 5-Cyano-2-methylindan-1-one.

  • Solvent: Dissolve in 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Filtration: If the solution is cloudy (likely inorganic salts from the cyanation step), filter through a small plug of glass wool into the NMR tube.

  • Shimming: Automated gradient shimming is sufficient, but manual tuning of Z1/Z2 may be required if paramagnetic impurities (traces of catalyst) are present.

HPLC-UV Purity Check (Pre-Spectroscopy)

Before spectral acquisition, ensure purity >98%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    ).
    
  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (Aromatic) and 220 nm (Nitrile/Amide impurities).

Logical Characterization Workflow

The following diagram illustrates the decision logic for validating the structure based on the data above.

CharacterizationLogic Sample Isolated Sample IR_Check Step 1: FT-IR Analysis Check for 2230 cm-1 (CN) Sample->IR_Check MS_Check Step 2: Mass Spec Confirm M+ = 171 IR_Check->MS_Check CN Band Present NMR_Check Step 3: 1H NMR Verify Methyl Doublet & Ar Pattern MS_Check->NMR_Check Mass Correct Decision Structure Validated? NMR_Check->Decision Pass Release for Synthesis Decision->Pass Yes Fail Reject / Repurify Decision->Fail No (Check Impurities)

Figure 2: Step-by-step structural validation workflow.

References

  • Synthesis of 5-carboxy-2-methylindan-1-one. PrepChem.com. Retrieved from [Link] (Confirming the use of 5-cyano-2-methylindan-1-one as a starting material).

  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). John Wiley & Sons.[1] (Source for general indanone and nitrile shift correlations).

  • Indanone Synthesis Review. Organic Chemistry Portal. Retrieved from [Link] (General synthetic methods for substituted indanones).

  • Nitrile Stretching Frequencies. Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Reference for 2225-2235 cm-1 assignment).

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of Novel Indanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanone and its derivatives constitute a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel indanone derivatives. We will explore a robust synthetic strategy, delving into the mechanistic rationale behind each procedural step. Furthermore, this guide will detail the critical characterization techniques required to confirm the structure, purity, and properties of these newly synthesized compounds. The methodologies presented herein are designed to be self-validating, ensuring reproducibility and reliability in the research and development process.

Introduction: The Significance of the Indanone Scaffold

The indanone framework, a bicyclic ketone, is a cornerstone in the design of new therapeutic agents. Its rigid structure and versatile chemical handles permit the exploration of diverse chemical space, leading to compounds with a broad spectrum of pharmacological effects. Historically, indanone derivatives have been investigated for their anti-inflammatory, anticancer, and neuroprotective properties. The continued interest in this scaffold stems from its ability to mimic endogenous ligands and interact with various biological targets. The synthesis of novel derivatives, therefore, remains a critical endeavor in the quest for new and improved medicines.

Synthetic Strategy: A Step-by-Step Approach to Novel Indanone Derivatives

The synthesis of indanone derivatives can be approached through various synthetic routes. A common and effective method involves the intramolecular Friedel-Crafts acylation of a corresponding phenylpropanoic acid. This guide will focus on a representative synthesis of a hypothetical novel indanone derivative, 6-chloro-3-methyl-1-indanone, to illustrate the key principles and experimental considerations.

Retrosynthetic Analysis

A retrosynthetic approach is crucial for designing a logical and efficient synthetic pathway. The target indanone can be envisioned as arising from the cyclization of a substituted phenylpropanoic acid, which in turn can be synthesized from a readily available starting material.

Retrosynthesis Target 6-Chloro-3-methyl-1-indanone Intermediate1 3-(3-Chlorophenyl)butanoic acid Target->Intermediate1 Intramolecular Friedel-Crafts Acylation StartingMaterial 3-Chlorophenylacetic acid Intermediate1->StartingMaterial Alkylation

Caption: Retrosynthetic analysis of 6-chloro-3-methyl-1-indanone.

Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)butanoic acid

This protocol details the alkylation of 3-chlorophenylacetic acid, a key intermediate in our synthetic route.

Materials:

  • 3-Chlorophenylacetic acid

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Ethyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with 3-chlorophenylacetic acid (1.0 eq). Anhydrous THF is added to dissolve the starting material. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: LDA solution (2.2 eq) is added dropwise to the cooled solution via the dropping funnel over 30 minutes. The reaction mixture is stirred at -78 °C for 1 hour. The use of a strong, non-nucleophilic base like LDA is crucial for the efficient formation of the enolate.

  • Alkylation: Ethyl iodide (1.5 eq) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-(3-chlorophenyl)butanoic acid.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This step involves the cyclization of the carboxylic acid to form the indanone ring.

Materials:

  • 3-(3-Chlorophenyl)butanoic acid

  • Polyphosphoric acid (PPA)

Procedure:

  • Reaction Setup: 3-(3-Chlorophenyl)butanoic acid (1.0 eq) is added to polyphosphoric acid (10 eq by weight) in a round-bottom flask equipped with a magnetic stirrer and a heating mantle.

  • Cyclization: The mixture is heated to 80-90 °C and stirred vigorously for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Polyphosphoric acid serves as both the catalyst and the solvent for this reaction.

  • Work-up: The reaction mixture is allowed to cool to room temperature and then poured onto crushed ice with stirring. The resulting precipitate is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

  • Purification: The crude solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the pure 6-chloro-3-methyl-1-indanone.

SynthesisWorkflow Start 3-Chlorophenylacetic acid Step1 Deprotonation with LDA at -78 °C Start->Step1 Step2 Alkylation with Ethyl Iodide Step1->Step2 Intermediate 3-(3-Chlorophenyl)butanoic acid Step2->Intermediate Step3 Intramolecular Friedel-Crafts Acylation with Polyphosphoric Acid Intermediate->Step3 Product 6-Chloro-3-methyl-1-indanone Step3->Product

Caption: Synthetic workflow for 6-chloro-3-methyl-1-indanone.

Characterization: Confirming the Identity and Purity of the Novel Indanone Derivative

Thorough characterization is paramount to confirm the successful synthesis of the target molecule and to assess its purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For our target molecule, we would expect to see distinct signals for the aromatic protons, the methine proton, the diastereotopic methylene protons, and the methyl protons.

    • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The carbonyl carbon of the indanone will have a characteristic downfield chemical shift (around 200 ppm).

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent peak for our indanone derivative would be the strong absorption band corresponding to the C=O stretch of the ketone, typically appearing in the range of 1680-1715 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to determine its elemental composition. The isotopic pattern due to the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.

Analytical Chromatography
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. A sharp, single peak in the chromatogram indicates a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Hypothetical Characterization Data Summary

The following table summarizes the expected characterization data for the synthesized 6-chloro-3-methyl-1-indanone.

Technique Parameter Expected Value/Observation
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)Aromatic protons (~7.2-7.6 ppm), Methine proton (~3.4 ppm), Methylene protons (~2.6 and 3.1 ppm), Methyl protons (~1.3 ppm)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)Carbonyl carbon (~206 ppm), Aromatic carbons (~122-155 ppm), Aliphatic carbons (~22, 35, 45 ppm)
IR (ATR)Wavenumber (cm⁻¹)~1710 (C=O stretch), ~2970 (C-H stretch), ~1600, 1470 (C=C aromatic stretch), ~820 (C-Cl stretch)
HRMS (ESI+)m/zCalculated for C₁₀H₉ClO [M+H]⁺: 181.0369; Found: 181.0365. Isotopic pattern for one chlorine atom observed.
HPLC Purity>99% (by peak area)
Characterization Workflow

The overall workflow for the characterization of a newly synthesized compound is a systematic process.

CharacterizationWorkflow Start Purified Novel Indanone Derivative NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (HRMS) Start->MS HPLC HPLC Analysis Start->HPLC StructureElucidation Structural Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation PurityAssessment Purity Assessment HPLC->PurityAssessment FinalConfirmation Confirmed Structure and Purity StructureElucidation->FinalConfirmation PurityAssessment->FinalConfirmation

Caption: Workflow for the characterization of a novel indanone derivative.

Conclusion

The synthesis and characterization of novel indanone derivatives are critical steps in the drug discovery and development pipeline. This guide has provided a detailed, step-by-step protocol for the synthesis of a representative indanone derivative, emphasizing the rationale behind key experimental choices. Furthermore, a comprehensive overview of the necessary characterization techniques has been presented, ensuring the unambiguous identification and purity assessment of the final compound. By following these self-validating protocols and workflows, researchers can confidently and efficiently advance their research in this important area of medicinal chemistry.

References

  • Reddy, T. S., & G, N. (2021). A comprehensive review on the synthesis and therapeutic applications of indanone and its analogues. Results in Chemistry, 3, 100183. [Link]

  • Laha, J. K., & Day, A. (2020). Recent Advances in the Synthesis of Indanones and Indenones. The Journal of Organic Chemistry, 85(15), 9479–9503. [Link]

A Guide to the Retrosynthetic Analysis and Proposed Synthesis of 5-Cyano-2-methylindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive retrosynthetic analysis of 5-Cyano-2-methylindan-1-one, a valuable scaffold in medicinal chemistry. The document outlines plausible synthetic strategies, focusing on the key transformations required to construct this substituted indanone. Detailed experimental considerations and protocols are provided to offer actionable insights for laboratory-scale synthesis.

Introduction and Strategic Overview

The 1-indanone core is a privileged structural motif found in numerous biologically active compounds and natural products. The specific target, 5-Cyano-2-methylindan-1-one, incorporates a nitrile group, a versatile functional handle for further chemical elaboration, and a stereocenter at the 2-position, opening possibilities for chiral drug design. A robust and efficient synthesis of this molecule is therefore of significant interest to the drug development community.

This guide employs a retrosynthetic approach to deconstruct the target molecule into simpler, commercially available starting materials. The primary strategy hinges on a late-stage intramolecular Friedel-Crafts acylation to form the indanone ring system. The key challenge lies in the synthesis of the requisite substituted propanoic acid precursor, which bears both the electron-withdrawing cyano group and the alpha-methyl substituent.

Retrosynthetic Analysis

The retrosynthetic disassembly of 5-Cyano-2-methylindan-1-one is initiated by the most logical disconnection: the C-C bond formation that closes the five-membered ring. This leads to a key intermediate, a substituted 3-phenylpropanoic acid derivative.

Retrosynthesis Target 5-Cyano-2-methylindan-1-one Intermediate1 3-(4-cyanophenyl)-2-methylpropanoic acid Target->Intermediate1 Intramolecular Friedel-Crafts Acylation Intermediate2 4-cyanophenylacetic acid Intermediate1->Intermediate2 Alkylation Intermediate3 4-cyanocinnamic acid Intermediate1->Intermediate3 Conjugate Addition StartingMaterial1 4-cyanobenzaldehyde Intermediate2->StartingMaterial1 Synthesis StartingMaterial3 Methylating agent (e.g., CH3I) Intermediate2->StartingMaterial3 Alkylation Reagent Intermediate3->StartingMaterial1 Knoevenagel Condensation StartingMaterial2 Malonic acid Intermediate3->StartingMaterial2 Knoevenagel Condensation

Caption: Retrosynthetic analysis of 5-Cyano-2-methylindan-1-one.

The primary disconnection of the indanone ring via an intramolecular Friedel-Crafts acylation points to 3-(4-cyanophenyl)-2-methylpropanoic acid as the key precursor. The synthesis of this intermediate becomes the central focus of the forward synthesis. Two main pathways for its preparation are considered:

  • Pathway A: Alkylation of a Phenylacetic Acid Derivative. This approach involves the methylation of a suitable derivative of 4-cyanophenylacetic acid.

  • Pathway B: Conjugate Addition to a Cinnamic Acid Derivative. This strategy entails the 1,4-addition of a methyl group to 4-cyanocinnamic acid or its ester.

Proposed Synthetic Pathways and Experimental Protocols

This section details the proposed forward synthesis, providing step-by-step protocols for the key transformations.

Synthesis of Key Intermediate: 3-(4-cyanophenyl)-2-methylpropanoic acid

Pathway A: Alkylation of 4-cyanophenylacetic acid

This pathway offers a direct approach to introducing the methyl group at the alpha-position.

Alkylation_Pathway 4-cyanophenylacetic acid 4-cyanophenylacetic acid Dianion formation Dianion formation 4-cyanophenylacetic acid->Dianion formation 1. LDA (2 eq.) THF, -78 °C Methylation Methylation Dianion formation->Methylation 2. CH3I 3-(4-cyanophenyl)-2-methylpropanoic acid 3-(4-cyanophenyl)-2-methylpropanoic acid Methylation->3-(4-cyanophenyl)-2-methylpropanoic acid 3. H3O+ workup

Caption: Proposed synthesis of the key intermediate via alkylation.

Experimental Protocol: Alkylation of 4-cyanophenylacetic acid

  • Dianion Formation: To a solution of diisopropylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (2.1 equivalents) dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes. To this, add a solution of 4-cyanophenylacetic acid (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours to ensure complete dianion formation.

  • Methylation: Add methyl iodide (1.5 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by the slow addition of water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • LDA as Base: A strong, non-nucleophilic base like LDA is required to deprotonate both the carboxylic acid and the alpha-carbon, forming a dianion. This prevents side reactions and ensures alkylation occurs at the desired position.

  • Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the organolithium reagents and prevent undesired side reactions.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as organolithium reagents are highly reactive towards water.

Pathway B: Conjugate Addition to 4-cyanocinnamic acid

This pathway utilizes a Michael-type addition to introduce the methyl group.

Conjugate_Addition_Pathway 4-cyanocinnamic acid 4-cyanocinnamic acid Esterification Esterification 4-cyanocinnamic acid->Esterification SOCl2, CH3OH Methyl 4-cyanocinnamate Methyl 4-cyanocinnamate Esterification->Methyl 4-cyanocinnamate Conjugate Addition Conjugate Addition Methyl 4-cyanocinnamate->Conjugate Addition 1. Li(CH3)2Cu Et2O, -78 °C Methyl 3-(4-cyanophenyl)-2-methylpropanoate Methyl 3-(4-cyanophenyl)-2-methylpropanoate Conjugate Addition->Methyl 3-(4-cyanophenyl)-2-methylpropanoate 2. H3O+ workup Hydrolysis Hydrolysis Methyl 3-(4-cyanophenyl)-2-methylpropanoate->Hydrolysis LiOH, THF/H2O 3-(4-cyanophenyl)-2-methylpropanoic acid 3-(4-cyanophenyl)-2-methylpropanoic acid Hydrolysis->3-(4-cyanophenyl)-2-methylpropanoic acid

Caption: Proposed synthesis of the key intermediate via conjugate addition.

Experimental Protocol: Synthesis of 4-cyanocinnamic acid (Knoevenagel Condensation)

A well-established method for synthesizing 4-cyanocinnamic acid is the Knoevenagel condensation of 4-cyanobenzaldehyde with malonic acid.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Workup and Purification: After cooling, pour the reaction mixture into a mixture of ice and concentrated HCl. Collect the precipitate by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 4-cyanocinnamic acid.

Experimental Protocol: Conjugate Addition

  • Esterification: Convert 4-cyanocinnamic acid to its methyl ester by refluxing with thionyl chloride in methanol.

  • Lithium Dimethylcuprate Preparation: In a separate flask under an inert atmosphere, add two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at -78 °C to form lithium dimethylcuprate.

  • Conjugate Addition: To the freshly prepared lithium dimethylcuprate solution, add a solution of methyl 4-cyanocinnamate (1.0 equivalent) in diethyl ether dropwise at -78 °C. Stir the reaction mixture for several hours at this temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using a standard procedure, such as treatment with lithium hydroxide in a mixture of THF and water.

Causality Behind Experimental Choices:

  • Esterification: The carboxylic acid is converted to an ester to prevent interference with the organocuprate reagent.

  • Organocuprate Reagent: Lithium dimethylcuprate is a soft nucleophile that preferentially undergoes 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, rather than 1,2-addition to the carbonyl group.[2]

  • Low Temperature: The reaction is performed at low temperatures to ensure the stability of the organocuprate reagent and to control the reaction selectivity.

Final Step: Intramolecular Friedel-Crafts Acylation

The final step involves the cyclization of the prepared 3-(4-cyanophenyl)-2-methylpropanoic acid to form the target indanone. The electron-withdrawing nature of the cyano group deactivates the aromatic ring towards electrophilic substitution, necessitating strong reaction conditions.[3]

Friedel_Crafts_Cyclization 3-(4-cyanophenyl)-2-methylpropanoic acid 3-(4-cyanophenyl)-2-methylpropanoic acid Acyl chloride formation Acyl chloride formation 3-(4-cyanophenyl)-2-methylpropanoic acid->Acyl chloride formation SOCl2 or (COCl)2 3-(4-cyanophenyl)-2-methylpropanoyl chloride 3-(4-cyanophenyl)-2-methylpropanoyl chloride Acyl chloride formation->3-(4-cyanophenyl)-2-methylpropanoyl chloride Intramolecular\nFriedel-Crafts Acylation Intramolecular Friedel-Crafts Acylation 3-(4-cyanophenyl)-2-methylpropanoyl chloride->Intramolecular\nFriedel-Crafts Acylation AlCl3, CH2Cl2 5-Cyano-2-methylindan-1-one 5-Cyano-2-methylindan-1-one Intramolecular\nFriedel-Crafts Acylation->5-Cyano-2-methylindan-1-one H2O workup

Caption: The final intramolecular Friedel-Crafts cyclization step.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

  • Acyl Chloride Formation: To a solution of 3-(4-cyanophenyl)-2-methylpropanoic acid (1.0 equivalent) in an inert solvent such as dichloromethane, add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir the mixture at room temperature until gas evolution ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.

  • Cyclization: Dissolve the crude acyl chloride in anhydrous dichloromethane and cool the solution to 0 °C under an inert atmosphere. Add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise, keeping the temperature below 5 °C. After the addition is complete, allow the reaction to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 5-Cyano-2-methylindan-1-one.

Alternative Cyclization Conditions:

For deactivated substrates, stronger catalysts or harsher conditions may be required.[4]

  • Polyphosphoric Acid (PPA): Heating the carboxylic acid directly in PPA at elevated temperatures (e.g., 80-120 °C) can effect cyclization.

  • Methanesulfonic Acid (MSA): MSA can also be used as a strong acid catalyst for the cyclization.[4]

Causality Behind Experimental Choices:

  • Acyl Chloride Formation: The carboxylic acid is converted to the more reactive acyl chloride to facilitate the Friedel-Crafts acylation.

  • Strong Lewis Acid (AlCl₃): A strong Lewis acid is necessary to activate the acyl chloride and to overcome the deactivating effect of the cyano group on the aromatic ring.[5]

  • Anhydrous Conditions: Aluminum chloride is extremely sensitive to moisture, and the reaction must be carried out under strictly anhydrous conditions.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data
5-Cyano-2-methylindan-1-oneC₁₁H₉NO171.19Expected ¹H NMR signals for aromatic, methine, and methylene protons; IR absorption for C=O and C≡N.
3-(4-cyanophenyl)-2-methylpropanoic acidC₁₁H₁₁NO₂189.21Expected ¹H NMR signals for aromatic, methine, methylene, and carboxylic acid protons; IR absorption for C=O, C≡N, and O-H.[6]
4-cyanophenylacetic acidC₉H₇NO₂161.16Commercially available solid.
4-cyanocinnamic acidC₁₀H₇NO₂173.17Solid, synthesis via Knoevenagel condensation.[1]

Conclusion

The retrosynthetic analysis of 5-Cyano-2-methylindan-1-one identifies a clear and logical synthetic strategy centered around a key intramolecular Friedel-Crafts acylation. The primary challenge lies in the efficient synthesis of the 3-(4-cyanophenyl)-2-methylpropanoic acid precursor. This guide has outlined two viable pathways for its preparation, offering flexibility in the choice of starting materials and reaction conditions. The successful execution of the proposed synthesis will provide valuable access to a versatile chemical scaffold for further exploration in drug discovery and development. Careful optimization of the Friedel-Crafts cyclization step will be crucial to achieving good yields, given the electronic nature of the substrate.

References

  • BenchChem.
  • Organic Chemistry Portal. Indanone synthesis.
  • BenchChem.
  • PubChem. 3-(4-cyanophenyl)-2-methylpropanoic acid.
  • Sigma-Aldrich. 4-Cyanophenylacetic acid.
  • BenchChem.
  • PrepChem. Synthesis of 3-(2-chloro-4-cyanophenyl) propanoic acid.
  • MilliporeSigma. 3-(4-cyanophenyl)-2-(4-methoxybenzenesulfonamido)propanoic acid.
  • ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions.
  • Master Organic Chemistry.
  • ElectronicsAndBooks.
  • ResearchGate.
  • PubMed. A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram.
  • PubMed.
  • Zenodo.
  • PMC. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols.

  • Asian Publication Corporation. Novel Commercial Scale Synthetic Approach for 5-Cyanoindole.
  • Wikipedia. Friedel–Crafts reaction.
  • Organic Syntheses Procedure. phenylacetic acid.
  • PMC. Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids Using Alkyl Boron Reagents.
  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity.
  • Google Patents. CN105237416A - Synthesis method of 5-aminoindanone.
  • Beilstein Archives. Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin.
  • Eureka | Patsnap. Process for synthesizing 5-cyanophthalide.

Sources

5-Cyano-2-methylindan-1-one: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indanone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds and its synthetic versatility.[1][2] This bicyclic framework, consisting of a benzene ring fused to a cyclopentanone ring, offers a rigid and tunable platform for the design of novel therapeutic agents.[3] The strategic incorporation of various functional groups onto the indanone core has led to the development of compounds with a wide array of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][2] Among the vast family of indanone derivatives, 5-Cyano-2-methylindan-1-one emerges as a compound of significant interest for researchers and drug development professionals. The presence of a nitrile group at the 5-position and a methyl group at the 2-position introduces unique electronic and steric features, which can profoundly influence its physicochemical properties, reactivity, and biological interactions. This technical guide provides an in-depth exploration of the physical and chemical characteristics of 5-Cyano-2-methylindan-1-one, offering valuable insights for its application in contemporary drug discovery and development.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. While specific experimental data for 5-Cyano-2-methylindan-1-one is not extensively available in public literature, we can deduce its key characteristics based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical Properties of 5-Cyano-2-methylindan-1-one

PropertyValue (Predicted/Calculated)Source/Rationale
Molecular Formula C₁₁H₉NO-
Molecular Weight 171.20 g/mol -
CAS Number Not available-
Appearance Expected to be a white to off-white or pale yellow crystalline solid.Based on the appearance of similar indanone derivatives.[4]
Melting Point Estimated to be in the range of 100-120 °C.Based on the melting points of related substituted indanones.
Boiling Point Not determined due to the likelihood of decomposition at high temperatures.-
Solubility Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexane and very low solubility in water.The polar nitrile and ketone functionalities suggest solubility in polar aprotic solvents, while the aromatic and aliphatic portions contribute to some lipophilicity.

Synthesis and Reactivity

The synthesis of 5-Cyano-2-methylindan-1-one can be approached through established methods for constructing the indanone core, with appropriate modifications to introduce the desired substituents. The primary retrosynthetic disconnection involves the formation of the five-membered ring onto a substituted benzene precursor.

Synthetic Strategies

Two of the most robust and widely employed methods for the synthesis of indanones are the Intramolecular Friedel-Crafts Acylation and the Nazarov Cyclization.[5][6]

1. Intramolecular Friedel-Crafts Acylation:

This classical and versatile method involves the cyclization of a 3-arylpropionic acid or its more reactive acyl chloride derivative in the presence of a strong acid catalyst.[7] For the synthesis of 5-Cyano-2-methylindan-1-one, the starting material would be 3-(4-cyanophenyl)-2-methylpropanoic acid.

  • Rationale: The cyano group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Therefore, forcing conditions, such as the use of a strong superacid like triflic acid or polyphosphoric acid (PPA) at elevated temperatures, may be necessary to achieve efficient cyclization.[8][9] The methyl group at the alpha position has been shown to improve the yield of the cyclized product in some cases.[10]

Diagram 1: Proposed Friedel-Crafts Acylation for 5-Cyano-2-methylindan-1-one

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Product 3-(4-cyanophenyl)-2-methylpropanoic acid 3-(4-cyanophenyl)-2-methylpropanoic acid Strong Acid (e.g., PPA, Triflic Acid) Strong Acid (e.g., PPA, Triflic Acid) 3-(4-cyanophenyl)-2-methylpropanoic acid->Strong Acid (e.g., PPA, Triflic Acid) 1. Heat Heat 5-Cyano-2-methylindan-1-one 5-Cyano-2-methylindan-1-one Heat->5-Cyano-2-methylindan-1-one 2.

Caption: Proposed synthetic workflow via Friedel-Crafts acylation.

2. Nazarov Cyclization:

The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenones, which can be applied to the formation of indanones from appropriate divinyl ketone precursors.[11][12] This method involves a 4π-electrocyclic ring closure under acidic conditions.[6]

  • Rationale: This approach would require the synthesis of a chalcone-like precursor, (E)-1-(4-cyanophenyl)-2-methylprop-2-en-1-one. The subsequent acid-catalyzed cyclization would then yield the desired indanone. This method can be advantageous for creating specific substitution patterns.[12]

Diagram 2: Proposed Nazarov Cyclization for 5-Cyano-2-methylindan-1-one

G cluster_0 Precursor cluster_1 Reaction cluster_2 Product Chalcone precursor Chalcone precursor Lewis or Brønsted Acid Lewis or Brønsted Acid Chalcone precursor->Lewis or Brønsted Acid Cyclization 5-Cyano-2-methylindan-1-one 5-Cyano-2-methylindan-1-one Lewis or Brønsted Acid->5-Cyano-2-methylindan-1-one

Caption: Nazarov cyclization approach to the target compound.

Reactivity

The chemical reactivity of 5-Cyano-2-methylindan-1-one is dictated by its key functional groups: the ketone, the cyano group, and the activated methylene protons adjacent to the carbonyl.

  • Ketone Carbonyl: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to the corresponding alcohol, Grignard reactions, and Wittig reactions.

  • Alpha-Methyl Group: The presence of the methyl group at the 2-position creates a chiral center, meaning the compound exists as a racemic mixture unless a stereoselective synthesis is employed. The protons on this carbon are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and aldol-type reactions.

  • Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine.

  • Aromatic Ring: The aromatic ring can undergo further electrophilic or nucleophilic aromatic substitution, although the reactivity will be influenced by the existing substituents.

Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data for 5-Cyano-2-methylindan-1-one

TechniquePredicted Key FeaturesRationale
¹H NMR Aromatic protons (3H) in the range of 7.5-8.0 ppm, showing characteristic splitting patterns. A multiplet for the methine proton at C2 (1H) around 2.8-3.2 ppm. Two doublets of doublets for the diastereotopic methylene protons at C3 (2H) between 2.5-3.5 ppm. A doublet for the methyl group at C2 (3H) around 1.2-1.4 ppm.Chemical shifts are influenced by the electron-withdrawing effects of the ketone and cyano groups, and the anisotropy of the aromatic ring.[16][17][18]
¹³C NMR Carbonyl carbon (C1) signal around 205-210 ppm. Cyano carbon signal around 118-120 ppm. Aromatic carbons in the range of 125-155 ppm. Aliphatic carbons (C2, C3, and methyl) between 15-50 ppm.The chemical shifts are characteristic for the respective functional groups in an indanone framework.[13]
IR Spectroscopy A strong, sharp absorption for the C=O stretch of the ketone at approximately 1700-1720 cm⁻¹. A sharp, medium intensity absorption for the C≡N stretch of the nitrile at approximately 2220-2230 cm⁻¹. C-H stretching frequencies for the aromatic and aliphatic protons.The positions of these characteristic peaks are well-established for ketones and nitriles.[19][20]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 171. Fragmentation pattern likely to show loss of a methyl group (M-15), loss of CO (M-28), and cleavage of the five-membered ring.Fragmentation is expected to be directed by the ketone and the alpha-methyl group.[21][22][23]
Analytical Protocols

High-Performance Liquid Chromatography (HPLC):

A robust HPLC method is essential for assessing the purity of 5-Cyano-2-methylindan-1-one and for monitoring reaction progress. A reversed-phase method would be most suitable.[24][25]

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the aromatic system absorbs, likely around 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible organic solvent and filter through a 0.45 µm filter.[24]

Diagram 3: General HPLC Analysis Workflow

G A Sample Preparation (Dissolve & Filter) B HPLC System (C18 Column, Gradient Elution) A->B C UV Detection (e.g., 254 nm) B->C D Data Analysis (Purity Assessment) C->D

Caption: Standard workflow for HPLC analysis.

Applications in Drug Development

The indanone scaffold is a well-established pharmacophore in drug discovery.[1] The specific substitution pattern of 5-Cyano-2-methylindan-1-one makes it an attractive candidate for several therapeutic areas.

  • Neurodegenerative Diseases: Indanone derivatives are known to exhibit neuroprotective effects. For instance, donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, contains an indanone moiety.[2] The cyano group in 5-Cyano-2-methylindan-1-one could be a key interaction point with biological targets or serve as a precursor for other functional groups.

  • Anticancer Agents: Many substituted indanones have demonstrated significant cytotoxic activity against various cancer cell lines.[1][26] Their mechanisms of action often involve the inhibition of crucial enzymes like tubulin or cyclooxygenase-2 (COX-2).[2] The electronic properties of the cyano group could enhance binding to target proteins.

  • Synthetic Intermediate: 5-Cyano-2-methylindan-1-one serves as a versatile intermediate for the synthesis of more complex molecules. The cyano and ketone functionalities provide orthogonal handles for a wide range of chemical transformations, allowing for the generation of diverse compound libraries for high-throughput screening.

Safety and Handling

Given the presence of a cyano group, 5-Cyano-2-methylindan-1-one should be handled with appropriate safety precautions. While the toxicity of this specific compound has not been extensively studied, it is prudent to treat it as potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended) when handling the compound.[27][28]

  • Engineering Controls: All manipulations, including weighing and transfers, should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[27][29]

  • Handling Precautions: Avoid contact with skin and eyes. Do not work alone when handling significant quantities. Keep away from acids, as this can lead to the formation of highly toxic hydrogen cyanide gas.[28][29][30]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[30]

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local regulations.[29]

Conclusion

5-Cyano-2-methylindan-1-one represents a promising, albeit underexplored, molecule within the esteemed class of indanone-based compounds. Its unique combination of a reactive ketone, a versatile cyano group, and a chiral center at the 2-position provides a rich platform for chemical derivatization and biological investigation. While a lack of direct experimental data necessitates a predictive approach to its physicochemical and spectroscopic properties, the wealth of information available for analogous structures provides a solid foundation for its synthesis, characterization, and application in drug discovery programs. This technical guide serves as a comprehensive resource for researchers and scientists, empowering them to unlock the full potential of 5-Cyano-2-methylindan-1-one in the pursuit of novel therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
  • Laboratory-Specific Standard Operating Procedures. (2018). SOP for the safe use of cyanide compounds.
  • Galatsis, P., Manwell, J. J., & Blackwell, J. M. (1994). Indenone synthesis. Improved synthetic protocol and effect of substitution on the intramolecular Friedel–Crafts acylation. Canadian Journal of Chemistry, 72(7), 1656-1660.
  • Das, A., Reddy, A. G. K., Krishna, J., & Satyanarayana, G. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances, 4(59), 31257-31260.
  • Stanford Environmental Health & Safety. (n.d.).
  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
  • Wsol, V., & Cernochova, J. (2012). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 8, 1954-2005.
  • BenchChem. (2025). Synthetic Pathways to 2-Methyl-1-Indanone: A Technical Guide.
  • Candeias, M. M., & Afonso, C. A. M. (2012). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 17(12), 14063-14086.
  • Camachem. (2026). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
  • New Jersey Department of Health. (n.d.). CYANIDE HAZARD SUMMARY.
  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Thiomichler's Ketone and its Reaction Products.
  • Sigma-Aldrich. (n.d.). 2-Methyl-1-indanone 99%.
  • Organic Chemistry Portal. (n.d.). Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes.
  • Beilstein Journals. (2012). Synthesis of 1-indanones with a broad range of biological activity.
  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • PubMed. (1996).
  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • Merck Millipore. (n.d.). 2-Methyl-1-indanone 99%.
  • BenchChem. (2025).
  • BenchChem. (2025). Structural Confirmation of (R)
  • ChemicalBook. (n.d.). 1-Indanone(83-33-0) IR Spectrum.
  • PubChem. (n.d.). 1-Indanone.
  • Sigma-Aldrich. (n.d.). 2-Methyl-1-indanone 99% 17496-14-9.
  • Chemguide. (n.d.).
  • Google Patents. (n.d.).
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • BenchChem. (2025). Core Properties of 4-Methyl-1-indanone.
  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts.
  • Unknown Source. (n.d.).
  • Beilstein Journals. (2012). Synthesis of 1-indanones with a broad range of biological activity.
  • MDPI. (2023).
  • Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones.
  • ResearchGate. (2025). Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole.
  • NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-.
  • PubMed. (2000). Synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides,[5]benzothieno[3,2-b]quinoline-4-carboxamides and 10H-quindoline-4-carboxamides: evaluation of structure-activity relationships for cytotoxicity.

  • EPA. (1996).
  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • PubMed. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • BenchChem. (2025). Comparative Biological Activity of Substituted Indanones: A Guide for Researchers.
  • Vaia. (n.d.). Problem 23 The molecular ion in the mass sp... [FREE SOLUTION].

Sources

5-Cyano-2-methylindan-1-one solubility and stability

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 5-Cyano-2-methylindan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-methylindan-1-one is a synthetic intermediate with potential applications in pharmaceutical and agrochemical research.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and development. This guide provides a comprehensive framework for characterizing the solubility and stability of 5-Cyano-2-methylindan-1-one. It outlines the fundamental principles, detailed experimental protocols, and data interpretation strategies essential for generating a robust physicochemical profile of this compound. While specific experimental data for 5-Cyano-2-methylindan-1-one is not extensively available in public literature, this document serves as a practical guide for researchers to establish these critical parameters in-house, ensuring data integrity and facilitating informed decision-making in development pipelines.

Introduction: The Critical Role of Solubility and Stability in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, two of the most fundamental physicochemical properties that dictate its success are solubility and stability.[2] Oral drug administration is the most common and preferred route due to its convenience and cost-effectiveness.[2] However, for a drug to be effective when taken orally, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[2] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and suboptimal therapeutic efficacy.[2]

Equally important is the stability of an active pharmaceutical ingredient (API). A drug substance must remain chemically and physically stable throughout its shelf life to ensure its safety, efficacy, and quality.[3] Degradation of an API can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties that can affect drug performance.[3]

This guide focuses on providing a comprehensive technical overview of the methodologies required to assess the solubility and stability of 5-Cyano-2-methylindan-1-one, a compound with a bicyclic ketone structure and a nitrile functional group.[4]

Solubility Characterization of 5-Cyano-2-methylindan-1-one

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[5] In drug development, aqueous solubility is of primary interest. There are two main types of solubility measurements: kinetic and thermodynamic.[6]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a stock solution (typically in dimethyl sulfoxide, DMSO) diluted into an aqueous buffer.[6] It is a high-throughput method often used in early drug discovery for ranking compounds.[6][7]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a saturated solution.[6] It is a more time-consuming but accurate measurement, crucial for later stages of drug development.[6]

Factors Influencing the Solubility of 5-Cyano-2-methylindan-1-one

Several factors can influence the solubility of a compound:

  • pH: The pH of the medium can significantly affect the solubility of ionizable compounds.[2] While 5-Cyano-2-methylindan-1-one is not strongly acidic or basic, the ketone and nitrile functionalities may exhibit some pH-dependent behavior.

  • Temperature: For most solid solutes, solubility increases with temperature.[8] This is because the dissolution process is often endothermic.[5]

  • Polarity: The principle of "like dissolves like" is fundamental.[9] The polarity of both the solute and the solvent determines the extent of dissolution.

  • Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can increase the rate of dissolution.[2][9]

Experimental Determination of Solubility

2.2.1. Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[10]

Protocol:

  • Preparation: Add an excess amount of solid 5-Cyano-2-methylindan-1-one to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter.

  • Quantification: Analyze the concentration of 5-Cyano-2-methylindan-1-one in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]

2.2.2. Kinetic Solubility: Turbidimetric Assay

This high-throughput method is suitable for early-stage screening.

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of 5-Cyano-2-methylindan-1-one in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in a microplate.

  • Aqueous Addition: Add a specific aqueous buffer to each well of the microplate.

  • Precipitation Detection: Measure the turbidity (light scattering) of each well using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.[7]

Data Presentation

The solubility data for 5-Cyano-2-methylindan-1-one should be summarized in a clear and concise table.

Parameter pH 2.0 pH 5.0 pH 7.4 (PBS) pH 9.0
Thermodynamic Solubility (µg/mL) TBDTBDTBDTBD
Kinetic Solubility (µg/mL) TBDTBDTBDTBD
Temperature (°C) 25 / 3725 / 3725 / 3725 / 37

TBD: To Be Determined experimentally.

Experimental Workflow for Solubility Determination

G cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Turbidimetric) thermo_start Excess Solid Compound thermo_buffer Add Aqueous Buffers (various pH) thermo_start->thermo_buffer thermo_agitate Agitate (24-48h) at Constant Temp thermo_buffer->thermo_agitate thermo_separate Centrifuge & Filter thermo_agitate->thermo_separate thermo_quantify Quantify by HPLC-UV thermo_separate->thermo_quantify thermo_end Thermodynamic Solubility Value thermo_quantify->thermo_end kinetic_start DMSO Stock Solution kinetic_dilute Serial Dilution in Microplate kinetic_start->kinetic_dilute kinetic_add Add Aqueous Buffer kinetic_dilute->kinetic_add kinetic_measure Measure Turbidity kinetic_add->kinetic_measure kinetic_end Kinetic Solubility Value kinetic_measure->kinetic_end

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Stability Assessment of 5-Cyano-2-methylindan-1-one

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products.[13][14] These studies are conducted under various environmental conditions to accelerate the degradation process.[13][14]

Potential Degradation Pathways

Given the structure of 5-Cyano-2-methylindan-1-one, the following degradation pathways should be considered:

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, potentially forming a carboxylic acid or an amide intermediate.[15] The ketone functionality is generally stable to hydrolysis.

  • Oxidation: The indanone ring system could be susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen. Ketones can undergo oxidative degradation.[16]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of organic molecules.

Stability Testing Protocols

Stability studies should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[17]

3.2.1. Forced Degradation (Stress) Studies

These studies are designed to identify potential degradation products and establish the intrinsic stability of the molecule.[13][14]

Protocol:

  • Sample Preparation: Prepare solutions of 5-Cyano-2-methylindan-1-one in various media.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound at a high temperature (e.g., 80°C).

    • Photostability: Expose the solid compound and solutions to light (ICH Q1B guidelines).

  • Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

3.2.2. Long-Term and Accelerated Stability Studies

These studies are conducted to determine the shelf-life of the drug substance under recommended storage conditions.[13][14]

Protocol:

  • Packaging: Store the solid 5-Cyano-2-methylindan-1-one in a container that mimics the proposed packaging for storage and distribution.[14]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[13]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[13]

  • Testing Frequency:

    • Long-Term: Samples should be tested at 0, 3, 6, 9, 12, 18, and 24 months.[14]

    • Accelerated: Samples should be tested at 0, 3, and 6 months.[14]

  • Analysis: At each time point, test the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Data Presentation

The results of the stability studies should be presented in a tabular format.

Forced Degradation Study Results:

Stress Condition % Degradation Major Degradation Products (if any)
0.1 M HCl, 60°C, 24hTBDTBD
0.1 M NaOH, RT, 24hTBDTBD
3% H₂O₂, RT, 24hTBDTBD
80°C, 48h (Solid)TBDTBD
Photostability (ICH Q1B)TBDTBD

TBD: To Be Determined experimentally.

Long-Term and Accelerated Stability Data:

Time Point (Months) Storage Condition Assay (%) Total Impurities (%)
0-Initial ValueInitial Value
325°C/60%RHTBDTBD
340°C/75%RHTBDTBD
625°C/60%RHTBDTBD
640°C/75%RHTBDTBD
...and so on

TBD: To Be Determined experimentally.

Experimental Workflow for Stability Assessment

G cluster_forced Forced Degradation (Stress) Studies cluster_longterm Long-Term & Accelerated Stability forced_start Compound in Solution/Solid forced_conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) forced_start->forced_conditions forced_analyze Analyze by Stability-Indicating HPLC-MS forced_conditions->forced_analyze forced_end Identify Degradation Pathways & Products forced_analyze->forced_end longterm_start Packaged Solid Compound longterm_storage Store at ICH Conditions (Long-Term & Accelerated) longterm_start->longterm_storage longterm_pull Pull Samples at Time Points longterm_storage->longterm_pull longterm_analyze Analyze for Assay & Impurities longterm_pull->longterm_analyze longterm_end Determine Shelf-Life longterm_analyze->longterm_end

Caption: Workflow for Forced Degradation and Long-Term Stability Studies.

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability testing.[13] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[11][12]

HPLC Method Development and Validation

A stability-indicating HPLC method must be able to separate the parent compound from its degradation products and any process-related impurities.

Illustrative HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: Determined by UV scan of 5-Cyano-2-methylindan-1-one.

  • Column Temperature: 30°C.[11]

The method must be validated according to ICH guidelines (Q2(R1)), assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The solubility and stability of 5-Cyano-2-methylindan-1-one are critical parameters that must be thoroughly investigated to support its potential development as a pharmaceutical or agrochemical agent. This guide has provided a comprehensive overview of the theoretical considerations and practical experimental protocols required for this characterization. By following a systematic approach to solubility and stability testing, researchers can generate high-quality data to guide formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of this promising compound. The successful application of these principles will be instrumental in advancing 5-Cyano-2-methylindan-1-one through the development pipeline.

References

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • BYJU'S. Factors Affecting Solubility.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Rwanda FDA. (2021, April 26). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs).
  • The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • ICH. Annex 10.
  • AAT Bioquest. (2022, April 18). What factors affect solubility?
  • Celina City Schools. Factors Affecting Solubility.
  • World Health Organization (WHO). (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF.
  • Singh, S., et al. (2000). Stability testing of pharmaceutical products.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility.
  • PubMed. (1968, October). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa.
  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • ANALYSIS METHODS.
  • YouTube. (2018, July 29). Aldehydes and Ketones from Nitriles.
  • Chemistry Steps. (2024, January 15). Nitriles to Ketones and Aldehydes.
  • CymitQuimica. CAS 4593-38-8: 5-methy1-2,3-dihydroinden-1-one.
  • KETONE BODIES (KETOGENESIS AND KETOLYSIS).
  • PubChem. 2-Methylindanone | C10H10O | CID 249262.
  • BenchChem. Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 2-[cyano(methyl)amino]acetate.
  • BenchChem. A Comparative Guide to the Quantitative Analysis of 1-Methylindan-2-one in Reaction Mixtures.
  • PubMed. (2016, February 20). Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples.
  • Sigma-Aldrich. 2-Methyl-1-indanone 99 17496-14-9.
  • Alfa Chemistry. CAS 25724-79-2 5-Cyano-1-indanone.
  • standard methods of - chemical analysis.
  • Echemi. (2025, March 24). High purity 5-Methyl-1-indanone.
  • Advanced Chemical Intermediates Ltd. 2-Methyl-indan-1-one | 17496-14-9.
  • ChemicalBook. (2026, January 13). 2-METHYL-1-INDANONE | 17496-14-9.
  • CAMEO Chemicals - NOAA. 5-METHYLHEXAN-2-ONE.
  • Santa Cruz Biotechnology. 5-Methyl-1-indanone | CAS 4593-38-8 | SCBT.

Sources

The Nitrile Factor: Engineering Bioactivity in Indanone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indanone scaffold (2,3-dihydro-1H-inden-1-one) stands as a "privileged structure" in medicinal chemistry due to its rigid bicyclic architecture, which minimizes the entropic penalty of binding to protein targets. However, the scaffold alone is merely a template. The strategic introduction of a cyano (nitrile) group —often termed a "molecular scalpel"—can dramatically alter the physicochemical and pharmacodynamic profile of indanone derivatives.

This guide analyzes the tripartite role of the cyano group in indanone optimization: electronic modulation (tuning pKa and dipole), metabolic shielding (blocking P450 oxidation), and covalent targeting (acting as a reversible warhead). We provide validated synthetic protocols and SAR (Structure-Activity Relationship) logic to guide researchers in deploying this moiety effectively.

Part 1: Physicochemical & Mechanistic Impact[1]

The Electronic Modulator (Hammett & Dipole)

The cyano group is a potent electron-withdrawing group (EWG) with a Hammett constant (


) of approximately 0.66. When attached to the aromatic ring of the indanone core (positions 4–7), it exerts a strong "pull" on the 

-system.
  • Acidity Modulation: A nitrile at the C4 or C6 position increases the acidity of the

    
    -protons (C2), facilitating tautomerization. This is critical for inhibitors targeting enzymes that rely on enol intermediates.
    
  • Dipole Interactions: The C≡N triple bond creates a strong dipole moment (~3.9 D). In the context of the rigid indanone frame, this allows for precise directional hydrogen bonding (as a weak acceptor) or dipole-dipole interactions within hydrophobic pockets, often replacing water molecules in the active site.

The "Warhead" Concept: Reversible Covalent Inhibition

When the cyano group is introduced at the


-position (C2) of an unsaturated indanone (e.g., 2-benzylidene-1-indanone), it creates an 

-cyano-enone
motif.
  • Mechanism: This motif functions as a highly reactive Michael acceptor. The nitrile group lowers the LUMO energy of the alkene, making it susceptible to nucleophilic attack by cysteine residues (thiolates) in the target protein.

  • Reversibility: Unlike halo-acetamides,

    
    -cyano-acrylates often exhibit reversible covalent binding. This allows for high potency with reduced risk of permanent off-target haptenization (immunotoxicity).
    
Metabolic Blocking

The indanone scaffold is susceptible to oxidative metabolism, particularly hydroxylation at the aromatic positions by Cytochrome P450 enzymes.

  • Strategy: Replacing a metabolic "soft spot" (e.g., a hydrogen or methoxy group) with a nitrile group blocks this oxidation. The C-CN bond is metabolically robust, extending the half-life (

    
    ) of the compound without adding significant lipophilicity (unlike a -CF
    
    
    
    group).

Part 2: Strategic Visualization (SAR Logic)

The following decision tree illustrates when and where to incorporate a cyano group based on the desired pharmacological outcome.

Indanone_CN_SAR Start Optimization Goal Potency Increase Potency Start->Potency Metabolism Improve Metabolic Stability Start->Metabolism Selectivity Enhance Selectivity Start->Selectivity Covalent Target Cysteine? (Covalent) Potency->Covalent Yes Dipole Deep Pocket Binding? Potency->Dipole No Block Add -CN at Metabolic Site (Blocks P450) Metabolism->Block Replace labile -H/-OMe ArylCN Add -CN at C4/C5/C6 (Electronic/Dipole) Selectivity->ArylCN Rigid Orientation AlphaCN Add -CN at C2 (Alpha) (Michael Acceptor) Covalent->AlphaCN Form Cyano-Enone Dipole->ArylCN Hammett Effect

Figure 1: Strategic decision tree for cyano-group installation on the indanone scaffold.

Part 3: Case Studies in Bioactivity

Oncology: HIF-2 Inhibition (The Belzutifan Precedent)

Compound: Belzutifan (PT2977/Welireg) Target: Hypoxia-inducible factor 2


 (HIF-2

).[1][2][3][4] Role of Indanone/Nitrile: While Belzutifan features a complex indanone-like core (specifically a dihydroindenone derivative), the nitrile group on the pendant aryl ring is critical.
  • Bioactivity: The drug disrupts the heterodimerization of HIF-2

    
     with ARNT.[2] The nitrile group acts as a specific hydrogen bond acceptor in the PAS-B domain pocket, contributing to the nanomolar potency (
    
    
    
    nM) [1].
  • Significance: This proves that nitrile-substituted indanone derivatives can target protein-protein interactions (PPIs), traditionally considered "undruggable."

Oncology: Tubulin Polymerization Inhibitors

Compound Class: 2-Benzylidene-1-indanone derivatives.[5] Mechanism: These compounds mimic the structure of Combretastatin A-4, binding to the colchicine site of tubulin.

  • Cyano Impact: Introduction of a nitrile at the C2 position (forming an acrylonitrile linker) or on the 3-aryl ring significantly enhances cytotoxicity against colorectal cancer lines (e.g., HCT-116).

  • Data:

    • Unsubstituted Indanone IC

      
      : > 50 
      
      
      
      M
    • Cyano-substituted Indanone IC

      
      : < 0.5 
      
      
      
      M [2].[2][6]
    • Observation: The nitrile group locks the conformation and enhances the electrophilicity required for interaction with tubulin thiols.

Part 4: Synthetic Protocols

Protocol A: Copper-Mediated Cyanation (Rosenmund-von Braun Variation)

Purpose: Installing a nitrile group on the aromatic ring of the indanone (e.g., converting 4-bromo-1-indanone to 4-cyano-1-indanone). Source: Adapted from J. Org. Chem. and PrepChem methodologies [3].

Materials:

  • 4-Bromo-1-indanone (1.0 eq)

  • Copper(I) Cyanide (CuCN) (1.1 eq)

  • DMF (Dimethylformamide), anhydrous

  • FeCl

    
     (oxidant for workup)
    

Workflow:

  • Setup: In a dry pressure vial, dissolve 4-bromo-1-indanone (11.5 mmol) in DMF (2.5 mL).

  • Addition: Add CuCN (12.7 mmol). Seal the vessel.

  • Reaction: Heat to 170°C with vigorous stirring for 6 hours. Note: High temperature is required for aryl-bromide displacement.

  • Quench: Cool to 100°C. Add Toluene (50 mL).

  • Oxidative Workup: Slowly add a solution of FeCl

    
     (16.5 mmol) in water (7 mL) and conc. HCl (1.7 mL). Reasoning: This decomposes the stable Cu-CN-Product complex.
    
  • Extraction: Stir at 70°C for 20 mins. Separate organic phase. Wash with NaHCO

    
     and brine.
    
  • Purification: Distillation or Flash Chromatography (Hexane/EtOAc).

Protocol B: Knoevenagel Condensation ( -Cyanation)

Purpose: Creating the 2-(cyano-methylene) "warhead."

Workflow:

  • Mix 1-indanone (1.0 eq) and Malononitrile (1.2 eq) in Ethanol.

  • Add catalytic Piperidine (0.1 eq).

  • Reflux for 2–4 hours.

  • Product precipitates upon cooling. Recrystallize from EtOH.

Part 5: Experimental Validation (Self-Validating Assays)

To confirm the bioactivity and mechanism of your cyano-indanone, use these assays.

Tubulin Polymerization Assay (Fluorescence Based)
  • Principle: Tubulin enhances the fluorescence of a reporter dye (DAPI or specialized fluorophore) when it polymerizes. Inhibitors decrease this signal.

  • Protocol:

    • Prepare 96-well plate with purified Porcine Brain Tubulin (2 mg/mL) in PEM buffer (pH 6.9).

    • Add Test Compound (1–10

      
      M) or Vehicle (DMSO).
      
    • Add GTP (1 mM) to initiate polymerization at 37°C.

    • Read: Measure fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.

    • Validation: A decrease in

      
       compared to control confirms direct tubulin inhibition.
      
Covalent Binding Confirmation (Mass Shift Assay)
  • Purpose: To determine if the cyano-indanone binds covalently to the target (e.g., Cysteine).

  • Protocol:

    • Incubate target protein (5

      
      M) with compound (50 
      
      
      
      M) for 1 hour.
    • Perform intact protein LC-MS.

    • Result: Look for a mass shift corresponding exactly to the molecular weight of the compound (adduct formation).

    • Reversibility Check: Perform "Jump-dilution" (dilute 100-fold). If activity recovers, the bond is reversible or non-covalent.

Part 6: Visualizing the Synthesis

Synthesis_Workflow Substrate 4-Bromo-1-Indanone Reagent CuCN / DMF (170°C, 6h) Substrate->Reagent Intermediate Cu-Complex Reagent->Intermediate Workup FeCl3 / HCl (Oxidative Decomposition) Intermediate->Workup Product 4-Cyano-1-Indanone (Yield ~70%) Workup->Product

Figure 2: Rosenmund-von Braun synthesis pathway for aryl-cyano indanones.

References

  • Structural basis for the allosteric inhibition of hypoxia-inducible factor (HIF)-2 by belzutifan. Nature/NIH. Available at: [Link]

  • Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis of 4-Cyano-3-methyl-1-indanone. PrepChem Protocols. Available at: [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and SAR. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

A Technical Guide to the Strategic Application of Methyl Groups in the Pharmacological Optimization of Indanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indanone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[3][4][5] A key strategy in the optimization of these derivatives is the introduction of a methyl group, a seemingly simple modification that can profoundly alter a molecule's pharmacological profile. This phenomenon, often termed the "magic methyl" effect, can dramatically enhance potency, selectivity, and pharmacokinetic properties.[6][7][8] This technical guide provides an in-depth exploration of the multifaceted impact of the methyl group on the pharmacology of indanone derivatives. We will dissect the structure-activity relationships (SAR), delve into the mechanistic underpinnings of altered drug-receptor interactions, and examine the influence of methylation on metabolic stability and bioavailability. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the rational design of next-generation indanone-based therapeutics.

The Indanone Scaffold: A Versatile Core for Drug Discovery

The indanone nucleus, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a versatile and valuable scaffold in drug discovery.[3] Its rigid framework provides a defined orientation for pendant functional groups to interact with biological targets. The most notable success story is Donepezil, an indanone derivative approved for the treatment of Alzheimer's disease, which functions by inhibiting acetylcholinesterase (AChE).[1][3] This success has spurred significant research into indanone derivatives as potent agents for various therapeutic applications:

  • Neurodegenerative Diseases: Beyond AChE inhibition, indanone derivatives are capable of modulating the activities of monoamine oxidases (MAO-A and B), making them valuable for conditions like Parkinson's disease.[3]

  • Cancer: Certain derivatives have shown promising antiproliferative actions against various cancer cell lines, and hybridization of the indanone scaffold with other pharmacophores is an active area of research to overcome drug resistance.[4][5][9]

  • Inflammation and Pain: The indanone core is found in compounds with significant anti-inflammatory and analgesic properties, often acting through the inhibition of prostaglandin production.[1][2]

  • Infectious Diseases: Derivatives have also been explored for their antiviral, antibacterial, and antimalarial activities.[10]

The diverse pharmacology of this scaffold makes it an ideal platform for chemical modification, where small structural changes, such as the addition of a methyl group, can lead to significant optimization of its therapeutic potential.

The "Magic Methyl": A Primer on its Role in Medicinal Chemistry

The methyl group (-CH3), despite its structural simplicity, is a powerful tool in lead optimization.[6] Its small size, lipophilicity, and lack of hydrogen bonding capacity allow it to influence a molecule's properties in several critical ways.[6][11][12]

  • Pharmacodynamic Effects:

    • Hydrophobic Interactions: A strategically placed methyl group can fit into a hydrophobic pocket within a receptor's binding site, displacing water molecules and increasing binding affinity through the hydrophobic effect.[6][11] This can lead to a substantial increase in potency.

    • Conformational Control: The steric bulk of a methyl group can restrict the rotation of nearby bonds, locking the molecule into a more bioactive conformation and reducing the entropic penalty of binding.[7][13]

  • Pharmacokinetic Effects:

    • Metabolic Stability: Methylation can block metabolically labile sites on a molecule, preventing enzymatic degradation (e.g., by Cytochrome P450 enzymes) and thereby increasing the drug's half-life.[6][12]

    • Lipophilicity and Permeability: The addition of a methyl group generally increases a molecule's lipophilicity (LogP), which can enhance its ability to cross biological membranes, such as the blood-brain barrier, improving absorption and distribution.[12][14]

The strategic placement of a methyl group is therefore a critical decision in drug design, capable of transforming a promising lead compound into a viable drug candidate.

Methylation's Impact on the Pharmacodynamics of Indanone Derivatives

Structure-activity relationship (SAR) studies have repeatedly shown that the position of a methyl group on the indanone scaffold is crucial for its biological activity.

Enhancing Receptor and Enzyme Binding Affinity

The primary mechanism by which methylation enhances potency is through improved interaction with the biological target. In the context of indanone-based acetylcholinesterase (AChE) inhibitors, this is particularly evident. The active site of AChE contains a narrow gorge with specific domains, including a peripheral anionic site (PAS).

For example, studies on donepezil analogues have shown that while the 5,6-dimethoxy groups interact efficiently with the PAS, a single methoxy group at the 6-position of the indanone ring can establish a potent hydrophobic interaction with the side chain of the Leu289 residue, leading to enhanced AChE inhibition.[15] Further modification at this position is a common strategy. Similarly, the introduction of a methyl group at the 4-position of the indanone scaffold has been investigated to produce chiral derivatives with stereospecific biological activity, where one enantiomer shows significantly higher potency.[16]

The diagram below illustrates this principle, where a methyl group on an indanone derivative occupies a hydrophobic pocket in a target enzyme, enhancing binding affinity.

G cluster_0 Enzyme Active Site cluster_1 Ligand Interaction Receptor Binding Pocket HydrophobicPocket Hydrophobic Pocket (e.g., Leu, Val, Ile residues) ParentIndanone Parent Indanone (No Methyl Group) ParentIndanone->Receptor Weaker Binding (No interaction with pocket) MethylatedIndanone Methylated Indanone Derivative MethylatedIndanone->Receptor Stronger Binding MethylGroup Methyl Group (-CH3) MethylGroup->HydrophobicPocket Favorable Hydrophobic Interaction

Caption: Enhanced receptor binding via hydrophobic interaction of a methyl group.

Quantitative Analysis of Methylation Effects

The impact of methylation is best illustrated through quantitative data. The following table summarizes hypothetical but representative data from SAR studies on indanone derivatives targeting AChE, demonstrating how the position and presence of a methyl group can alter inhibitory potency.

Compound IDParent ScaffoldMethylation PositionAChE IC₅₀ (µM)Fold Improvement (vs. Parent)
IND-01 2-Benzylidene-1-indanoneNone (Parent)25.6-
IND-02 2-Benzylidene-1-indanone4-Methyl on Indanone12.32.1x
IND-03 2-Benzylidene-1-indanone6-Methyl on Indanone1.814.2x
IND-04 2-Benzylidene-1-indanone4'-Methyl on Benzylidene22.11.2x
IND-05 6-Hydroxy-1-indanoneNone (Parent)5.2-
IND-06 6-Hydroxy-1-indanoneO-Methylation (6-Methoxy)0.95.8x

Data is illustrative and compiled for educational purposes based on trends observed in medicinal chemistry literature.[15][16][17]

As the table shows, methylation at the 6-position of the indanone ring (IND-03) results in a dramatic, over 14-fold increase in potency compared to the parent compound. This highlights the site-specific importance of this modification.

Methylation's Impact on the Pharmacokinetics of Indanone Derivatives

Optimizing a drug's behavior in the body is as crucial as ensuring its potency. Methylation provides a powerful handle to fine-tune pharmacokinetic parameters.

Enhancing Metabolic Stability

Drug metabolism often involves the oxidation of susceptible C-H bonds or aromatic rings. A methyl group can act as a "metabolic shield," sterically hindering the access of metabolic enzymes to a nearby functional group.[6]

For N-sulfonylhydrazone derivatives, for example, N-methylation was shown to significantly increase stability in acidic conditions and alter the metabolic pathway, preventing hydrolysis and shifting metabolism towards CYP-mediated pathways.[14] For indanone derivatives, methylation of a phenolic hydroxyl group to a methoxy group not only alters electronic properties but also blocks a potential site for glucuronidation or sulfation, common phase II metabolic pathways. This can significantly prolong the compound's circulating half-life.

Modulating Physicochemical Properties for Improved Bioavailability

The addition of a methyl group increases lipophilicity, which can be a double-edged sword.[12]

  • Positive Impact: Increased lipophilicity can improve absorption from the gastrointestinal tract and enhance penetration across the blood-brain barrier, which is critical for neuroprotective agents.[12]

  • Negative Impact: Excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and sequestration in fatty tissues, ultimately reducing the concentration of free drug available to act on its target.

Therefore, the "magic methyl" effect is often about achieving an optimal balance between solubility and lipophilicity to maximize bioavailability.

Experimental Protocols for Evaluation

To rigorously assess the impact of methylation, a series of standardized in vitro and in silico experiments are essential.

General Workflow for Synthesis and Evaluation

The diagram below outlines a typical workflow for investigating the effects of methylation on a parent indanone scaffold.

workflow cluster_design Design & Synthesis cluster_eval Pharmacological Evaluation cluster_insilico In Silico Validation Start Identify Parent Indanone Scaffold SAR_Design Propose Methylation Sites (e.g., C4, C5, C6, O-Me, N-Me) Start->SAR_Design Synthesis Chemical Synthesis of Methylated Analogues SAR_Design->Synthesis Docking Molecular Docking Studies SAR_Design->Docking Guide Design Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PD_Screen Pharmacodynamic Screening (e.g., Enzyme Inhibition Assay) Purification->PD_Screen Test Compounds PK_Screen Pharmacokinetic Screening (e.g., Metabolic Stability) Purification->PK_Screen Data_Analysis SAR Analysis & Data Comparison PD_Screen->Data_Analysis PK_Screen->Data_Analysis Lead_Opt Lead Optimization or Further Studies Data_Analysis->Lead_Opt Data_Analysis->Docking Validate Results Docking->Lead_Opt ADME_Pred ADME Prediction

Caption: Workflow for the synthesis and evaluation of methylated indanones.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine as acetylthiocholine is hydrolyzed.

Materials:

  • AChE enzyme (from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (methylated and parent indanones) dissolved in DMSO

  • Donepezil (Positive Control)

  • 96-well microplate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 8.0).

    • Dissolve DTNB in the buffer to a final concentration of 10 mM.

    • Dissolve ATCI in the buffer to a final concentration of 10 mM.

    • Prepare serial dilutions of test compounds and Donepezil in DMSO, then dilute further in buffer to achieve final assay concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Setup (in a 96-well plate):

    • Blank: 120 µL Buffer + 20 µL DTNB + 20 µL ATCI.

    • Control (100% activity): 100 µL Buffer + 20 µL DTNB + 20 µL AChE solution + 20 µL ATCI.

    • Test Compound: 80 µL Buffer + 20 µL Test Compound dilution + 20 µL DTNB + 20 µL AChE solution.

  • Incubation:

    • Add all components except the substrate (ATCI).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of ATCI to all wells (except the Blank) to start the reaction.

  • Measurement:

    • Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot % Inhibition versus log[Inhibitor Concentration] and use non-linear regression to determine the IC₅₀ value.

Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH stock solution)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Verapamil or Testosterone (High-clearance positive control)

  • Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide) for reaction termination and sample preparation.

  • LC-MS/MS system for analysis.

Step-by-Step Procedure:

  • Incubation Preparation:

    • Prepare a master mix of HLM in phosphate buffer (final protein concentration typically 0.5-1.0 mg/mL).

    • Add the test compound to the HLM mix at a final concentration (typically 1 µM). Keep on ice.

  • Initiate Reaction:

    • Pre-warm the HLM-compound mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a larger volume (e.g., 150 µL) of ice-cold ACN containing the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Control Incubations:

    • Run a parallel incubation without NADPH to control for non-enzymatic degradation.

    • Run a parallel incubation with the positive control compound to validate the assay.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural log (ln) of the [% Parent Compound Remaining] versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k.

    • A longer half-life indicates greater metabolic stability. Compare the t₁/₂ of the methylated derivative to the parent compound.

Conclusion and Future Perspectives

The strategic introduction of a methyl group is a proven and powerful method for optimizing the pharmacological properties of indanone derivatives. By leveraging its ability to form key hydrophobic interactions, provide conformational rigidity, and block metabolic hotspots, medicinal chemists can significantly enhance a compound's potency, selectivity, and pharmacokinetic profile. As our understanding of receptor topography and metabolic pathways deepens, the rational application of the "magic methyl" effect will continue to be instrumental in the development of novel indanone-based drugs. Future work will likely focus on combining computational predictions with advanced synthetic methods to more precisely place methyl groups for desired effects, accelerating the journey from lead compound to clinically successful therapeutic.

References

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Drug Discovery Today.
  • Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. (2025).
  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023).
  • Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. (N/A).
  • Arylidene indanone scaffold: medicinal chemistry and structure–activity rel
  • Methyl-Containing Pharmaceuticals: Methylation in Drug Design. (N/A).
  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). Semantic Scholar.
  • Indanone derivatives: Emerging frontiers in cancer therapy. (2025). Ingenta Connect.
  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry.
  • Indanone derivatives: Emerging frontiers in cancer therapy. (2025). Taylor & Francis Online.
  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (N/A). Frontiers.
  • Arylidene indanone scaffold: medicinal chemistry and structure–activity rel
  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. (2022). ACS Omega.
  • Arylidene indanone scaffold: medicinal chemistry and structure–activity rel
  • Magic Methyl Effects in Drug Design. (2021). Juniper Publishers.
  • Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. (2018). PubMed.
  • Synthesis and Pharmacological Evaluation of Ring-Methylated Derivatives of 3,4-(Methylenedioxy)amphetamine (MDA). (1998). Sci-Hub.
  • Mechanism of drug-potency enhancement via methyl
  • The Role of Methyl-containing Pharmaceuticals in Modern Medicine. (2024). Hilaris.
  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC. (2022).
  • Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. (N/A). PubMed.
  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. (2024). MDPI.
  • Enantioselective Pathways to 4-Methyl-1-Indanone Derivatives: A Comparative Guide to Synthesis and Biological Activity. (2025). BenchChem.

Sources

Methodological & Application

Application Note: 5-Cyano-2-methylindan-1-one as a Synthetic Intermediate

[1][2][3]

Executive Summary

5-Cyano-2-methylindan-1-one represents a high-value, bifunctional scaffold in modern medicinal chemistry.[1][2][3] Structurally, it offers a rigidified bioisostere of the 4-cyanophenyl moiety—a pharmacophore ubiquitous in androgen receptor (AR) antagonists (e.g., Nilutamide, Enzalutamide) and various GPCR modulators.[2][3]

By incorporating a chiral center at the C2 position and a reactive ketone handle, this intermediate enables "scaffold hopping" strategies that improve metabolic stability and receptor binding affinity compared to flexible phenyl-ring analogs.[1][2][3] This guide details the optimized synthesis of the scaffold and its downstream transformation into two critical bioactive classes: Spiro-hydantoins (AR antagonist models) and 5-Carboxy-indane derivatives (linkers for proteolysis-targeting chimeras, PROTACs).[1][2][3]

Chemical Profile & Structural Logic[1][2][3][4]

PropertySpecification
IUPAC Name 2-methyl-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile
Molecular Formula C₁₁H₉NO
Molecular Weight 171.20 g/mol
Key Functionality C1-Ketone: Gateway for spiro-cyclization, reductive amination.C5-Nitrile: Precursor to acids, amides, amines, or heterocycles.C2-Methyl: Introduces chirality/steric bulk to restrict conformation.[1][2][3][4]
Solubility Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.[3]
Structural Utility Diagram

The following diagram illustrates the strategic divergence points from the core scaffold.

GStart5-Cyano-2-methylindan-1-one(Core Scaffold)Path1Spiro-Hydantoin Formation(Bucher-Bergs)Start->Path1 (NH4)2CO3, KCNPath2Hydrolysis to Acid(Amide Coupling Linker)Start->Path2 HCl/AcOH, RefluxPath3Asymmetric Reduction(Chiral Alcohols)Start->Path3 KRED / Ru-CatProduct1AR Antagonist Analogs(Rigidified Nilutamide)Path1->Product1Product2PROTAC Linkers(Bioactive Amides)Path2->Product2

Figure 1: Divergent synthetic utility of the 5-cyano-2-methylindan-1-one scaffold.

Protocol A: Synthesis of the Scaffold

Rationale: Direct cyanation of the indanone ring is challenging.[2][3] The most robust industrial route utilizes a Friedel-Crafts cyclization followed by a Palladium-catalyzed cyanation (replacing the toxic Rosenmund-von Braun reaction).[1][2][3]

Step 1: Formation of 5-Bromo-2-methylindan-1-one

Target: Construct the bicyclic core with a halogen handle.

  • Reagents: 3-(3-Bromophenyl)-2-methylpropionic acid (1.0 eq), Thionyl Chloride (1.5 eq), Aluminum Chloride (AlCl₃, 1.2 eq), DCM (anhydrous).[2][3]

  • Procedure:

    • Dissolve the propionic acid derivative in anhydrous DCM under N₂.

    • Add SOCl₂ dropwise at 0°C. Reflux for 2 hours to form the acid chloride.

    • Cool to 0°C. Add AlCl₃ portion-wise (exothermic).

    • Stir at RT for 4 hours (monitor by TLC for cyclization).

    • Quench: Pour slowly onto ice/HCl mixture. Extract with DCM.[2][5]

    • Purification: Recrystallize from Hexane/EtOAc.

    • Yield Expectation: 75-85%.[1][2][3]

Step 2: Pd-Catalyzed Cyanation (Zinc Cyanide Method)

Target: Install the nitrile group under mild conditions.[1][2][3]

  • Reagents: 5-Bromo-2-methylindan-1-one (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(dppf)Cl₂ (3-5 mol%), Zn dust (catalytic), DMA or DMF (degassed).[1][2][3]

  • Procedure:

    • Charge a reaction vial with the bromo-indanone, Zn(CN)₂, and Pd catalyst.[2][3]

    • Evacuate and backfill with Argon (3 cycles).[2][3]

    • Add anhydrous DMA via syringe.[2]

    • Heat to 120°C for 4–12 hours.

    • Work-up: Cool to RT. Dilute with EtOAc. Wash with 1M NH₄OH (to sequester Zn/Cu salts) followed by brine.[2][3]

    • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).[2][3]

    • Yield Expectation: 80-90%.[1][2][3]

Protocol B: Application – Synthesis of Spiro-Hydantoin AR Antagonists

Context: Many non-steroidal anti-androgens (e.g., Nilutamide) contain a hydantoin ring.[2][3] The Bucher-Bergs reaction converts the ketone of our scaffold into a spiro-hydantoin, creating a rigid, chiral center critical for receptor binding selectivity.[1][2][3]

Methodology
  • Reagents: 5-Cyano-2-methylindan-1-one (1.0 eq), Potassium Cyanide (KCN, 1.5 eq), Ammonium Carbonate ((NH₄)₂CO₃, 3.0 eq), Ethanol/Water (1:1).[2][3]

  • Procedure:

    • Safety Warning: KCN releases HCN gas upon acidification.[2] Perform in a well-ventilated fume hood with a cyanide detector.

    • Dissolve the indanone in Ethanol/Water (1:1 v/v) in a pressure tube or sealed vessel.[2][3]

    • Add (NH₄)₂CO₃ and KCN.[2][3]

    • Seal and heat to 60–80°C for 24 hours. The mixture typically becomes homogeneous then precipitates the product.[2][3]

    • Work-up: Cool to 0°C. Acidify cautiously with 6N HCl to pH 2 (in hood!).

    • Isolation: Filter the resulting precipitate (the spiro-hydantoin).[1][2][3] Wash with cold water.[2]

    • Recrystallization: Ethanol or Isopropanol.[2]

Mechanistic Insight

The reaction proceeds via a cyanohydrin intermediate, followed by nucleophilic attack of ammonia and rearrangement to the hydantoin.[2][3] The C2-methyl group on the indanone ring exerts stereochemical control, often favoring one diastereomer (cis/trans relative to the methyl) which can be separated by chromatography if necessary.[2][3]

Protocol C: Hydrolysis to 5-Carboxy-2-methylindan-1-one

Context: This transformation activates the scaffold for amide coupling, useful for generating libraries of bioactive amides or linking to E3 ligase ligands in PROTAC design.[2][3]

  • Reagents: 5-Cyano-2-methylindan-1-one, Glacial Acetic Acid, Conc. HCl.

  • Procedure:

    • Suspend the nitrile in a mixture of AcOH/HCl (1:1).[2][3]

    • Reflux for 16–20 hours.[1][2]

    • Observation: The nitrile hydrolyzes first to the primary amide, then to the carboxylic acid.[3]

    • Work-up: Cool to RT. Pour into ice water. The product usually precipitates as an off-white solid.[1][2][3]

    • Purification: Dissolve in saturated NaHCO₃ (filtering off any unreacted non-acidic material), then re-acidify the filtrate with HCl to precipitate the pure acid.[2][3]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyanation Catalyst poisoning or O₂ presence.[1][2][3]Ensure rigorous degassing of DMA/DMF. Use fresh Zn(CN)₂.[2][3]
Incomplete Cyclization (Step 1) Deactivated acid chloride.[2][3]Ensure SOCl₂ is fresh.[1][2] Increase reflux time before adding AlCl₃.
Sticky Precipitate (Bucher-Bergs) Polymerization or impure starting material.[1][2][3]Use Ethanol/Water ratio optimization (increase Ethanol).[2][3] Sonicate during acidification.[2]
Racemization Acidic/Basic conditions at high T.[1][2]The C2-methyl is susceptible to epimerization via enolization.[1][2][3] Avoid prolonged exposure to strong base at high heat if chiral purity is crucial.[2]

References

  • Indanone Synthesis Review: Beilstein J. Org.[2] Chem.2017 , 13, 451–494.[3] (Comprehensive review of intramolecular Friedel-Crafts and novel cyclization methods). [1][2][3]

  • Pd-Catalyzed Cyanation: J. Am. Chem. Soc.2013 , 135, 12600.[3][6] (Methodology for converting aryl halides to nitriles using Zn(CN)₂).[2][3][6] [1][2][3]

  • Agrochemical Applications: U.S. Patent 4,705,782.[2] "Indane derivatives and their use as herbicides/insecticides."[2][7] (Describes the synthesis of 5-cyano-1-indanone derivatives).

  • Spiro-Hydantoin Synthesis: J. Med. Chem.2010 , 53, 305–318.[3] (General protocol for Bucher-Bergs reaction on cyclic ketones for AR antagonists).

  • Indanone Scaffolds in Drug Discovery: BenchChem Technical Guide: Synthesis of 1-Indanones. (General protocols for indanone functionalization). [1][2][3]

Application Notes and Protocols for High-Throughput Screening of 5-Cyano-2-methylindan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Indanone Scaffold

The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1] Notably, the indanone derivative donepezil is a widely used drug for the treatment of Alzheimer's disease.[2][3] The versatility of the indanone structure allows for the development of derivatives with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[4] Recent research has highlighted the potential of indanone derivatives as multi-target agents, particularly in the context of neurodegenerative diseases, where they have been shown to inhibit cholinesterases and amyloid-beta aggregation.[3][5]

This guide focuses on a specific subclass, 5-Cyano-2-methylindan-1-one derivatives. The introduction of a cyano group can significantly influence the electronic properties and binding interactions of a molecule, and in some heterocyclic scaffolds, a 5-cyano substituent has been found to be advantageous for potent kinase inhibition.[6] Given the established role of kinases in a multitude of diseases, from cancer to neuroinflammation, a high-throughput screening (HTS) campaign to elucidate the biological targets and therapeutic potential of a 5-Cyano-2-methylindan-1-one derivative library is a promising avenue for novel drug discovery.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign for this compound class. We will delve into the strategic design of the screening cascade, from primary biochemical assays to cell-based secondary and toxicity assessments, and finally, to the critical process of data analysis and hit validation.

The High-Throughput Screening (HTS) Workflow: A Strategic Overview

A successful HTS campaign is not a single experiment but a multi-stage funnel designed to efficiently identify and validate promising compounds from a large library.[7] The workflow for 5-Cyano-2-methylindan-1-one derivatives is designed to first broadly assess their potential as enzyme inhibitors, with a focus on kinases, and then to progressively characterize the most promising "hits" in more physiologically relevant systems.

HTS_Workflow cluster_0 PART 1: Primary Screening cluster_1 PART 2: Hit Confirmation & Secondary Screening cluster_2 PART 3: Early ADME/Tox Profiling cluster_3 PART 4: Hit-to-Lead Primary_Screen Primary Biochemical Screen (e.g., Luminescent Kinase Assay) Hit_Identification Initial Hit Identification (Single Concentration) Primary_Screen->Hit_Identification ~1-3% Hit Rate Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay (e.g., Fluorescence Polarization) Dose_Response->Orthogonal_Assay Confirm On-Target Activity Cell_Based_Assay Cell-Based Target Engagement & Functional Assays Orthogonal_Assay->Cell_Based_Assay Validate in Cellular Context Cytotoxicity High-Content Cytotoxicity Assay Cell_Based_Assay->Cytotoxicity ADME_Assays In Vitro ADME Profiling (e.g., Metabolic Stability, Permeability) Cytotoxicity->ADME_Assays Prioritize for Favorable Profiles SAR_Expansion Structure-Activity Relationship (SAR) Expansion ADME_Assays->SAR_Expansion

Caption: High-throughput screening cascade for 5-Cyano-2-methylindan-1-one derivatives.

Part 1: Primary Biochemical Screening

The primary screen is the first pass through the compound library, designed for speed, robustness, and cost-effectiveness. The goal is to identify any compound that shows activity against a chosen target or class of targets at a single concentration.

Rationale for a Kinase-Focused Primary Screen

Given that many indanone derivatives exhibit kinase inhibitory activity and their central role in disease, a generic kinase assay is a logical starting point.[8] Luminescence-based assays that measure ATP depletion are particularly well-suited for HTS due to their high sensitivity, broad applicability to virtually any kinase, and simple "mix-and-read" format.[9]

Protocol 1: Luminescent Kinase Assay (e.g., Kinase-Glo®)

This protocol is based on the principle that as a kinase transfers phosphate from ATP to a substrate, the amount of ATP in the reaction decreases. The remaining ATP is then used by a luciferase enzyme to generate a luminescent signal, which is inversely proportional to the kinase activity.[9]

Materials:

  • Recombinant Kinase of interest (e.g., a panel of representative kinases from different families)

  • Kinase-specific substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • Assay Buffer (specific to the kinase)

  • 5-Cyano-2-methylindan-1-one derivative library (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 384-well white, opaque microplates

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at a 10 mM stock concentration) into the wells of a 384-well plate. This results in a final assay concentration of 10 µM.

  • Enzyme and Substrate Preparation: Prepare a solution of the kinase and its substrate in the appropriate assay buffer.

  • Reaction Initiation: Dispense 2.5 µL of the enzyme/substrate mix into each well of the compound-plated microplate.

  • ATP Addition: To initiate the kinase reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection: Add 5 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

ParameterRecommended ValueRationale
Final Compound Conc. 10 µMA standard concentration for primary screening to identify initial hits.
Final DMSO Conc. ≤ 0.5%To minimize solvent effects on enzyme activity.
ATP Concentration At or near KmEnsures the assay is sensitive to competitive inhibitors.
Plate Type 384-well, white, opaqueMaximizes luminescent signal and prevents crosstalk between wells.
Controls (per plate) 16 wells of DMSO (negative control), 16 wells of positive control inhibitorEssential for calculating Z'-factor and assessing plate quality.[10]

Part 2: Hit Confirmation and Secondary Screening

Compounds identified as "hits" in the primary screen require further investigation to confirm their activity and rule out false positives.[11] This stage involves dose-response studies and the use of alternative assay formats.

Protocol 2: Dose-Response and IC50 Determination

The initial hits are re-tested at multiple concentrations to determine their potency (IC50).

Procedure:

  • "Cherry-pick" the hits from the primary library plates.

  • Create a series of dilutions for each hit (e.g., 8-point, 3-fold serial dilutions).

  • Perform the luminescent kinase assay as described in Protocol 1 with these dilutions.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Orthogonal Assay - Fluorescence Polarization (FP)

An orthogonal assay uses a different detection technology to confirm that the observed activity is not an artifact of the primary assay format (e.g., compounds that inhibit luciferase).[12] Fluorescence polarization is an excellent choice for a kinase inhibitor orthogonal assay.[13] It measures the binding of a fluorescently labeled tracer to an antibody that recognizes the phosphorylated product. Inhibition of the kinase results in less phosphorylated product, leaving more tracer free to bind the antibody, thus increasing the polarization signal.[14]

Materials:

  • Confirmed hits from dose-response testing.

  • Kinase and substrate as in Protocol 1.

  • Fluorescently labeled tracer (corresponding to the phosphorylated substrate).

  • Phospho-specific antibody.

  • FP Assay Buffer.

  • 384-well black microplates.

Procedure:

  • Perform the kinase reaction with the serially diluted hit compounds as described in Protocol 2.

  • Stop the kinase reaction.

  • Add a pre-mixed solution of the fluorescent tracer and the phospho-specific antibody.

  • Incubate to allow binding to reach equilibrium.

  • Read the fluorescence polarization on a plate reader equipped with appropriate filters.

Protocol 4: Cell-Based Target Engagement and Functional Assays

Biochemical assays are essential for initial discovery, but it is crucial to determine if a compound is active in a more physiologically relevant cellular environment.[15] Cell-based assays can confirm target engagement and assess the functional consequences of target inhibition.

Example Cell-Based Assay: Cellular Phosphorylation Assay

This assay measures the phosphorylation of a kinase's substrate within intact cells.

Procedure:

  • Cell Culture: Plate a relevant human cell line (e.g., one where the target kinase is known to be active) in 384-well plates.

  • Compound Treatment: Treat the cells with various concentrations of the hit compounds for a specified period.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Phosphorylation Detection: Quantify the level of phosphorylation of the target substrate using an antibody-based detection method such as ELISA or TR-FRET. A decrease in phosphorylation indicates inhibition of the upstream kinase.[15]

Part 3: Early ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid costly late-stage failures.[16] In vitro ADME and toxicology assays should be run in parallel with secondary screening to prioritize hits with favorable drug-like properties.[17][18]

Protocol 5: High-Content Cytotoxicity Screening

This assay assesses the general toxicity of the hit compounds by simultaneously measuring multiple cellular parameters.

Procedure:

  • Cell Plating: Seed a human cell line (e.g., HepG2, a liver cell line often used for toxicity studies) in 384-well imaging plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the hit compounds.

  • Staining: After incubation (e.g., 24-48 hours), stain the cells with a cocktail of fluorescent dyes that report on cell number, nuclear morphology (a sign of apoptosis), and membrane integrity (a sign of necrosis).

  • Imaging and Analysis: Acquire images using a high-content imaging system and analyze the images to quantify the different toxicity parameters.

ParameterDye ExampleInformation Gained
Cell Number/Nuclear Stain Hoechst 33342Overall cell proliferation and loss.
Nuclear Condensation Hoechst 33342Apoptotic events.
Membrane Permeability Propidium IodideNecrotic cell death.
Mitochondrial Health MitoTracker RedMitochondrial dysfunction.
Table of Key In Vitro ADME Assays
AssayPurpose
Metabolic Stability To assess how quickly the compound is metabolized by liver enzymes (microsomes or hepatocytes).
Plasma Protein Binding To determine the fraction of the compound bound to plasma proteins, which influences its availability to reach the target.
Permeability (e.g., PAMPA, Caco-2) To predict the absorption of the compound across the intestinal wall.
CYP450 Inhibition To identify potential drug-drug interactions by assessing inhibition of major drug-metabolizing enzymes.

Part 4: Data Analysis and Hit Selection

Rigorous data analysis is essential to confidently identify true hits from the vast amount of data generated in an HTS campaign.

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[19] It takes into account both the dynamic range of the assay and the variability of the data. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[20]

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Z_Factor cluster_0 Assay Quality Assessment Z_Factor Z' = 1 - (3σp + 3σn) / |μp - μn| Interpretation Z' > 0.5: Excellent for HTS 0 < Z' < 0.5: Acceptable Z' < 0: Unacceptable

Caption: Z'-Factor formula and interpretation for HTS assay quality control.

Hit Selection Criteria

For the primary screen, hits are typically defined as compounds that produce a signal that is a certain number of standard deviations away from the mean of the negative controls (e.g., >3 standard deviations).[21]

Hit Confirmation and Progression:

A compound is considered a "confirmed hit" and prioritized for further studies if it meets the following criteria:

  • Shows dose-dependent activity in the primary assay.

  • Activity is confirmed in an orthogonal assay.

  • Demonstrates activity in a relevant cell-based assay.

  • Exhibits acceptable cytotoxicity and has a promising early ADME profile.

These confirmed hits then form the basis for hit-to-lead chemistry efforts, where medicinal chemists will synthesize analogs to explore the structure-activity relationship (SAR) and optimize the properties of the chemical series.[7]

Conclusion

The high-throughput screening of a 5-Cyano-2-methylindan-1-one derivative library represents a strategic approach to discovering novel, potent, and selective modulators of clinically relevant targets, particularly protein kinases. By employing a carefully designed screening cascade that integrates biochemical and cell-based assays with early ADME/Tox profiling, researchers can efficiently navigate the complexities of modern drug discovery. The protocols and workflows detailed in this guide provide a robust framework for identifying and validating high-quality hit compounds, thereby laying a solid foundation for subsequent hit-to-lead and lead optimization campaigns.

References

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • Cancer Research. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. [Link]

  • Medium. (2023, December 12). On HTS: Z-factor. [Link]

  • Bioinformatics, Oxford Academic. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. [Link]

  • BIT 479/579 High-throughput Discovery. Z-factors. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Wikipedia. Z-factor. [Link]

  • ResearchGate. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors | Request PDF. [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. [Link]

  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]

  • ACS Omega. (2022, December 7). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. [Link]

  • PMC. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. [Link]

  • ResearchGate. High-throughput screening (HTS) workflow. (A) Distribution of initial.... [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

  • PMC. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. [Link]

  • Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ResearchGate. (2025, August 6). Fluorescence detection techniques for protein kinase assay. [Link]

  • PMC. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • PubMed. (2014, November 24). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. [Link]

  • ACS Chemical Neuroscience. (2022, February 23). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. [Link]

  • ACS Omega. (2025, December 16). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. [Link]

  • MDPI. (2024, April 7). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. [Link]

  • Indiana University School of Medicine. High-Throughput Screening. [Link]

  • US National Library of Medicine. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

  • MDPI. Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. [Link]

  • Symansis. The selectivity of protein kinase inhibitors: a further update. [Link]

  • PMC. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders. [Link]

  • ResearchGate. (2013, December 10). (PDF) Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. [Link]

  • PMC. (2025, October 9). Discovery of new aurone derivatives as submicromolar CK2 inhibitors. [Link]

  • The Biochemical Journal. (2000, September 22). Specificity and mechanism of action of some commonly used protein kinase inhibitors. [Link]

  • MDPI. (2023, December 13). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. [Link]

  • ChemRxiv. Systematic exploration of privileged warheads for covalent kinase drug discovery. [Link]

  • MDPI. (2024, April 29). Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. [Link]

  • PMC. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. [Link]

  • ResearchGate. Discovery and SAR of 2-Amino-5-[(thiomethyl)aryl]thiazoles as Potent and Selective ItK Inhibitors. [Link]

  • RSC Medicinal Chemistry. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. [Link]

Sources

Developing and Validating Assays for 5-Cyano-2-methylindan-1-one: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Indanone Scaffold

The indanone core is a privileged heterocyclic motif frequently found in a diverse array of pharmacologically active compounds.[1][2] This structural framework is a key component in numerous natural products and synthetically derived molecules, demonstrating a broad spectrum of biological activities.[3][4] Notably, indanone derivatives have been successfully developed as therapeutic agents, with the most prominent example being Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1] The versatility of the indanone scaffold has also led to the exploration of its derivatives as potential anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][4]

5-Cyano-2-methylindan-1-one is a novel investigational compound belonging to this promising class of molecules. Its unique substitution pattern, featuring a cyano group at the 5-position and a methyl group at the 2-position, suggests the potential for distinct pharmacological properties. The cyano moiety can act as a crucial pharmacophore, influencing binding affinity and metabolic stability, while the methyl group can impact stereochemistry and receptor interaction.[5][6] This guide provides a comprehensive framework for the systematic development and validation of a suite of assays to elucidate the biological activity and therapeutic potential of 5-Cyano-2-methylindan-1-one.

Hypothesized Mechanism of Action: A Selective Androgen Receptor Modulator (SARM) Profile

Based on its structural similarity to known non-steroidal selective androgen receptor modulators (SARMs), a primary hypothesized mechanism of action for 5-Cyano-2-methylindan-1-one is its interaction with the androgen receptor (AR).[7][8] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the AR, leading to anabolic effects in muscle and bone with reduced androgenic effects in reproductive tissues.[9] This application note will therefore focus on a tiered approach to assay development, beginning with fundamental in vitro characterization of AR binding and functional activity, followed by cell-based assays to assess its downstream effects.

Tier 1: Foundational In Vitro Assays

The initial phase of characterization focuses on direct interaction with the target protein and basic functional responses. These assays are crucial for establishing a baseline understanding of the compound's potency and efficacy.

Androgen Receptor Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of 5-Cyano-2-methylindan-1-one for the human androgen receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled androgen (e.g., [³H]-Mibolerone) for binding to the AR ligand-binding domain (LBD). The amount of radioligand displaced by the test compound is proportional to its binding affinity.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep1 Prepare AR-LBD protein lysate incubation Incubate AR-LBD, [³H]-Mibolerone, and test compound prep1->incubation prep2 Prepare [³H]-Mibolerone solution prep2->incubation prep3 Prepare serial dilutions of 5-Cyano-2-methylindan-1-one prep3->incubation separation Separate bound from free radioligand (e.g., filter binding) incubation->separation detection Quantify bound radioactivity using liquid scintillation counting separation->detection analysis Calculate IC50 and Ki values detection->analysis

Caption: Workflow for AR Binding Affinity Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

    • Prepare a stock solution of 5-Cyano-2-methylindan-1-one in DMSO. Perform serial dilutions in binding buffer to achieve a range of final assay concentrations.

    • Prepare a working solution of [³H]-Mibolerone in binding buffer at a concentration close to its Kd.

    • Prepare a suspension of hydroxylapatite (HAP) in binding buffer.

  • Assay Procedure:

    • In a 96-well plate, add binding buffer, the serially diluted test compound, [³H]-Mibolerone, and a source of AR (e.g., rat prostate cytosol or recombinant human AR).

    • Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled androgen, e.g., DHT).

    • Incubate the plate at 4°C for 18-24 hours.

    • Add the HAP suspension to each well and incubate for 15 minutes with shaking to capture the AR-ligand complexes.

    • Wash the HAP pellets multiple times with wash buffer to remove unbound radioligand.

    • Elute the bound radioligand and quantify using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

AR Transcriptional Activation Assay (Luciferase Reporter Assay)

Objective: To determine the functional activity (agonist or antagonist) of 5-Cyano-2-methylindan-1-one on AR-mediated gene transcription.

Principle: This cell-based assay utilizes a host cell line (e.g., HEK293 or CV-1) transiently co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen response element (ARE).[7] Agonists will activate the AR, leading to luciferase expression and light emission. Antagonists will inhibit the agonist-induced luciferase expression.

Experimental Workflow:

cluster_transfection Transfection cluster_treatment Treatment cluster_incubation Incubation cluster_lysis Cell Lysis & Detection cluster_analysis Data Analysis transfection Co-transfect cells with AR expression vector and ARE-luciferase reporter treatment Treat transfected cells with 5-Cyano-2-methylindan-1-one (agonist mode) or with DHT ± test compound (antagonist mode) transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells and add luciferase substrate incubation->lysis detection Measure luminescence lysis->detection analysis Calculate EC50 (agonist) or IC50 (antagonist) values detection->analysis

Caption: Workflow for AR Transcriptional Activation Assay.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture cells (e.g., HEK293) in appropriate media.

    • Seed cells into 96-well plates.

    • Co-transfect cells with an AR expression plasmid and an ARE-driven luciferase reporter plasmid using a suitable transfection reagent. A co-transfected plasmid expressing Renilla luciferase can be used for normalization.

  • Compound Treatment:

    • Agonist Mode: After 24 hours, replace the medium with a medium containing serial dilutions of 5-Cyano-2-methylindan-1-one. Include a positive control (e.g., DHT).

    • Antagonist Mode: Treat cells with a fixed concentration of DHT (at its EC80) along with serial dilutions of the test compound.

  • Luminescence Measurement:

    • Incubate the plates for an additional 24-48 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize firefly luciferase activity to Renilla luciferase activity.

    • Agonist Mode: Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to DHT.

    • Antagonist Mode: Plot the percentage inhibition of DHT-induced activity against the log concentration of the test compound to determine the IC50.

Quantitative Data Summary (Hypothetical):

CompoundAR Binding Ki (nM)AR Agonist EC50 (nM)AR Antagonist IC50 (nM)
5-Cyano-2-methylindan-1-oneTo be determinedTo be determinedTo be determined
Dihydrotestosterone (DHT)~0.1-0.5~0.1-1N/A
Bicalutamide (Antagonist)~100-200N/A~150-300

Tier 2: Cell-Based Functional Assays

Following initial in vitro characterization, the next tier of assays investigates the compound's effects in a more biologically relevant context, using cell lines that endogenously express the androgen receptor.

Prostate-Specific Antigen (PSA) Secretion Assay in LNCaP Cells

Objective: To assess the effect of 5-Cyano-2-methylindan-1-one on the expression and secretion of an endogenous AR-regulated gene product, PSA, in a human prostate cancer cell line.

Principle: LNCaP cells are an androgen-sensitive human prostate adenocarcinoma cell line that expresses a functional AR and secretes PSA in response to androgen stimulation.[10] This assay measures the ability of the test compound to induce or inhibit PSA secretion.

Detailed Protocol:

  • Cell Culture:

    • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • For the experiment, switch to a medium containing charcoal-stripped serum to remove endogenous androgens.

  • Compound Treatment:

    • Plate the cells in 24- or 48-well plates.

    • Treat the cells with serial dilutions of 5-Cyano-2-methylindan-1-one (for agonist activity) or in combination with DHT (for antagonist activity).

  • PSA Measurement:

    • After 72-96 hours of incubation, collect the cell culture supernatant.

    • Measure the concentration of PSA in the supernatant using a commercially available PSA ELISA kit.

    • Normalize the PSA concentration to the total protein content of the cells in each well, determined by a BCA or Bradford assay.

  • Data Analysis:

    • Calculate the dose-dependent effect of the compound on PSA secretion and determine EC50 or IC50 values.

Cell Proliferation Assay

Objective: To determine the effect of 5-Cyano-2-methylindan-1-one on the proliferation of androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC-3) prostate cancer cell lines.

Principle: This assay evaluates the cytostatic or cytotoxic effects of the compound. A differential effect on androgen-sensitive versus insensitive cell lines can provide further evidence of an AR-mediated mechanism.

Detailed Protocol:

  • Cell Plating:

    • Seed LNCaP and PC-3 cells in 96-well plates at an appropriate density.

  • Compound Incubation:

    • Treat the cells with a range of concentrations of 5-Cyano-2-methylindan-1-one for 48-72 hours.

  • Viability Assessment:

    • Assess cell viability using a standard method such as MTT, XTT, or a resazurin-based assay (e.g., alamarBlue).

  • Data Analysis:

    • Plot cell viability against the log concentration of the compound to determine the GI50 (concentration for 50% growth inhibition).

Tier 3: Advanced Characterization and In Vivo Models

For compounds that demonstrate promising activity in Tier 1 and 2 assays, further investigation into their tissue-selective properties is warranted.

In Vivo Hershberger Assay

Objective: To evaluate the anabolic and androgenic activity of 5-Cyano-2-methylindan-1-one in a validated animal model.[11]

Principle: The Hershberger assay is a short-term in vivo screening method in castrated male rats.[11] The weights of an anabolic tissue (levator ani muscle) and androgenic tissues (ventral prostate and seminal vesicles) are measured after treatment with the test compound.[9] A SARM is expected to show a greater effect on the levator ani muscle weight relative to its effect on the prostate and seminal vesicle weights.[7]

Experimental Workflow:

cluster_prep Animal Preparation cluster_dosing Dosing cluster_dissection Tissue Collection cluster_analysis Analysis prep1 Castrate immature male rats prep2 Allow for a recovery period prep1->prep2 dosing Administer test compound or vehicle control daily for 7-10 days prep2->dosing dissection Euthanize animals and dissect target tissues (levator ani, ventral prostate, seminal vesicles) dosing->dissection weighing Record wet weights of dissected tissues dissection->weighing analysis Compare tissue weights between treatment groups and controls weighing->analysis

Caption: Workflow for the Hershberger Assay.

Detailed Protocol:

  • Animal Model:

    • Use peripubertal male rats, castrated at approximately 21 days of age.

    • Allow a 7-14 day post-castration period for the androgen-dependent tissues to regress.

  • Dosing:

    • Randomize animals into treatment groups (vehicle control, positive control like testosterone propionate, and multiple dose levels of 5-Cyano-2-methylindan-1-one).

    • Administer the compounds daily for 7-10 days via an appropriate route (e.g., oral gavage or subcutaneous injection).

  • Tissue Collection and Analysis:

    • On the day after the final dose, euthanize the animals.

    • Carefully dissect the levator ani muscle, ventral prostate, and seminal vesicles.

    • Record the wet weight of each tissue.

  • Data Interpretation:

    • Compare the mean tissue weights of the treated groups to the vehicle control group.

    • A significant increase in levator ani muscle weight with a proportionally smaller increase in the weights of the ventral prostate and seminal vesicles indicates a desirable tissue-selective anabolic profile.

Quantitative Data Summary (Hypothetical):

Treatment Group (Dose)Levator Ani Weight (mg)Ventral Prostate Weight (mg)Anabolic/Androgenic Ratio
Vehicle ControlBaselineBaselineN/A
Testosterone Propionate (1 mg/kg)IncreasedSignificantly Increased~1
5-Cyano-2-methylindan-1-one (10 mg/kg)IncreasedSlightly Increased>1

Analytical Method Development for Pharmacokinetic Studies

To support in vivo studies, a robust analytical method for the quantification of 5-Cyano-2-methylindan-1-one in biological matrices is essential.

LC-MS/MS Method for Quantitation in Plasma

Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 5-Cyano-2-methylindan-1-one concentrations in plasma.

Principle: This method involves the extraction of the analyte from plasma, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Protocol Outline:

  • Sample Preparation:

    • Protein precipitation or liquid-liquid extraction to remove plasma proteins and isolate the analyte.

    • Use of an appropriate internal standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier (e.g., formic acid).[12]

  • Mass Spectrometric Detection:

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates).

    • Determine the precursor and product ions for the analyte and internal standard for MRM analysis.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability according to regulatory guidelines.[13]

Conclusion

This technical guide provides a structured and comprehensive approach to the preclinical characterization of 5-Cyano-2-methylindan-1-one. By systematically progressing through the proposed tiers of in vitro and in vivo assays, researchers can effectively elucidate the compound's mechanism of action, potency, efficacy, and potential for tissue selectivity. The detailed protocols and underlying scientific principles outlined herein are designed to facilitate robust and reproducible data generation, ultimately enabling a thorough evaluation of the therapeutic potential of this novel indanone derivative.

References

  • American Chemical Society. (2009). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. Journal of Medicinal Chemistry. [Link]

  • Cambridge University Press & Assessment. (n.d.). The state-of-the-art in the development of selective androgen receptor modulators (Chapter 21). In Testosterone. [Link]

  • National Center for Biotechnology Information. (n.d.). Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Potent, nonsteroidal selective androgen receptor modulators (SARMs) based on 8H-[7][9]oxazino[2,3-f]quinolin-8-ones. PubMed Central. [Link]

  • University of Oxford. (n.d.). Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets. [Link]

  • MDPI. (2024). Development of a Multiplexed Electrochemical Aptasensor for the Detection of Cyanotoxins. Sensors. [Link]

  • Frontiers. (2025). Selective androgen receptor modulators: a critical appraisal. Frontiers in Endocrinology. [Link]

  • National Center for Biotechnology Information. (2017). Recent developments in biological activities of indanones. PubMed. [Link]

  • National Center for Biotechnology Information. (2015). Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor that Lowers Aldosterone in Human Subjects. PubMed. [Link]

  • National Center for Biotechnology Information. (2017). Synthesis of 1-indanones with a broad range of biological activity. PubMed Central. [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • National Center for Biotechnology Information. (2025). Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins. PubMed Central. [Link]

  • Chem-Impex. (n.d.). 6-Cyano-1-indanone. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylindanone. PubChem. [Link]

  • MDPI. (2024). Using In Vitro and In Silico Analysis to Investigate the Chemical Profile and Biological Properties of Polygonum istanbulicum Extracts. Molecules. [Link]

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • ResearchGate. (n.d.). Synthesis of indanones. Reaction conditions: 1 (0.1 mmol), 2 (0.... [Link]

  • ChemRxiv. (n.d.). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). (PDF) Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitation of synthetic cannabinoids of the aminoalkylindole type and methanandamide in serum and its application to forensic samples. [Link]

Sources

Advanced Protocol: Functionalization Strategies for 5-Cyano-2-methylindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

5-Cyano-2-methylindan-1-one is a high-value scaffold in medicinal chemistry, particularly in the development of Androgen Receptor (AR) antagonists and inhibitors for neurodegenerative pathways. Its structural core—a bicyclic aromatic ketone with a defined stereocenter at C-2 and an electron-withdrawing nitrile at C-5—offers a versatile platform for divergent synthesis.

This application note details two critical functionalization modules:

  • C-2 Quaternary Center Construction: Preventing metabolic racemization via alkylation.

  • Spiro-Hydantoin Formation (Bucherer-Bergs): Constructing the bioactive core common to next-generation AR antagonists (e.g., analogues of Enzalutamide/Apalutamide).

Chemical Profile & Safety

PropertySpecification
IUPAC Name 2-methyl-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile
Molecular Weight 171.19 g/mol
Appearance Off-white to pale yellow solid
Reactivity Profile C-1 (Ketone): Highly electrophilic due to C-5 CN group. Susceptible to nucleophilic attack (Grignard, Bucherer-Bergs). C-2 (Alpha-Carbon): Acidic protons (pKa ~19-20); prone to enolization and alkylation. C-5 (Nitrile): Stable under mild conditions; hydrolyzable to amide/acid under forcing conditions.
Safety Hazards Acute Toxicity: Oral/Inhalation. Cyanide Risk: Protocols below involve KCN.[1][2][3][4] Strict HCN safety protocols are mandatory.

Reaction Landscape Visualization

The following diagram maps the logical flow of functionalization strategies for this scaffold.

G Start 5-Cyano-2-methylindan-1-one Sub1 C-2 Functionalization (Metabolic Blocking) Start->Sub1 Base / R-X Sub2 C-1 Carbonyl Transformation (Bioactive Core) Start->Sub2 Bucherer-Bergs Sub3 C-5 Nitrile Derivatization (Solubility/Potency) Start->Sub3 Hydrolysis Prod1 2,2-Dimethyl (Quaternary Center) Sub1->Prod1 NaH, MeI Prod2 Spiro-Hydantoin (AR Antagonist Scaffold) Sub2->Prod2 KCN, (NH4)2CO3 Prod3 Carboxamide/Acid Sub3->Prod3 H2O2, NaOH

Caption: Divergent functionalization pathways. The C-1 and C-2 positions are the primary sites for pharmacological optimization.

Module A: Construction of C-2 Quaternary Center

Objective: To install a second alkyl group at the C-2 position. Scientific Rationale: The C-2 proton in the parent molecule is acidic and prone to enolization in vivo, leading to racemization. Converting this to a quaternary center (e.g., gem-dimethyl) locks the conformation and improves metabolic stability.

Protocol: C-2 Methylation

Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), Anhydrous THF.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 5-cyano-2-methylindan-1-one (1.0 eq, 5.84 mmol) and anhydrous THF (30 mL). Cool to 0°C under N₂ atmosphere.

  • Deprotonation: Add NaH (1.2 eq, 7.0 mmol) portion-wise over 15 minutes.

    • Observation: Evolution of H₂ gas. The solution may turn deep yellow/orange due to enolate formation.

    • Critical Step: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add Methyl Iodide (1.5 eq, 8.76 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:2). Product will have a higher R_f than the starting material.

  • Quench & Workup: Carefully quench with sat. NH₄Cl (10 mL) at 0°C. Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Expert Insight: The 5-cyano group exerts an electron-withdrawing effect (inductive and resonance), making the C-2 protons slightly more acidic than in unsubstituted indanones. This facilitates rapid enolization but also requires careful temperature control to prevent over-alkylation or polymerization.

Module B: Bucherer-Bergs Reaction (Spiro-Hydantoin Synthesis)

Objective: To convert the C-1 ketone into a spiro-hydantoin ring. Scientific Rationale: The hydantoin moiety is a classic bioisostere in medicinal chemistry, crucial for hydrogen bonding interactions in the androgen receptor ligand-binding domain. The Bucherer-Bergs reaction is preferred over the Strecker synthesis here because it thermodynamically favors the formation of the spiro-hydantoin directly.

Detailed Workflow Diagram

Bucherer Step1 Reagent Prep: Ketone + (NH4)2CO3 + KCN Step2 Formation of Cyanohydrin (Intermediate) Step1->Step2 EtOH/H2O, 60°C Step3 Aminonitrile Formation Step2->Step3 NH3 substitution Step4 Carbamate Cyclization Step3->Step4 CO2 incorporation Step5 Rearrangement to Hydantoin Step4->Step5 Isocyanate intermed.

Caption: Mechanistic flow of the Bucherer-Bergs multicomponent reaction.

Protocol: Spiro-Hydantoin Formation

Reagents: Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃), Ethanol, Water.

Safety Warning: KCN releases fatal HCN gas upon contact with acid. Perform all operations in a high-efficiency fume hood. Keep a cyanide antidote kit available.

  • Setup: In a heavy-walled pressure tube or sealed flask, dissolve 5-cyano-2-methylindan-1-one (1.0 eq, 2.9 mmol) in Ethanol (10 mL).

  • Reagent Addition: Add a solution of (NH₄)₂CO₃ (4.0 eq) and KCN (2.0 eq) in Water (10 mL).

    • Note: The high equivalent of ammonium carbonate provides the ammonia source and buffers the reaction.

  • Reaction: Seal the tube and heat to 60–70°C for 18–24 hours.

    • Why 70°C? Higher temperatures accelerate the reversible formation of the cyanohydrin, pushing the equilibrium toward the thermodynamically stable hydantoin.

  • Workup (The "Precipitation" Method):

    • Cool the mixture to RT.

    • Concentrate the mixture to half volume (remove Ethanol) under reduced pressure (trap exhaust in bleach solution to neutralize trace HCN).

    • Dilute with water (20 mL).

    • Acidification: Slowly acidify to pH ~2 using 6M HCl. Perform this in a hood! This protonates the hydantoin and releases residual CO₂ and HCN (must be trapped).

    • The spiro-hydantoin product typically precipitates as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from EtOH/Water if necessary.

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Incomplete deprotonation or moisture in solvent.Ensure NaH is fresh; use anhydrous THF; increase deprotonation time.
Polyalkylation (C-2) Excess alkyl halide or high temperature.Control equivalents strictly (1.1–1.5 eq); keep reaction at 0°C during addition.
No Reaction (Bucherer) Steric hindrance at C-1.Use Acetamide as solvent instead of EtOH/H2O to increase temperature to 90°C.
Sticky Gum (Bucherer) Incomplete precipitation.Sonication during acidification helps induce crystallization.

References

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org.[5] Chem. 2017, 13, 451–494.[5] Link

  • Bucherer-Bergs Reaction: Mechanism and Applications. Encyclopedia MDPI. Link

  • Synthesis of Functionalized Alkylidene Indanes and Indanones. Org. Lett. 2015, 17(9), 2058-61. Link

  • Photochemical preparation of highly functionalized 1-indanones. J. Org. Chem. 2004, 69(22), 7582-91. Link

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. Link

Sources

Use of 5-Cyano-2-methylindan-1-one in material science research

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the current literature reveals that 5-Cyano-2-methylindan-1-one is predominantly utilized as a sophisticated intermediate in the synthesis of pharmacologically active molecules rather than as a primary component in material science applications. However, its unique chemical architecture, featuring a reactive ketone, a versatile cyano group, and a rigid indanone scaffold, presents significant and underexplored potential for the rational design of novel functional materials.

This guide, therefore, deviates from a conventional application note. It serves as a forward-looking technical and strategic blueprint for researchers. The content herein is designed to bridge the existing knowledge gap by proposing scientifically grounded, hypothetical applications for 5-Cyano-2-methylindan-1-one as a foundational building block in material science. The protocols are based on established, well-documented chemical transformations, adapted for this specific scaffold to inspire and guide future research endeavors.

Physicochemical Properties and Strategic Importance

5-Cyano-2-methylindan-1-one is a bifunctional molecule whose properties make it an attractive starting point for material synthesis. The rigid, planar indanone core can impart thermal stability and favorable packing characteristics in solid-state devices, while the electron-withdrawing cyano group and the reactive ketone offer orthogonal handles for chemical modification.

PropertyValueSignificance in Material Design
Molecular Formula C₁₁H₉NOProvides a rigid, compact scaffold.
Molecular Weight 171.19 g/mol Low molecular weight allows for its incorporation into larger polymer structures without significantly altering overall mass.
Appearance Off-white to yellow crystalline solidIndicates a degree of conjugation and potential for chromophore development.
Key Functional Groups Ketone (C=O), Cyano (-C≡N)Orthogonal reaction sites for multi-step, targeted synthesis of complex functional molecules.

Proposed Application: A Precursor for Hole-Transporting Materials in OLEDs

The indanone scaffold can be chemically transformed into nitrogen-rich heterocyclic systems, which are hallmarks of efficient hole-transporting materials (HTMs) used in Organic Light-Emitting Diodes (OLEDs). The following section outlines a proposed synthetic pathway and an exemplary protocol.

Synthetic Strategy: Fischer Indole Synthesis Pathway

A well-established route to creating carbazole-like structures, essential for HTMs, is the Fischer indole synthesis. This involves the reaction of a ketone with a hydrazine derivative. Here, we propose a pathway to convert 5-Cyano-2-methylindan-1-one into a novel indolocarbazole core, a highly sought-after moiety for its thermal and electrochemical stability.

G A 5-Cyano-2-methylindan-1-one C Intermediate Hydrazone A->C Condensation B Phenylhydrazine (Acid Catalyst, e.g., AcOH) B->C E Indolo[3,2-b]carbazole Core (Novel HTM Precursor) C->E Rearrangement & Aromatization D Thermal or Acid-catalyzed Cyclization (Fischer Indole Syn.) D->E

Caption: Proposed Fischer Indole synthesis workflow.

Exemplary Protocol: Synthesis of an Indolocarbazole Precursor

This protocol details the conversion of the starting indanone to the target heterocyclic core.

Materials:

  • 5-Cyano-2-methylindan-1-one (1.0 eq)

  • 4-Methoxyphenylhydrazine hydrochloride (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Cyano-2-methylindan-1-one (1.71 g, 10 mmol) and 4-methoxyphenylhydrazine hydrochloride (1.92 g, 11 mmol).

  • Solvent Addition: Add 30 mL of glacial acetic acid. The acid serves as both the solvent and the catalyst for the condensation and subsequent cyclization.

  • Reaction Execution: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into 150 mL of ice-cold water with vigorous stirring. A precipitate should form. Carefully neutralize the aqueous mixture by slow addition of 5% sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid should be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure indolocarbazole product.

Self-Validation: The structure of the final product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the successful cyclization and identify the correct isomer.

Proposed Application: Monomer for High-Performance Polymers via Knoevenagel Condensation

The active methylene group (alpha to the ketone) in 5-Cyano-2-methylindan-1-one is a prime site for Knoevenagel condensation. This reaction can be used to create vinyl-type monomers, which can then be polymerized to form materials with high thermal stability and potentially interesting optical properties due to the conjugated backbone.

Synthetic Strategy: Creating a Dicyano-Substituted Monomer

Reacting the indanone with malononitrile will introduce a dicyanovinylidene group, creating a highly electron-accepting monomer suitable for polymerization or as a component in materials for organic electronics.

G cluster_0 Monomer Synthesis cluster_1 Polymerization A 5-Cyano-2-methylindan-1-one C Knoevenagel Condensation Product (Monomer) A->C B Malononitrile (Basic Catalyst, e.g., Piperidine) B->C E High-Performance Polymer C->E Polymerization D Radical or Anionic Polymerization Initiator D->E

Caption: Proposed workflow for polymer synthesis.

Exemplary Protocol: Synthesis of 2-(5-cyano-2-methyl-1H-inden-1-ylidene)malononitrile

Materials:

  • 5-Cyano-2-methylindan-1-one (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 5-Cyano-2-methylindan-1-one (1.71 g, 10 mmol), malononitrile (0.73 g, 11 mmol), and 100 mL of toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 mL).

  • Reaction Execution: Heat the mixture to reflux. The water formed during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue heating until no more water is collected (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume by ~70% using a rotary evaporator to induce crystallization/precipitation.

  • Purification: Wash the collected solid with cold ethanol or hexane to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like acetonitrile.

Self-Validation: The formation of the vinylidene group can be confirmed by the disappearance of the ketone peak in the ¹³C NMR spectrum and the appearance of new peaks corresponding to the C=C double bond. Infrared (IR) spectroscopy should show a strong, characteristic C≡N stretching frequency. The subsequent polymerization can be monitored by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

References

This section would be populated with real citations if this were based on published applications. Since the applications are proposed, this section serves as a template for the types of sources that would be cited.

  • On the Fischer Indole Synthesis: (Example) "Strategic Applications of the Fischer Indole Synthesis." Chemical Reviews, [URL to a relevant review article].
  • On Knoevenagel Condensation for Polymer Monomers: (Example) "Knoevenagel Condensation in Polymer Chemistry." Progress in Polymer Science, [URL to a relevant review article].
  • Hole-Transporting Materials for OLEDs: (Example) "Carbazole-Based Materials for Organic Light-Emitting Diodes." Advanced Materials, [URL to a relevant review article].

In Vitro Biological Evaluation of 5-Cyano-2-methylindan-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of the Indanone Scaffold

The indanone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1][2] These compounds have shown significant promise in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[1][2] The diverse biological activities of indanone derivatives stem from their ability to interact with a wide range of biological targets, including enzymes and signaling pathway components.[2] 5-Cyano-2-methylindan-1-one is a novel compound belonging to this versatile class. This document provides a comprehensive, multi-tiered approach to the in vitro biological evaluation of 5-Cyano-2-methylindan-1-one, designed for researchers, scientists, and drug development professionals. The protocols herein are structured to first establish a foundational understanding of the compound's cellular toxicity, followed by a deeper investigation into its potential anticancer, anti-inflammatory, and neuroprotective activities.

Tier 1: Foundational Cytotoxicity Assessment

A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic profile.[3][4][5] This initial screening provides a therapeutic window and informs the concentration ranges for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4]

Protocol: MTT Cytotoxicity Assay

Principle: Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • 5-Cyano-2-methylindan-1-one

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-Cyano-2-methylindan-1-one in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile
Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-75-Cyano-2-methylindan-1-one48
A5495-Cyano-2-methylindan-1-one48
HCT-1165-Cyano-2-methylindan-1-one48
MCF-7Doxorubicin (Positive Control)48
Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow start Start: Cell Seeding treatment Compound Treatment (5-Cyano-2-methylindan-1-one) start->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan (DMSO) mtt_addition->formazan_dissolution read_absorbance Measure Absorbance (570 nm) formazan_dissolution->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Workflow for MTT-based cytotoxicity assessment.

Tier 2: Mechanistic Evaluation

Based on the broad biological activities reported for indanone derivatives, the following assays are recommended to elucidate the potential mechanisms of action of 5-Cyano-2-methylindan-1-one.[1][6][7]

A. Anticancer Activity: Apoptosis Induction

Many cytotoxic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death.[8] A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.

Protocol: Caspase-3/7 Activity Assay

Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • White-walled 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells and treat with 5-Cyano-2-methylindan-1-one at concentrations around the determined IC50 value as described in the MTT assay protocol.

    • Incubate for a period shorter than the cytotoxicity assay (e.g., 24 hours) to capture early apoptotic events.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Normalize the results to the number of viable cells (can be run in parallel with a viability assay).

    • Express the results as a fold change in caspase activity compared to the vehicle control.

Data Presentation: Apoptosis Induction
TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control-1.0
5-Cyano-2-methylindan-1-oneIC50/2
5-Cyano-2-methylindan-1-oneIC50
5-Cyano-2-methylindan-1-oneIC50x2
Staurosporine (Positive Control)1
Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway compound 5-Cyano-2-methylindan-1-one cell Cancer Cell compound->cell stress Cellular Stress cell->stress caspases Caspase Activation (Caspase-3/7) stress->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified pathway of compound-induced apoptosis.

B. Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is a key factor in many diseases, and cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory pathway.[9] Some indanone derivatives have been identified as potent and selective COX-2 inhibitors.[7]

Protocol: In Vitro COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2. The peroxidase activity is determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically.

Materials:

  • COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • TMPD

  • 96-well plate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation:

    • Add buffer, heme, and the COX-2 enzyme to the wells.

    • Add various concentrations of 5-Cyano-2-methylindan-1-one or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Incubate for 15 minutes at 25°C.

  • Reaction Initiation:

    • Add the colorimetric substrate (TMPD) to all wells.

    • Initiate the reaction by adding arachidonic acid.

  • Data Acquisition and Analysis:

    • Shake the plate for a few seconds and immediately measure the absorbance at 590 nm every minute for 5 minutes.

    • Calculate the reaction rates.

    • Determine the percentage of inhibition for each concentration of the compound and calculate the IC50 value.

Data Presentation: COX-2 Inhibition
CompoundIC50 (µM)
5-Cyano-2-methylindan-1-one
Celecoxib (Positive Control)
Experimental Workflow: COX-2 Inhibition Assay

COX2_Workflow start Start: Prepare Reagents incubation Incubate COX-2 Enzyme with Compound start->incubation substrate_add Add Arachidonic Acid incubation->substrate_add read_absorbance Kinetic Read at 590 nm substrate_add->read_absorbance data_analysis Calculate % Inhibition & IC50 read_absorbance->data_analysis end End: COX-2 Inhibition Profile data_analysis->end

Caption: Workflow for in vitro COX-2 inhibition assay.

C. Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[10] Several indanone derivatives have been investigated as AChE inhibitors.[10][11]

Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

Principle: This method measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylcholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (substrate)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well plate

  • Microplate reader

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Inhibitor Addition:

    • Add various concentrations of 5-Cyano-2-methylindan-1-one or a known AChE inhibitor (e.g., donepezil) as a positive control.

    • Incubate for 10 minutes at room temperature.

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes.

    • Calculate the reaction rates.

    • Determine the percentage of inhibition for each concentration of the compound and calculate the IC50 value.

Data Presentation: AChE Inhibition
CompoundIC50 (µM)
5-Cyano-2-methylindan-1-one
Donepezil (Positive Control)
Logical Relationship: AChE Inhibition Assay

AChE_Assay AChE Acetylcholinesterase (Enzyme) Product Thiocholine AChE->Product hydrolyzes Substrate Acetylthiocholine (Substrate) Substrate->Product Colored_Product Yellow Product (Absorbance at 412 nm) Product->Colored_Product DTNB DTNB DTNB->Colored_Product reacts with Inhibitor 5-Cyano-2-methylindan-1-one (Inhibitor) Inhibitor->AChE inhibits

Caption: Principle of the Ellman's method for AChE inhibition.

Tier 3: Data Interpretation and Further Steps

The data generated from these in vitro assays will provide a comprehensive initial biological profile of 5-Cyano-2-methylindan-1-one.

  • Cytotoxicity: The IC50 values will establish the compound's potency against different cancer cell lines and guide the concentration selection for further mechanistic studies.

  • Mechanism of Action: Positive results in the caspase, COX-2, or AChE assays will provide insights into the potential therapeutic applications of the compound. For instance, potent caspase activation suggests a pro-apoptotic mechanism relevant to cancer therapy, while significant COX-2 inhibition points towards anti-inflammatory potential.

  • Next Steps: Based on these initial findings, further in vitro studies could include cell cycle analysis, investigation of other signaling pathways (e.g., NF-κB for inflammation), or testing against other relevant enzymes. Promising in vitro data would then form the basis for progression to in vivo animal models.

By following this structured approach, researchers can efficiently and effectively evaluate the in vitro biological activities of 5-Cyano-2-methylindan-1-one, paving the way for its potential development as a novel therapeutic agent.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Biobide. (n.d.). What is an Inhibition Assay? - Blog.
  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
  • Peiris, D. et al. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • PubMed. (2023, August 15). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease.
  • Benchchem. (n.d.). Application Note: In Vitro Assays for Enzymatic Inhibition by Novel Peptides.
  • Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity.
  • BMG Labtech. (2025, July 28). Cytotoxicity assays – what your cells don't like.
  • World Journal of Pharmaceutical Research. (2017, December 20). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Scientific Reports. (2026, January 7). Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents.
  • ChEMBL. (n.d.). Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors.
  • INNOSC Theranostics and Pharmacological Sciences. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Taylor & Francis Online. (2023, October 30). Design, Synthesis and Biological Evaluation of Novel Indanones Derivatives As Potent Acetylcholinesterase/Monoamine Oxidase B Inhibitors.
  • Semantic Scholar. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.
  • Da-ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.
  • MDPI. (2025, May 30). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.
  • ResearchGate. (2012, December 30). In vitro enzymatic assay.
  • YouTube. (2023, August 18). functional in vitro assays for drug discovery.
  • PMC. (n.d.). Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro.
  • PMC. (n.d.). Phytochemical Profiling, In Vitro Biological Activities, and In-Silico Studies of Ficus vasta Forssk.: An Unexplored Plant.
  • ORCA. (n.d.). Online Research @ Cardiff.
  • PubMed. (n.d.). Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives.
  • PubMed. (2011, November 15). 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro.
  • MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.
  • PMC. (n.d.). 2-Methyl-5H-benzo[d]pyrazolo[5,1-b][3][4]oxazin-5-imine, an edaravone analog, exerts neuroprotective effects against acute ischemic injury via inhibiting oxidative stress. Retrieved from

  • PubMed. (n.d.). Synthesis and anti-cancer activity of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides.
  • ResearchGate. (2025, August 10). Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378), a benzopyran analog, against focal ischemic.
  • Benchchem. (n.d.). The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide.
  • MDPI. (2023, December 13). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation.
  • Semantic Scholar. (2021, September 11). Cyano- and Ketone-Containing Selenoesters as Multi-Target Compounds against Resistant Cancers.
  • PMC. (n.d.). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles.
  • NYU Langone News. (2016, June 22). Compound Shown to Reduce Brain Damage Caused by Anesthesia in Animal Model.
  • EvitaChem. (n.d.). Buy 5-Methyl-1-indanone (EVT-341598) | 4593-38-8.
  • Frontiers. (n.d.). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study.
  • PMC. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
  • MDPI. (2021, September 22). Synthesis, In Vitro, and In Silico Analysis of the Antioxidative Activity of Dapsone Imine Derivatives.
  • PubMed. (2017, November 17). Synthetic Aminoindanes: A Summary of Existing Knowledge.
  • MilliporeSigma. (n.d.). 2-Methyl-1-indanone 99 17496-14-9.

Sources

Application Notes and Protocols: 5-Cyano-2-methylindan-1-one as a Novel Probe for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent enzyme inhibition.[1][2] This document provides a comprehensive guide to the potential application of 5-Cyano-2-methylindan-1-one as a specific and selective probe for enzyme inhibition studies. Drawing upon the established bioactivity of related indanone derivatives, which have shown efficacy against enzymes such as cyclooxygenase (COX) and monoamine oxidases (MAO), this guide outlines the scientific rationale, key physicochemical properties, and detailed experimental protocols for characterizing the inhibitory profile of this novel compound.[1][3][4] The protocols are designed to be self-validating, providing researchers with the necessary framework to investigate its mechanism of action and potential as a lead compound in drug discovery.

Introduction: The Rationale for Investigating 5-Cyano-2-methylindan-1-one

The 1-indanone core is a versatile pharmacophore found in numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a defined orientation for substituent groups to interact with biological targets. The introduction of a cyano (-CN) group at the 5-position and a methyl group at the 2-position of the indanone scaffold is hypothesized to confer unique properties that make it an intriguing candidate for an enzyme inhibitor probe.

The electron-withdrawing nature of the cyano group can influence the electronic distribution of the aromatic ring, potentially enhancing interactions with specific enzyme active sites. The methyl group at the 2-position introduces a chiral center and steric bulk, which can contribute to stereospecific binding and improved selectivity for target enzymes. Given that various indanone derivatives have been identified as inhibitors of enzymes implicated in inflammation and neurodegenerative diseases, 5-Cyano-2-methylindan-1-one represents a promising, yet unexplored, tool for probing enzyme function and for the development of novel therapeutics.[3][4]

Physicochemical Properties and Synthesis Outline

A thorough understanding of the compound's properties is critical for its effective use in biochemical assays. While specific experimental data for 5-Cyano-2-methylindan-1-one is not extensively published, properties can be extrapolated from closely related analogs like 5-methyl-1-indanone.[5]

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₁₁H₉NOBased on chemical structure
Molecular Weight 171.19 g/mol Calculated from the molecular formula
Appearance Likely a crystalline solidCommon for indanone derivatives
Solubility Expected to be soluble in organic solvents (e.g., DMSO, Ethanol) and sparingly soluble in aqueous buffers.General characteristic of small organic molecules.[6]
Purity ≥98% recommended for biological assaysTo avoid confounding results from impurities.

Synthesis Outline: The synthesis of 1-indanones is well-documented and can typically be achieved through methods like intramolecular Friedel-Crafts acylation of an appropriate 3-arylpropionic acid precursor.[1][7] The synthesis of 5-Cyano-2-methylindan-1-one would likely involve a multi-step process starting from a commercially available substituted benzene derivative.

Proposed Mechanism of Enzyme Inhibition

The mechanism by which 5-Cyano-2-methylindan-1-one may inhibit a target enzyme can be elucidated through kinetic studies.[8][9] Based on the behavior of other small molecule inhibitors, several possibilities exist:

  • Competitive Inhibition: The compound may bind to the active site of the enzyme, directly competing with the natural substrate. This is often observed when the inhibitor has structural similarities to the substrate.[9]

  • Non-competitive Inhibition: The inhibitor may bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency without blocking substrate binding directly.[8]

  • Irreversible Inhibition: The cyano group, although generally stable, could potentially react with a nucleophilic residue in the enzyme's active site, forming a covalent bond and permanently inactivating the enzyme.[9]

The precise mechanism must be determined experimentally for each enzyme of interest.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for characterizing the enzyme inhibitory activity of 5-Cyano-2-methylindan-1-one. These protocols are designed for a 96-well plate format for high-throughput screening but can be adapted for other formats.

General Workflow for Enzyme Inhibition Screening

The overall process for evaluating the inhibitory potential of 5-Cyano-2-methylindan-1-one is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Stock Solution of 5-Cyano-2-methylindan-1-one (e.g., 10 mM in DMSO) prep_enzyme Prepare Enzyme and Substrate Solutions prep_buffer Prepare Assay Buffer add_components Add Buffer, Enzyme, and Inhibitor to 96-well Plate prep_buffer->add_components pre_incubate Pre-incubate add_components->pre_incubate add_substrate Initiate Reaction with Substrate Addition pre_incubate->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate stop_reaction Stop Reaction (if necessary) incubate->stop_reaction read_plate Read Plate (Absorbance/Fluorescence) stop_reaction->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 kinetic_studies Perform Kinetic Studies (Lineweaver-Burk Plot) determine_ic50->kinetic_studies

Caption: General workflow for enzyme inhibition screening.

Detailed Protocol: In Vitro Enzyme Inhibition Assay

This protocol is a general template and should be optimized for the specific enzyme being studied.

Materials:

  • 5-Cyano-2-methylindan-1-one

  • Dimethyl sulfoxide (DMSO)

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplates (clear, black, or white depending on the detection method)

  • Multichannel pipette

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve 5-Cyano-2-methylindan-1-one in 100% DMSO to make a 10 mM stock solution.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 10 nM).

  • Assay Plate Setup:

    • Add 2 µL of the serially diluted compound solutions to the appropriate wells of the 96-well plate.

    • For control wells, add 2 µL of DMSO (for 100% enzyme activity) and a known inhibitor (for positive control).

    • Add assay buffer to all wells to a final volume of 180 µL.

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of the enzyme solution (at a pre-determined optimal concentration) to each well.

    • Mix gently by tapping the plate.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

    • Incubate the plate for a specific time (e.g., 15-60 minutes) at the optimal temperature. The incubation time should be within the linear range of the reaction.

  • Detection:

    • Measure the absorbance or fluorescence of each well using a plate reader at the appropriate wavelength for the assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 5-Cyano-2-methylindan-1-one using the following formula: % Inhibition = [1 - (Sample - Blank) / (Control - Blank)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Protocol for Determining the Mechanism of Inhibition

To understand how 5-Cyano-2-methylindan-1-one inhibits the enzyme, kinetic studies are necessary.[10]

Procedure:

  • Perform the enzyme inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.

  • Keep the inhibitor concentration constant and vary the substrate concentration to generate a Michaelis-Menten plot. Repeat this for several inhibitor concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant) in the presence of the inhibitor to determine the mechanism of inhibition.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition comp_vmax Vmax: Unchanged comp_km Km: Increases noncomp_vmax Vmax: Decreases noncomp_km Km: Unchanged uncomp_vmax Vmax: Decreases uncomp_km Km: Decreases

Caption: Interpreting Lineweaver-Burk plots for inhibition mechanisms.

Potential Target Enzymes and Therapeutic Areas

Given the known activities of other indanone derivatives, 5-Cyano-2-methylindan-1-one could be a valuable probe for enzymes in the following areas:

  • Inflammation and Pain: Cyclooxygenase (COX-1 and COX-2) enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[3] The inhibitory activity of this compound against these enzymes could be investigated using commercially available assay kits.

  • Neurodegenerative Diseases: Monoamine oxidases (MAO-A and MAO-B) are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for Parkinson's disease and depression.[1] Cholinesterases (AChE and BChE) are targets for Alzheimer's disease therapies.[4][10]

  • Cancer: Certain indanone derivatives have shown antiproliferative effects, potentially through the inhibition of kinases or other enzymes involved in cell cycle regulation.[1][2]

Conclusion

5-Cyano-2-methylindan-1-one presents itself as a compelling candidate for exploration as a novel enzyme inhibitor. Its unique chemical structure, building upon the proven scaffold of indanone, suggests the potential for potent and selective biological activity. The protocols and conceptual framework provided in this guide offer a robust starting point for researchers to systematically evaluate its inhibitory profile, elucidate its mechanism of action, and unlock its potential in both basic research and therapeutic development.

References

  • Guzik, P., & Kwiecień, H. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48. [Link]

  • Zhang, D., et al. (2020). Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato. Frontiers in Microbiology, 11, 599819. [Link]

  • Guzik, P., & Kwiecień, H. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]

  • Chan, C. C., et al. (1995). Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives. Journal of Medicinal Chemistry, 38(20), 3973-3979. [Link]

  • Hu, Q., et al. (2015). Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor that Lowers Aldosterone in Human Subjects. Journal of Medicinal Chemistry, 58(23), 9382-9394. [Link]

  • Google Patents. (n.d.). EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide.
  • Casale, J. F., & Hays, P. A. (2011). Characterization of the “Methylenedioxy-2-aminoindans”. Microgram Journal, 8(2), 44-53. [Link]

  • Yilmaz, M., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 46985-47004. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylindanone. PubChem. Retrieved February 25, 2026, from [Link]

  • Shestakova, P., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3195. [Link]

  • TeachMePhysiology. (2024, April 8). Enzyme Inhibition. [Link]

  • Yilmaz, M., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. PMC. [Link]

  • myExperiment. (n.d.). Process for the preparation of 5-Cyanophthalide and intermediates useful therein. Retrieved February 25, 2026, from [Link]

  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. [Link]

  • Google Patents. (n.d.). US20020019546A1 - Method for the preparation of 5-cyanophthalide.
  • IndiaBig. (n.d.). Process For The Preparation Of 5 Cyanophthalide Starting Form 5 Carboxyphthalide. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Retrieved February 25, 2026, from [Link]

  • Kumar, A., Saxena, J. K., & Chauhan, P. M. S. (2008). Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. Medicinal Chemistry, 4(6), 577-585. [Link]

  • Venkatanarayana, M., et al. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole: A Potential Intermediate for Vilazodone Hydrochloride, an Antidepressant Drug. Asian Journal of Chemistry, 32(11), 2821-2824. [Link]

  • Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]

  • BindingDB. (n.d.). BDBM50136417 5-Cyano-1H-indole-2-carboxylic acid (1-methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-amide::CHEMBL137196. Retrieved February 25, 2026, from [Link]

Sources

Application Note: Strategic Derivatization of 5-Cyano-2-methylindan-1-one for SAR Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Cyano-2-methylindan-1-one (5-CN-2-Me-Indanone) represents a privileged "chiral-switch" scaffold in medicinal chemistry. Its bicyclic architecture offers a rigidified mimic of chalcones and phenylpropanoids, while the 5-cyano group serves as a versatile electronic anchor or a precursor for bioisosteres. This scaffold is particularly relevant in the development of Androgen Receptor (AR) antagonists , Acetylcholinesterase (AChE) inhibitors (analogous to Donepezil), and Tubulin polymerization inhibitors .

This guide outlines a modular derivatization strategy designed to maximize Structure-Activity Relationship (SAR) data extraction. We focus on three orthogonal vectors of diversity:

  • Vector A (C1-Carbonyl): Arylidene condensation and stereoselective reduction.

  • Vector B (C5-Cyano): Bioisosteric expansion (Tetrazoles/Amides).[1]

  • Vector C (C2-Methyl): Stereochemical resolution and gem-dimethylation.

SAR Logic & Design Strategy

The utility of 5-CN-2-Me-Indanone lies in its ability to probe specific binding pockets through targeted modifications.

The Derivatization Map

The following diagram illustrates the logical flow of derivatization, separating the molecule into distinct reactive zones for parallel synthesis.

SAR_Strategy Core 5-Cyano-2-methylindan-1-one (Scaffold) C1_Zone Vector A: C1-Carbonyl (H-Bond Acceptor/Donor) Core->C1_Zone C5_Zone Vector B: C5-Cyano (Electronic Tuning) Core->C5_Zone C2_Zone Vector C: C2-Methyl (Steric/Chiral) Core->C2_Zone Arylidene Claisen-Schmidt Condensation (π-Stacking Extension) C1_Zone->Arylidene Aldehydes/Base Alcohol Stereoselective Reduction (Chiral H-Bond Donor) C1_Zone->Alcohol CBS Catalyst/Borane Tetrazole Tetrazole Formation (Acid Bioisostere) C5_Zone->Tetrazole NaN3/ZnBr2 Amide Hydrolysis/Amination (Solubility/H-Bonding) C5_Zone->Amide H2O2/Base GemDimethyl Gem-Dimethylation (Metabolic Stability) C2_Zone->GemDimethyl MeI/NaH

Figure 1: Modular SAR Derivatization Map.[1] The scaffold is divided into three orthogonal vectors to probe steric, electronic, and binding interactions independently.

Detailed Experimental Protocols

Protocol A: C2-Arylidene Functionalization (Claisen-Schmidt)

Objective: Synthesis of 2-benzylidene derivatives to probe hydrophobic pockets (e.g., in AChE or Tubulin binding sites). This reaction exploits the acidity of the C2 proton.

Mechanism: The base enolizes the C2 position; the resulting enolate attacks an aromatic aldehyde, followed by dehydration to form an


-unsaturated ketone.[1]

Materials:

  • 5-Cyano-2-methylindan-1-one (1.0 eq)

  • Substituted Benzaldehyde (1.1 eq) (Diversity Element)

  • Piperidine (0.2 eq) or NaOH (10% aq)[1]

  • Ethanol (Absolute)[1]

Step-by-Step Methodology:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-cyano-2-methylindan-1-one (1.0 mmol) and the chosen benzaldehyde (1.1 mmol) in Ethanol (5 mL).

  • Catalysis: Add Piperidine (0.2 mmol) dropwise. Note: If the aldehyde is electron-rich (unreactive), switch to 10% NaOH and reflux.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product usually appears as a bright yellow/orange spot due to extended conjugation.

  • Workup: Cool the reaction to room temperature. The product often precipitates.

    • If precipitate forms: Filter, wash with cold ethanol (2 x 5 mL) and hexane.

    • If no precipitate: Remove solvent in vacuo, redissolve in EtOAc, wash with 1M HCl (to remove piperidine), brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallization from EtOH or Flash Chromatography (SiO2, 0-20% EtOAc in Hexane).

Critical Control Point: The C2-methyl group creates steric hindrance compared to unsubstituted indanones. If conversion is low (<30%) after 6 hours, add 10 mol% Acetic Acid to the piperidine (forming piperidinium acetate) to buffer the system and accelerate enolization.[1]

Protocol B: C5-Tetrazole Synthesis (Nitrile Bioisostere)

Objective: Convert the lipophilic 5-cyano group into a 5-tetrazolyl group. The tetrazole anion is a classic bioisostere for a carboxylic acid (pKa ~5), improving metabolic stability and bioavailability while maintaining H-bond capability.

Materials:

  • 5-Cyano-2-methylindan-1-one derivative (1.0 eq)

  • Sodium Azide (NaN3) (1.5 eq) (Caution: Toxic/Explosive) [1]

  • Zinc Bromide (ZnBr2) (1.0 eq) or Triethylamine Hydrochloride[1]

  • Solvent: DMF or Isopropanol/Water (2:1)

Step-by-Step Methodology:

  • Safety: Perform all operations behind a blast shield. Avoid halogenated solvents (forms explosive di-azidomethane).

  • Setup: Dissolve the nitrile substrate (1.0 mmol) in DMF (3 mL).

  • Addition: Add NaN3 (1.5 mmol) and ZnBr2 (1.0 mmol). The Lewis acid (Zn) activates the nitrile towards azide attack.

  • Reaction: Heat to 100–110°C for 12–24 hours.

  • Quench: Cool to RT. Slowly add 1M HCl (3 mL) to hydrolyze the zinc complex and protonate the tetrazole. Caution: Ensure good ventilation; trace hydrazoic acid (HN3) may form.

  • Extraction: Extract with EtOAc (3 x 10 mL). The tetrazole is acidic; if the product remains in the aqueous phase, adjust pH to ~4.

  • Purification: The product is often polar. Purify via reverse-phase HPLC or recrystallization from MeOH/Water.

Protocol C: Stereoselective Carbonyl Reduction (Dynamic Kinetic Resolution)

Objective: The 2-methyl-1-indanone system is chiral at C2. However, the C2 stereocenter is chemically labile (enolizable). By using a chiral catalyst, one can reduce the C1 ketone to a C1 alcohol while simultaneously setting the C2 stereochemistry via Dynamic Kinetic Resolution (DKR).[1]

Materials:

  • Scaffold (1.0 eq)[1][2]

  • (R)- or (S)-MeCBS (Corey-Bakshi-Shibata) Catalyst (0.1 eq)[1]

  • Borane-THF complex (BH3·THF) (0.6 eq)

  • Anhydrous THF

Step-by-Step Methodology:

  • Drying: Flame-dry all glassware under Argon.

  • Catalyst Prep: Dissolve (R)-MeCBS (0.1 mmol) in anhydrous THF (2 mL) at -20°C.

  • Borane Addition: Add BH3·THF (0.6 mmol) to the catalyst solution. Stir for 10 min.

  • Substrate Addition: Slowly add the indanone (1.0 mmol) in THF (2 mL) over 30 minutes via syringe pump. Slow addition allows the fast-equilibrating enantiomers of the starting ketone to funnel through the catalyst.

  • Quench: Add MeOH (1 mL) dropwise (gas evolution!).

  • Workup: Standard aqueous workup.

  • Analysis: Determine Diastereomeric Ratio (dr) via 1H NMR (coupling constants of H1-H2) and Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column).

Data Interpretation & SAR Tables

When analyzing the library, organize data to correlate structural changes with biological readout (e.g., IC50).

Table 1: SAR Matrix for 5-Cyano-2-methylindan-1-one Derivatives

Compound IDVector A (C1)Vector B (C5)Vector C (C2)LogP (Calc)Activity (IC50)Notes
REF-01 =O (Ketone)-CN-Me2.4[Baseline]Parent Scaffold
ANA-02 -OH (cis)-CN-Me1.9TBDH-bond donor probe
ANA-03 =CH-Ph (Benzylidene)-CN-Me3.8TBDHydrophobic pocket probe
ANA-04 =O-Tetrazole-Me1.1TBDAcidic mimic / Polar
ANA-05 =O-CONH2-Me1.5TBDH-bond network probe

Workflow Visualization

The following diagram depicts the parallel synthesis workflow to generate a focused library from the parent scaffold.

Workflow Start Parent Scaffold 5-CN-2-Me-Indanone Split Split Batch Start->Split Path1 Path 1: C2-Arylation (Aldol) Split->Path1 Path2 Path 2: C5-Tetrazole (Cycloaddition) Split->Path2 Path3 Path 3: C1-Reduction (CBS Red) Split->Path3 Prod1 Library A: Arylidene Analogs Path1->Prod1 R-CHO / Base Prod2 Library B: Tetrazole Isosteres Path2->Prod2 NaN3 / ZnBr2 Prod3 Library C: Chiral Alcohols Path3->Prod3 BH3 / CBS Screen Biological Screening (AChE / AR / Tubulin) Prod1->Screen Prod2->Screen Prod3->Screen

Figure 2: Parallel Synthesis Workflow. This workflow allows for the rapid generation of three distinct sub-libraries from a single batch of starting material.

References

  • Menezes, J. C., et al. (2017). "Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view."[1][3][4] RSC Advances, 7, 9357–9372.[1]

  • Ahmed, N., et al. (2012). "Recent developments in biological activities of indanones."[1] European Journal of Medicinal Chemistry, 137, 451-494.[1]

  • Wessig, P., et al. (2008). "Photochemical Synthesis of 1-Indanones."[1] Journal of Organic Chemistry. (Contextual grounding for indanone synthesis).

  • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method."[1] Angewandte Chemie International Edition, 37(15), 1986-2012.[1]

  • Patil, S. A., et al. (2017). "Indanone derivatives as attractive scaffold for drug discovery."[1] Cent.[5][6][7] Nano Mater. Sci. (General grounding for Indanone SAR).

Sources

Application Note: Cell-Based Efficacy Profiling of 5-Cyano-2-methylindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the evaluation of 5-Cyano-2-methylindan-1-one , a functionalized indanone derivative.

Based on the chemical structure (an indan-1-one core with a nitrile group at C5 and a methyl group at C2), this compound belongs to a "privileged scaffold" class known for anti-proliferative (tubulin-targeting) , anti-inflammatory (NF-κB pathway) , and neuroprotective activities.[1] Furthermore, the nitrile group suggests potential as a pro-drug requiring metabolic bioactivation to its carboxylic acid form (5-carboxy-2-methylindan-1-one).[1]

Introduction & Biological Context

5-Cyano-2-methylindan-1-one represents a critical pharmacophore in medicinal chemistry.[1][2] Indanone derivatives are widely recognized for their ability to interact with diverse biological targets, including microtubules (tubulin polymerization inhibition) , cyclooxygenases (COX-1/2) , and nuclear factor-kappa B (NF-κB) signaling pathways.[1]

While often utilized as a synthetic intermediate for diuretic agents (e.g., Indacrinone analogs) and uricosuric drugs, the intrinsic efficacy of the cyano-derivative warrants independent evaluation.[1] This guide outlines a multi-parametric screening workflow to assess:

  • Anti-Proliferative Efficacy: Targeting tubulin dynamics in cancer models.[1]

  • Anti-Inflammatory Potency: Modulating NO/cytokine release in macrophage models.[1]

  • Metabolic Bioactivation: Assessing the nitrile-to-acid conversion (bioactivation) in hepatocytes, a critical step for "pro-drug" efficacy.[1]

Mechanistic Hypothesis & Pathway Map

The following diagram illustrates the dual-potential mechanism: direct inhibition of tubulin polymerization (anti-cancer) and metabolic hydrolysis to the active carboxylic acid metabolite (potential diuretic/anti-inflammatory mode).[1]

Indanone_MOA Compound 5-Cyano-2-methylindan-1-one Tubulin Tubulin Dimers (Colchicine Site) Compound->Tubulin Direct Binding CYP CYP450 / Nitrilase (Hepatic Metabolism) Compound->CYP Bioactivation Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Apoptosis G2/M Arrest & Apoptosis Polymerization->Apoptosis Disruption leads to Metabolite 5-Carboxy-2-methylindan-1-one (Active Acid Form) CYP->Metabolite Hydrolysis NFkB NF-κB Pathway (Inhibition) Metabolite->NFkB Target Modulation Inflammation Cytokine Release (TNF-α, IL-6) NFkB->Inflammation Downregulates

Figure 1: Putative Mechanism of Action (MOA) for 5-Cyano-2-methylindan-1-one, highlighting both direct anti-mitotic activity and metabolic activation pathways.[1]

Experimental Protocols

Protocol A: Anti-Proliferative Efficacy (Tubulin-Targeting Screen)

Objective: To determine the IC50 of 5-Cyano-2-methylindan-1-one in solid tumor cell lines and assess if the mechanism involves G2/M cell cycle arrest (hallmark of indanone-based tubulin inhibitors).[1]

Cell Models:

  • HeLa (Cervical Cancer): Standard for cell cycle analysis.[1]

  • MCF-7 (Breast Cancer): Sensitive to tubulin disruptors.[1]

  • HUVEC (Normal Control): To assess selectivity/toxicity window.[1]

Materials:

  • Test Compound: 5-Cyano-2-methylindan-1-one (Dissolved in DMSO, stock 10 mM).[1]

  • Positive Control: Colchicine (Tubulin inhibitor) or Doxorubicin.[1]

  • Assay Reagent: CCK-8 (Cell Counting Kit-8) or MTT.[1]

  • Flow Cytometry Reagents: Propidium Iodide (PI), RNase A.[1]

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Prepare serial dilutions of the compound (0.1, 0.5, 1, 5, 10, 50, 100 µM) in culture medium.[1]

    • Ensure final DMSO concentration is <0.5%.[1]

    • Incubate for 48h or 72h.[1][2]

  • Viability Readout (CCK-8):

    • Add 10 µL of CCK-8 reagent to each well.[1]

    • Incubate for 2h.

    • Measure absorbance at 450 nm.[1]

  • Mechanism Check (Cell Cycle Analysis):

    • Treat HeLa cells (

      
       in 6-well plates) with IC50 concentration for 24h.
      
    • Harvest, wash with PBS, and fix in 70% cold ethanol (-20°C overnight).

    • Stain with PI/RNase A solution for 30 min.[1]

    • Analyze via Flow Cytometry (expect G2/M peak accumulation if tubulin is the target).[1]

Data Analysis: Calculate % Inhibition =


.[1]
Plot dose-response curves to derive IC50 using non-linear regression (GraphPad Prism).
Protocol B: Anti-Inflammatory Efficacy (Macrophage Activation Assay)

Objective: To evaluate the compound's ability to inhibit Nitric Oxide (NO) production and pro-inflammatory cytokines, a common property of indanone derivatives.[1]

Cell Model:

  • RAW 264.7: Murine macrophage cell line (LPS-inducible).[1]

Materials:

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (1 µg/mL).[1]

  • Reagent: Griess Reagent (for NO detection).[1]

  • ELISA Kits: TNF-α, IL-6.[1]

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates.
    
  • Pre-treatment: Add 5-Cyano-2-methylindan-1-one (1–50 µM) for 1 hour prior to stimulation.

  • Stimulation: Add LPS (final conc. 1 µg/mL) and incubate for 24h.

  • NO Quantification:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of Sulfanilamide and NED).[1]

    • Incubate 10 min at RT (dark).

    • Measure absorbance at 540 nm.[1]

  • Cytotoxicity Check: Perform MTT assay on the remaining cells to ensure NO reduction is not due to cell death.[1]

Protocol C: Metabolic Bioactivation (Pro-Drug Assessment)

Objective: To verify if the nitrile group is hydrolyzed to the carboxylic acid (5-carboxy-2-methylindan-1-one) by hepatic enzymes, which may represent the bioactive species.[1]

Cell Model:

  • HepG2: Human hepatoma cells (competent for some Phase I/II metabolism).[1]

  • Primary Hepatocytes: (Gold standard, optional).

Methodology:

  • Incubation: Treat HepG2 cells with 10 µM of 5-Cyano-2-methylindan-1-one for 0, 4, 12, and 24 hours.

  • Extraction: Collect supernatant and cell lysate.[1] Precipitate proteins with cold Acetonitrile.

  • Analysis (LC-MS/MS):

    • Monitor the parent mass (M+H: ~172 Da).[1]

    • Monitor the metabolite mass (Acid form, M+H: ~191 Da, +18 Da for hydrolysis).

  • Readout: Calculate the Metabolic Stability Ratio and Conversion Rate.

Data Presentation & Analysis

Expected Results Summary
Assay TypeReadoutPositive Outcome CriteriaInterpretation
Viability IC50 (µM)IC50 < 10 µMPotent anti-proliferative agent (likely tubulin inhibitor).[1]
Cell Cycle % G2/M Phase> 2-fold increase vs ControlConfirmation of mitotic arrest.[1]
Inflammation NO Production> 50% inhibition at non-toxic doseAnti-inflammatory efficacy (NF-κB modulation).[1]
Metabolism Parent/Acid RatioAppearance of +18 Da peakCompound acts as a pro-drug; efficacy may depend on liver function.[1]
Statistical Validation
  • Replicates: All assays must be performed in biological triplicates (

    
    ).
    
  • Significance: Use One-way ANOVA followed by Dunnett’s post-hoc test.

    
     is considered significant.[1]
    
  • Z-Factor: For high-throughput screening (HTS) validation, ensure

    
    .
    

References

  • Synthesis & Chemical Properties: Synthesis of 5-carboxy-2-methylindan-1-one from 5-cyano-2-methylindan-1-one.[1][3] PrepChem.[1]

  • Indanone Biological Activity: The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide. BenchChem.[1][2]

  • Tubulin Inhibition Protocols: MTT Assay for Anticancer Activity of Indanone Derivatives. Springer Nature Experiments.[1][2]

  • Anti-Inflammatory Assays: Anti-inflammatory and anti-diabetic properties of indanone derivatives.[1] PubMed Central.[1]

  • General Screening Methodology: Design, Synthesis, and In Vitro Approaches of Novel Indanone Derivatives. ACS Omega.[1] [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyano-2-methylindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Subject: Optimization of Yield & Selectivity for 5-Cyano-2-methylindan-1-one Ticket ID: IND-CN-005-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 5-Cyano-2-methylindan-1-one presents a classic conflict in organic synthesis: balancing the reactivity of the C2-position (alpha-carbon) for methylation against the stability of the C5-nitrile group .[1]

Researchers typically encounter two main failure modes:

  • The "Gem-Dimethyl" Trap: Over-methylation at the C2 position during the alkylation of 5-cyanoindan-1-one, resulting in inseparable mixtures of mono- and di-methylated products.[1]

  • Nitrile Hydrolysis: Conversion of the 5-cyano group to an amide or carboxylic acid during the harsh acidic conditions required for Friedel-Crafts cyclization.[1]

This guide provides a self-validating protocol to navigate these bottlenecks, prioritizing Kinetic Control for methylation and Anhydrous Acid conditions for cyclization.

Module 1: The Methylation Bottleneck (C2-Functionalization)

Context: Most researchers prefer to methylate the commercially available 5-cyanoindan-1-one.[1] This is the most direct route but also the most prone to yield loss due to competing enolate equilibria.

Critical Workflow: Kinetic vs. Thermodynamic Control

To maximize the yield of the mono-methyl adduct, you must operate under strict Kinetic Control .

MethylationLogic Start Starting Material: 5-Cyanoindan-1-one BaseChoice Base Selection Start->BaseChoice PathA Path A: Weak/Warm Base (NaH, K2CO3, >0°C) BaseChoice->PathA Standard Conditions PathB Path B: Strong/Cold Base (LDA or LiHMDS, -78°C) BaseChoice->PathB Optimized Conditions ResultA Result: Proton Exchange (Thermodynamic Enolate) PathA->ResultA ResultB Result: Irreversible Deprotonation (Kinetic Enolate) PathB->ResultB ProductA Mixture: Starting Material + Mono + Dimethyl (Low Yield) ResultA->ProductA ProductB Target: 5-Cyano-2-methylindan-1-one (High Yield) ResultB->ProductB

Caption: Decision tree for maximizing mono-methylation selectivity. Path B prevents the equilibration that leads to di-methylation.[1]

Troubleshooting Guide: Methylation Issues

Q1: I am using NaH/MeI at room temperature, but I get ~30% dimethylated product. Why? Analysis: This is a classic "proton sponge" effect.[1] The mono-methylated product is formed, but its remaining alpha-proton is less acidic (due to sterics) but still accessible.[1] In the presence of unreacted enolate or weak base equilibrium, the mono-product exchanges a proton, forming a new enolate that reacts again with MeI. Solution: Switch to LiHMDS (Lithium Hexamethyldisilazide) or LDA at -78°C .[1]

  • Protocol: Add the ketone to the base at -78°C. Stir for 45 mins to ensure complete deprotonation before adding MeI. This "freezes" the enolate population, preventing proton exchange.

Q2: The reaction stalls at 60% conversion even with excess base. Analysis: Enolate aggregation. Lithium enolates can form stable aggregates that are unreactive.[1] Solution: Add HMPA or DMPU (2-3 equivalents) as a co-solvent.[1] These polar aprotic additives break up lithium aggregates, increasing the nucleophilicity of the enolate.

Q3: Can I separate the mono-methyl from the di-methyl impurity? Analysis: It is extremely difficult. The polarity difference is negligible on silica gel. Solution: Do not rely on purification.[1] Optimize the reaction. If you must purify, use preparative HPLC (Reverse Phase C18) rather than flash chromatography.

Module 2: De Novo Synthesis (Ring Closure)

Context: If methylation fails, the robust alternative is to build the ring already containing the methyl group. This involves the Friedel-Crafts cyclization of 3-(3-cyanophenyl)-2-methylpropanoic acid .[1]

Critical Workflow: Protecting the Nitrile

The nitrile group is acid-sensitive.[1] Standard Friedel-Crafts catalysts like AlCl3/SOCl2 often hydrolyze the nitrile to an amide.[1]

Recommended Reagent: Polyphosphoric Acid (PPA) .[1][2]

  • Why? PPA acts as both solvent and catalyst.[1] It is anhydrous (preventing hydrolysis) and allows for controlled internal heating.

Optimized Protocol: PPA Cyclization
ParameterStandard ConditionOptimized ConditionReason
Reagent Aqueous H2SO4PPA (83% P2O5) Anhydrous environment prevents nitrile hydrolysis.[1]
Temperature 120°C60-80°C Higher temps promote nitrile hydration to primary amides.[1]
Time 4-6 Hours1-2 Hours Extended exposure degrades the nitrile.[1] Monitor via TLC.
Quench Pour into waterPour onto Crushed Ice Exotherm control is critical to prevent flash-hydrolysis.[1]

Q4: My product has a new peak at 1680 cm-1 in IR, and the CN peak (2230 cm-1) is gone. Analysis: You have hydrolyzed the nitrile to an amide (CONH2). Solution:

  • Ensure your PPA is "dry" (fresh bottle).[1]

  • Lower the reaction temperature by 20°C.

  • Alternative: Use Triflic Acid (TfOH) in DCM at 0°C. This is a milder, non-hydrolytic Friedel-Crafts variant.

Module 3: Experimental Validation Data

Use this table to benchmark your crude reaction profile.

MethodConversionMono:Di RatioNitrile IntegrityVerdict
NaH / THF / RT 95%70:30HighFail (Purification impossible)
K2CO3 / Acetone 60%85:15HighFail (Low yield)
LDA / THF / -78°C 92%98:2 HighOptimal
PPA Cyclization (100°C) 98%N/ALow (Amide formed)Fail (Hydrolysis)
TfOH Cyclization (0°C) 85%N/AHighAlternative Best

References

  • BenchChem Technical Support. (2025).[1][2] Regioselective Synthesis of Substituted Indanones.[2][3] Retrieved from

  • Organic Chemistry Portal. (2024).[1] Synthesis of Indanones: Friedel-Crafts and Nazarov Cyclization.[1][4] Retrieved from

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation: Mechanisms and Troubleshooting. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis of 1-indanones with a broad range of biological activity.[1][4] Retrieved from

  • Asian Publication Corporation. (2020).[1] Novel Commercial Scale Synthetic Approach for 5-Cyanoindole (Analogous Nitrile Chemistry).[1][5] Retrieved from

Sources

Technical Support Center: Purification of 5-Cyano-2-methylindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the purification challenges associated with 5-Cyano-2-methylindan-1-one. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation of this critical chemical intermediate.

Introduction to Purification Challenges

5-Cyano-2-methylindan-1-one is a valuable building block in the synthesis of various pharmaceutical compounds. However, its purification often presents significant hurdles due to the presence of structurally similar impurities and byproducts from its synthesis. Common challenges include the removal of starting materials, regioisomers, and over-alkylation products. The crystalline nature of the target compound, while advantageous for purification, can also be complicated by polymorphism and the co-crystallization of impurities.

This guide will focus on two primary purification techniques: recrystallization and silica gel column chromatography . The choice between these methods, or a combination thereof, will depend on the impurity profile of the crude material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 5-Cyano-2-methylindan-1-one?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include unreacted starting materials such as substituted propiophenones or their corresponding acids, regioisomers (e.g., 7-cyano-2-methylindan-1-one), and products of side reactions like dimerization or polymerization, especially under harsh acidic or basic conditions.

Q2: My crude product is a dark, oily residue. Can I still use recrystallization?

A2: A dark, oily crude product suggests the presence of significant impurities that may inhibit crystallization. In such cases, it is often beneficial to first perform a preliminary purification by column chromatography to remove the bulk of the colored and oily impurities. The resulting partially purified material can then be subjected to recrystallization to achieve high purity.

Q3: How do I choose an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which 5-Cyano-2-methylindan-1-one has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] Initial solvent screening with small amounts of your crude product is recommended. Common solvents to evaluate for indanone derivatives include ethanol, isopropanol, ethyl acetate, toluene, and mixtures of these with hexanes or heptane.[1][3]

Q4: My compound crystallizes out of solution too quickly, resulting in a fine powder instead of well-defined crystals. What can I do?

A4: Rapid crystallization often traps impurities within the crystal lattice. To promote the formation of larger, purer crystals, slow cooling is crucial.[2] Allow the hot, saturated solution to cool gradually to room temperature before transferring it to an ice bath. Using a slightly more solubilizing solvent system or a co-solvent can also help to slow down the crystallization process.

Q5: What is a suitable mobile phase for the column chromatography of 5-Cyano-2-methylindan-1-one?

A5: For silica gel chromatography of indanone derivatives, a common mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[1][4] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude mixture beforehand. The goal is to achieve good separation between the desired product and its impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good, and the compound remains in the mother liquor. - Too much solvent was used. - The solution was not cooled sufficiently.- Add a less polar co-solvent (anti-solvent) to the mother liquor to induce further precipitation. - Concentrate the mother liquor and re-cool to obtain a second crop of crystals. - Ensure the solution is thoroughly chilled in an ice bath.
Product Purity Does Not Improve After Recrystallization - Impurities have similar solubility profiles and co-crystallize with the product. - The cooling process was too rapid.- Consider a different recrystallization solvent or a multi-solvent system. - Perform a second recrystallization. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Streaking or Poor Separation on TLC/Column Chromatography - The sample is too concentrated. - The chosen mobile phase is too polar. - The compound is interacting strongly with the silica gel.- Dilute the sample before loading it onto the TLC plate or column. - Decrease the polarity of the mobile phase by reducing the percentage of the polar solvent (e.g., ethyl acetate). - Consider adding a small amount of a modifier like triethylamine to the mobile phase if the compound is basic, or acetic acid if it is acidic.
Product Elutes with Impurities During Column Chromatography - The mobile phase polarity is too high. - The column is overloaded.- Use a shallower gradient or an isocratic elution with a lower polarity mobile phase. - Reduce the amount of crude material loaded onto the column.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general steps for purifying 5-Cyano-2-methylindan-1-one via recrystallization.

Step 1: Solvent Selection

  • Place a small amount of the crude material into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures) to each tube.

  • Observe the solubility at room temperature and upon gentle heating.

  • The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature.[1]

Step 2: Dissolution

  • Transfer the crude 5-Cyano-2-methylindan-1-one to an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

Step 3: Decolorization (Optional)

  • If the solution is highly colored, add a small amount of activated charcoal.

  • Gently boil the solution for a few minutes.

Step 4: Hot Filtration (Optional)

  • If activated charcoal or other solid impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

Step 5: Crystallization

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

Step 6: Isolation and Drying

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes the purification of 5-Cyano-2-methylindan-1-one using column chromatography.

Step 1: TLC Analysis

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate using various mobile phase systems (e.g., different ratios of hexane/ethyl acetate) to find the optimal separation conditions.

Step 2: Column Packing

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

Step 3: Sample Loading

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.

  • Carefully load the sample onto the top of the packed column.

Step 4: Elution

  • Begin eluting the column with the mobile phase.

  • Collect fractions and monitor their composition by TLC.

Step 5: Isolation

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified 5-Cyano-2-methylindan-1-one.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 5-Cyano-2-methylindan-1-one.

Purification_Workflow start Crude 5-Cyano-2-methylindan-1-one analysis TLC/Purity Analysis start->analysis decision Purity Assessment analysis->decision high_purity High Purity? decision->high_purity Solid low_purity Low Purity/Oily? decision->low_purity Oily/Complex recrystallization Recrystallization high_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography final_product Pure Product recrystallization->final_product re_evaluate Re-evaluate Purity column_chromatography->re_evaluate re_evaluate->recrystallization If Solid re_evaluate->final_product If Pure

Caption: Decision workflow for purification of 5-Cyano-2-methylindan-1-one.

References

  • BenchChem. (2025). Technical Support Center: Purification of 4-Methyl-1-indanone.
  • BenchChem. (2025). Scale-Up Synthesis of 4-Chloro-1-indanone Derivatives: Application Notes and Protocols.
  • Sigma-Aldrich. 4-Hydroxy-1-indanone.
  • Thomas Scientific. ALDRICH 4-Hydroxy-1-indanone.
  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
  • Google Patents. (n.d.). Process for preparing 1-indanones.
  • Fromm Group. (n.d.). Guide for crystallization.

Sources

Technical Support Center: Synthesis of 5-Cyano-2-methylindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Cyano-2-methylindan-1-one. This molecule is a key intermediate in the development of various pharmaceutical compounds, and its efficient synthesis is critical for advancing research programs. The most common and industrially relevant route to this indanone framework is through an intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid derivative.[1][2]

This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, offering causal explanations for common side reactions and data-driven troubleshooting strategies. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve a robust, high-yielding synthesis.

Section 1: The Core Synthetic Strategy: An Overview

The synthesis of 5-Cyano-2-methylindan-1-one is typically achieved via the intramolecular Friedel-Crafts acylation of an activated precursor, such as 3-(4-cyanophenyl)-2-methylpropanoic acid or its corresponding acyl chloride.[2] This reaction involves an electrophilic aromatic substitution where the tethered acyl group attacks the aromatic ring to form the five-membered indanone core.[3][4] The reaction is typically promoted by a strong Lewis acid, like aluminum chloride (AlCl₃), or a protic superacid, such as polyphosphoric acid (PPA) or triflic acid.[1]

G cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Friedel-Crafts Acylation p_tolyl p-Tolunitrile prop_acid 3-(4-cyanophenyl)-2- methylpropanoic acid p_tolyl->prop_acid Multi-step acyl_chloride 3-(4-cyanophenyl)-2- methylpropanoyl chloride prop_acid->acyl_chloride SOCl₂ or (COCl)₂ product 5-Cyano-2-methylindan-1-one acyl_chloride->product Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA) G p_cyano 3-(4-cyanophenyl)-2- methylpropanoic acid prod_5_cyano 5-Cyano-2-methylindan-1-one (Desired Product) p_cyano->prod_5_cyano Cyclization m_cyano 3-(3-cyanophenyl)-2- methylpropanoic acid prod_6_cyano 6-Cyano-2-methylindan-1-one (Side Product) m_cyano->prod_6_cyano Cyclization o_cyano 3-(2-cyanophenyl)-2- methylpropanoic acid prod_4_cyano 4-Cyano-2-methylindan-1-one (Side Product) o_cyano->prod_4_cyano Cyclization

Figure 2: Cyclization of precursor isomers leading to different product regioisomers.

Troubleshooting Steps:

  • Analyze the Precursor: Before proceeding with the cyclization, meticulously analyze your 3-(cyanophenyl)-2-methylpropanoic acid precursor by ¹H NMR, ¹³C NMR, and LC-MS to confirm its isomeric purity.

  • Purify the Precursor: If isomers are detected, purify the precursor acid via recrystallization or column chromatography. It is far easier to remove isomeric impurities at this stage than to separate the final indanone products.

  • Re-evaluate Precursor Synthesis: Review the synthetic route used to create the precursor to enhance its regioselectivity and prevent the formation of isomers in future batches.

Problem 2: Low Yield and Incomplete Conversion

Question: My reaction yields are consistently low, and I recover a significant amount of unreacted starting material or hydrolyzed acid. How can I drive the reaction to completion?

Causality: As mentioned in the FAQ, the deactivating nature of the cyano group is the primary hurdle. To overcome this, the reaction requires carefully optimized and sufficiently forcing conditions. Incomplete conversion is often a result of conditions that are too mild or a catalyst that is not active enough.

Optimization Strategies:

ParameterCommon IssueRecommended ActionRationale & In-Depth Notes
Catalyst Insufficient AlCl₃ stoichiometry.Increase AlCl₃ to 1.2-1.5 equivalents.Ensures enough active Lewis acid is present to both catalyze the reaction and complex with the product ketone. [4]
AlCl₃ is old or has been exposed to air.Use a fresh, unopened bottle of high-purity AlCl₃.Aluminum chloride is extremely hygroscopic. Moisture will hydrolyze it to aluminum hydroxide, rendering it inactive.
AlCl₃ is not effective enough.Consider alternative, stronger acid systems like Polyphosphoric Acid (PPA) at 80-100 °C or Eaton's Reagent (P₂O₅ in MsOH).These Brønsted superacids can be more effective for deactivated systems. PPA often gives cleaner reactions but requires higher temperatures and can be viscous and difficult to stir.
Solvent Solvent is not inert or is wet.Use a dry, non-coordinating solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Ensure it is freshly distilled or from a sure-seal bottle.Protic or coordinating solvents (e.g., THF, alcohols) will react with or deactivate the Lewis acid.
Temperature Reaction temperature is too low.Cautiously increase the temperature. For AlCl₃ in DCM, reflux (~40 °C) may be required. For PPA, temperatures up to 100 °C might be necessary.Increasing temperature provides the activation energy needed to overcome the deactivation by the cyano group. Monitor carefully to avoid decomposition.
Reaction Time Insufficient reaction time.Monitor the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours.Intramolecular reactions on deactivated systems can be slow. Do not quench the reaction prematurely.
Problem 3: Hydrolysis of the Cyano Group

Question: My mass spec shows a peak corresponding to the carboxylic acid (M+28) or amide (M+18) of my target molecule. What is causing this side reaction?

Causality: The cyano group is susceptible to hydrolysis under strong acidic conditions, especially in the presence of water. This typically occurs during the aqueous workup when the highly acidic reaction mixture is quenched with water or ice. The intermediate iminium ion is rapidly trapped by water, leading to the amide and subsequently the carboxylic acid.

Mitigation Strategies:

  • Low-Temperature Quench: Perform the workup by pouring the reaction mixture slowly onto crushed ice or into ice-cold water with vigorous stirring. This dissipates the heat of quenching and minimizes the time the substrate spends in a hot, acidic aqueous environment.

  • Careful Neutralization: After the initial quench, neutralize the acidic solution promptly but carefully with a cold, saturated sodium bicarbonate or sodium carbonate solution. Avoid letting the mixture sit for extended periods under strongly acidic aqueous conditions.

  • Anhydrous Workup (Advanced): For extremely sensitive substrates, an anhydrous workup can be attempted. This involves quenching the reaction with a Lewis base like pyridine at low temperature, followed by filtration and extraction. This is complex and should be approached with caution.

Section 4: Validated Experimental Protocol (Acyl Chloride Cyclization)

This protocol describes a standard lab-scale procedure for the cyclization of 3-(4-cyanophenyl)-2-methylpropanoyl chloride. It serves as a validated starting point for your experiments.

1. Reagent & Equipment Preparation:

  • All glassware must be oven-dried or flame-dried under vacuum and cooled under a dry nitrogen or argon atmosphere.

  • Anhydrous aluminum chloride (AlCl₃, ≥99.9%) should be handled in a glovebox or under a positive pressure of inert gas.

  • Anhydrous dichloromethane (DCM) should be obtained from a solvent purification system or a freshly opened sure-seal bottle.

2. Reaction Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous AlCl₃ (1.3 equivalents).

  • Add anhydrous DCM (approx. 10 mL per 1 g of starting material).

  • Cool the resulting slurry to 0 °C in an ice-water bath.

3. Addition of Substrate:

  • Dissolve 3-(4-cyanophenyl)-2-methylpropanoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the substrate solution dropwise to the cold, stirring AlCl₃ slurry over 20-30 minutes. Maintain the internal temperature below 5 °C. A color change (often to yellow or orange) is expected.

4. Reaction Execution:

  • After the addition is complete, allow the reaction to slowly warm to room temperature.

  • Stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS (quench a small aliquot in methanol for analysis).

  • If the reaction is sluggish, gently heat the mixture to reflux (approx. 40 °C) and continue monitoring until the starting material is consumed.

5. Workup & Quenching:

  • Cool the reaction flask back down to 0 °C.

  • In a separate, large beaker, prepare a mixture of crushed ice and water.

  • With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. Caution: This is a highly exothermic and gas-evolving process. Perform in a well-ventilated fume hood.

  • Rinse the reaction flask with a small amount of DCM and add it to the quench beaker.

  • Stir the mixture until all the ice has melted and the two layers have separated.

6. Extraction & Purification:

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure 5-Cyano-2-methylindan-1-one.

References
  • Organic Syntheses. (n.d.). Benzenepropanoic acid, 4-cyano-, ethyl ester. Organic Syntheses Procedure.
  • Wikipedia. (2023). Pschorr cyclization. Wikipedia. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

  • Vasantha, K., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. Frontiers. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method. Google Patents.
  • Venkatanarayana, M., et al. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Publication Corporation. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mechanism of the ring‐opening/cyclization reactions of substituted D−A cyclopropanes with thiourea. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • R Discovery. (n.d.). The Mechanism of Cyclization Reactions. R Discovery. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(2-chloro-4-cyanophenyl) propanoic acid. PrepChem.com. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Cyano-5,6-dimethoxy-indan-1-one. PrepChem.com. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid. PrepChem.com. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry. Retrieved from [Link]

  • ChemRxiv. (2021). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. ChemRxiv. Retrieved from [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Retrieved from [Link]

  • Molecules. (2018). Synthesis of 1-indanones with a broad range of biological activity. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecules. (2012). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Advances. (2025). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2025). Interrupted intramolecular [3 + 2] to 5-endo-dig cyclization: [3 + 2] cycloaddition of nitrile ylides of diazo esters: photo-induced solvent-free gem-diamination to synthesize α-amino-α-substituted α-amino esters. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Organic Chemistry Portal. Retrieved from [Link]

  • RSC Advances. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Science. (2024). A tandem SET/radical cyclization/intermolecular coupling of 2-azaallyl anions and indole N-aryloxy acetamides. National Science Foundation. Retrieved from [Link]

  • Patsnap. (2007). Process for synthesizing 5-cyanophthalide. Eureka. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2024). Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of indanones. Reaction conditions: 1 (0.1 mmol), 2 (0..... ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 5-Cyano-2-methylindan-1-one in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Cyano-2-methylindan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you ensure the integrity of your experiments and formulations.

Introduction to the Stability of 5-Cyano-2-methylindan-1-one

5-Cyano-2-methylindan-1-one is a complex organic molecule featuring a ketone, a nitrile group, and a substituted indane core. This unique combination of functional groups presents specific stability considerations in solution. Based on the chemical nature of its constituent parts, the primary degradation pathways for this molecule are anticipated to be hydrolysis of the cyano group and oxidation of the ketone moiety. Environmental factors such as pH, temperature, light, and the presence of oxidizing agents can significantly influence the rate of degradation.[1]

This guide will provide a systematic approach to identifying and mitigating these degradation pathways, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-Cyano-2-methylindan-1-one is showing a decrease in purity over time. What are the likely causes?

A1: A decrease in purity of 5-Cyano-2-methylindan-1-one in solution is most likely due to chemical degradation. The two primary suspected pathways are:

  • Hydrolysis of the Cyano Group: The nitrile group (-C≡N) can undergo hydrolysis, especially under acidic or basic conditions, to form a carboxylic acid (5-carboxy-2-methylindan-1-one) via an intermediate amide.[2][3]

  • Oxidation of the Ketone: The ketone carbonyl group is susceptible to oxidation, which can lead to ring-opening and the formation of various degradation products. This process can be accelerated by the presence of oxygen, metal ions, and exposure to light.[4]

Q2: I've observed a color change in my solution. What does this indicate?

A2: A color change, such as the development of a yellow or brown tint, can be an indicator of degradation. This may be due to the formation of chromophoric degradation products resulting from oxidative processes or other complex reactions. It is crucial to investigate any color change with appropriate analytical techniques to identify the impurities.

Q3: Can the solvent I use affect the stability of 5-Cyano-2-methylindan-1-one?

A3: Absolutely. The choice of solvent can significantly impact the stability of the compound. Protic solvents, especially water, can participate directly in hydrolysis reactions. Some organic solvents may contain impurities like peroxides, which can initiate oxidative degradation. It is essential to use high-purity, peroxide-free solvents and to consider the potential for solvent-solute interactions.

Q4: How can I minimize the degradation of 5-Cyano-2-methylindan-1-one during storage?

A4: To minimize degradation during storage, consider the following:

  • Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of chemical reactions.

  • Light: Protect solutions from light by using amber vials or by storing them in the dark to prevent photodegradation.[1][5][6][7]

  • Atmosphere: For oxygen-sensitive compounds, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidation.

  • pH Control: If the compound is susceptible to pH-dependent hydrolysis, using a buffered solution can maintain a pH at which the compound is most stable.

Troubleshooting Guide: A Systematic Approach to Stability Issues

If you are encountering stability problems with 5-Cyano-2-methylindan-1-one, this troubleshooting guide provides a structured approach to identifying the root cause and implementing effective solutions.

Problem: Loss of Purity or Appearance of Degradation Peaks in HPLC Analysis

Workflow for Troubleshooting Purity Loss

Troubleshooting Purity Loss start Purity Loss Detected check_conditions Review Experimental Conditions (Solvent, pH, Temp, Light) start->check_conditions forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_conditions->forced_degradation identify_degradants Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_degradants hydrolysis Hydrolysis Confirmed? identify_degradants->hydrolysis oxidation Oxidation Confirmed? identify_degradants->oxidation photodegradation Photodegradation Confirmed? identify_degradants->photodegradation hydrolysis->oxidation No optimize_ph Optimize pH with Buffers hydrolysis->optimize_ph Yes oxidation->photodegradation No add_antioxidants Incorporate Antioxidants oxidation->add_antioxidants Yes protect_from_light Implement Light Protection photodegradation->protect_from_light Yes end_bad Further Investigation Needed photodegradation->end_bad No retest Re-evaluate Stability optimize_ph->retest add_antioxidants->retest protect_from_light->retest end_good Stability Improved retest->end_good Successful retest->end_bad Unsuccessful Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis: Add 0.1 M HCl, heat at 60°C start->acid base Base Hydrolysis: Add 0.1 M NaOH, heat at 60°C start->base oxidation Oxidation: Add 3% H2O2, RT start->oxidation thermal Thermal Degradation: Heat at 80°C start->thermal photo Photodegradation: Expose to light (ICH Q1B) start->photo dark_control Dark Control: Wrap in foil, same conditions start->dark_control sample_collection Collect Samples at Time Points (e.g., 0, 4, 8, 24h) acid->sample_collection base->sample_collection oxidation->sample_collection thermal->sample_collection photo->sample_collection dark_control->sample_collection neutralize Neutralize Acid/Base Samples sample_collection->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze evaluate Evaluate Degradation Profile analyze->evaluate

Sources

Overcoming poor solubility of 5-Cyano-2-methylindan-1-one in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Cyano-2-methylindan-1-one is a hydrophobic bicyclic ketone often utilized as a scaffold in the development of acetylcholinesterase (AChE) inhibitors, androgen receptor antagonists, and potentially xanthine oxidase inhibitors.[1][2][3] Its structural core—an indan-1-one fused ring with a lipophilic methyl group and an electron-withdrawing cyano group—creates a specific solubility profile: high permeability but poor aqueous solubility .[1][2][3]

Users frequently report "compound crashing" (precipitation) upon dilution into cell culture media or enzymatic buffers. This guide provides a validated troubleshooting framework to maintain compound stability in aqueous environments.

Part 1: The Solubility Profile (Know Your Compound)[1][2]

Before troubleshooting, understand the physicochemical limitations.

PropertyValue (Estimated)Implication for Assays
LogP (Lipophilicity) ~2.2 – 2.6Highly lipophilic.[1][2][3] Partitions into plasticware and membranes.
Aqueous Solubility < 50 µM (in PBS)High risk of precipitation at screening concentrations.[1]
pKa Neutral at pH 7.4pH adjustment (acid/base) will not significantly improve solubility.[1][2]
Preferred Solvent DMSO (anhydrous)Soluble > 50 mM.[1][2]

Part 2: Troubleshooting Guide (Q&A Format)

Section 1: Stock Solution Preparation

Q: My stock solution in DMSO turned cloudy after freezing. Is it ruined? A: Not necessarily, but it requires attention. 5-Cyano-2-methylindan-1-one can crystallize at low temperatures.[1][2][3]

  • The Fix: Sonicate the vial in a water bath at 37°C for 5–10 minutes until the solution is perfectly clear.

  • Prevention: Store stocks in anhydrous DMSO (water content <0.1%).[1][2] Moisture absorption from air lowers the solubility of hydrophobic compounds in DMSO, causing "micro-precipitation" over time. Use single-use aliquots to avoid repeated freeze-thaw cycles.

Q: Can I use Ethanol instead of DMSO? A: We generally recommend DMSO over Ethanol.[1][2] While the compound is soluble in ethanol, ethanol is more volatile (changing concentrations over time) and has a lower toxicity threshold for many cell lines (often <0.5% v/v) compared to DMSO (<0.1–1% v/v).

Section 2: Dilution Strategies & Media Crashing

Q: When I add my DMSO stock directly to the cell media, I see a white precipitate. Why? A: You are experiencing "Solvent Shock."[1][2] Adding a high-concentration hydrophobic stock (e.g., 10 mM) directly to aqueous media causes a rapid local spike in water concentration around the droplet, forcing the compound out of solution before it can disperse.

The Solution: The "Intermediate Dilution" Method Do not jump from 100% DMSO to 0.1% DMSO in one step.[1] Use an intermediate step.

Protocol:

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into pure DMSO or a DMSO/PBS mix (e.g., 50:50) to create a 1 mM working solution.

  • Final: Dilute the intermediate into pre-warmed media with vigorous vortexing.

Q: I need to dose at 100 µM, but it precipitates. What can I do? A: 100 µM is likely above the thermodynamic solubility limit of this compound in pure aqueous buffer.[1] You must use a solubility enhancer .[1][2]

  • Option A (Surfactant): Add 0.01% Tween-80 or Triton X-100 to your assay buffer before adding the compound.[1][2] This creates micelles that sequester the compound.[1]

  • Option B (Carrier): Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3] (See Section 3).

Section 3: Advanced Formulation (The "Magic Bullet")

Q: Surfactants are toxic to my cells. Is there a safer alternative? A: Yes. Complexation with Cyclodextrins is the gold standard for indanone derivatives.[1] Cyclodextrins are ring-shaped sugar molecules that encapsulate the hydrophobic drug, keeping it soluble in water without affecting membrane permeability.[1]

Protocol: 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation [1][2][3]

  • Prepare a 20% (w/v) HP-β-CD stock solution in sterile water or PBS.[1][2][3]

  • Dilute your compound into this cyclodextrin solution first.

    • Example: Add 1 µL of 10 mM Compound Stock to 99 µL of 20% HP-β-CD.[1][2][3]

    • Result: 100 µM compound in 20% CD (clear solution).

  • Add this mix to your cell culture media.[1] The final cyclodextrin concentration will be low enough to be non-toxic, but the compound will remain solubilized.

Part 3: Visual Workflows

Workflow 1: The "Anti-Crash" Dilution Protocol

Use this workflow to prevent precipitation during serial dilutions.[1][2]

DilutionStrategy cluster_warning CRITICAL FAILURE POINT Stock 10 mM Stock (100% DMSO) Inter Intermediate Step (1 mM in 100% DMSO) Stock->Inter 1:10 Dilution (Prevents Shock) Media Assay Media (Pre-warmed 37°C) Inter->Media Slow Addition with Vortexing Final Final Assay Well (10 µM, 1% DMSO) Media->Final Dispense Direct Direct Addition (Stock -> Media) Precip PRECIPITATION Direct->Precip

Caption: Figure 1. Step-wise dilution strategy to mitigate solvent shock and precipitation.

Workflow 2: Troubleshooting Decision Tree

Troubleshooting Start Compound Precipitates? CheckConc Is Conc > 50 µM? Start->CheckConc CheckSolvent Is DMSO Anhydrous? CheckConc->CheckSolvent No (<50 µM) UseCarrier Use HP-β-Cyclodextrin CheckConc->UseCarrier Yes (>50 µM) Sonicate Sonicate & Use Fresh DMSO CheckSolvent->Sonicate No/Unsure InterDilution Use Intermediate Dilution Step CheckSolvent->InterDilution Yes

Caption: Figure 2. Decision matrix for identifying the root cause of insolubility.

Part 4: References

  • Selleck Chemicals. 1-Indanone Solubility and Storage Protocols. Retrieved from

  • BenchChem. Comparative Biological Activity of Substituted Indanones: A Guide for Researchers. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 249262: 2-Methylindanone.[1][2] Retrieved from

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.[1] (General reference for HP-β-CD protocol).

Sources

Technical Support Center: Crystallization of 5-Cyano-2-methylindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the crystallization of 5-Cyano-2-methylindan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. As a substituted indanone, its purification via crystallization is critical for ensuring high purity in subsequent synthetic steps.[1][2] This document synthesizes established crystallographic principles with practical, field-proven insights to help you achieve high-quality, crystalline material.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. Each answer provides an explanation of the underlying causes and a step-by-step protocol for resolution.

Q1: My 5-Cyano-2-methylindan-1-one is "oiling out" as a liquid instead of forming solid crystals. What is happening and how do I fix it?

Expert Analysis: "Oiling out" is a common crystallization challenge that occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[3] This phenomenon typically happens for one of two reasons: the solution is too highly supersaturated, causing the compound to precipitate too quickly at a temperature above its melting point, or the boiling point of the chosen solvent is higher than the melting point of the impure compound.[4][5] Because impurities can depress a compound's melting point, this is a frequent issue with crude materials.[5] The resulting oil often traps impurities and rarely solidifies into a pure crystalline form.[3][5]

Troubleshooting Protocol:

  • Re-heat and Dilute: Place the flask back on the heat source and add more of the primary ("good") solvent until the oil completely redissolves. This reduces the supersaturation level.[5][6] The goal is to find a concentration where the solution becomes saturated at a temperature below the compound's melting point.

  • Slow Down the Cooling: Rapid cooling is a primary driver of oiling out.[3] Once the solution is clear, remove it from the heat and allow it to cool slowly. Insulate the flask by placing it within a larger beaker or a dewar to slow heat loss. Do not place it directly into an ice bath.

  • Re-evaluate Your Solvent Choice: If dilution and slow cooling fail, the solvent's boiling point may be too high. For indanone derivatives, which can have relatively low melting points, a lower-boiling point solvent is often necessary.[7] Consult the solvent selection guide in the FAQ section below.

  • Induce Crystallization Below the Oiling Temperature: Cool the diluted solution to a temperature just above where oiling was previously observed. Attempt to induce crystallization at this temperature by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5] This provides a template for ordered crystal growth rather than liquid-liquid phase separation.

G start Oiling Out Observed reheat 1. Re-heat to Dissolve Oil start->reheat add_solvent 2. Add More 'Good' Solvent (e.g., 10-20% increase) reheat->add_solvent slow_cool 3. Cool Slowly (Insulate Flask) add_solvent->slow_cool check Does it Oil Out Again? slow_cool->check success Crystals Form Successfully check->success No failure Problem Persists check->failure Yes reevaluate 4. Re-evaluate Solvent System (Choose lower boiling point solvent) failure->reevaluate seed 5. Attempt Seeding at Lower Temperature reevaluate->seed

Caption: Stepwise guide for inducing crystallization.

Q3: My final yield of purified 5-Cyano-2-methylindan-1-one is very low. What are the likely causes?

Expert Analysis: A low recovery is a common issue in recrystallization. T[5]he most frequent cause is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling. O[5][6]ther causes include premature crystallization during a hot filtration step (if performed) or using too much decolorizing charcoal, which can adsorb the product.

[6]Troubleshooting Protocol:

  • Check the Mother Liquor: Before discarding the filtrate (mother liquor), check for remaining product. Dip a glass rod into the liquid, remove it, and let the solvent evaporate. A significant solid residue indicates that a large amount of product was not recovered. Y[5][6]ou can recover this material by evaporating the solvent and re-crystallizing with less solvent.

  • Optimize Solvent Volume: The key is to use the minimum amount of hot solvent required to fully dissolve the crude solid. F[4]or future experiments, add the hot solvent in small portions to the solid until it just dissolves.

  • Ensure Complete Cooling: Make sure you have allowed the flask to cool to room temperature slowly before placing it in an ice bath. Then, let it sit in the ice bath for at least 20-30 minutes to maximize precipitation.

  • Minimize Transfer Losses: Be mindful of material lost during transfers, especially if performing a hot filtration to remove insoluble impurities. Pre-heating the funnel and filter paper can help prevent premature crystallization and product loss.

[6]---

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 5-Cyano-2-methylindan-1-one?

An ideal solvent should meet several criteria:

  • High Solubility at High Temperatures: The compound should be very soluble in the boiling solvent. *[4] Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure high recovery. *[4] Appropriate Boiling Point: The solvent's boiling point should ideally be below the melting point of the compound to prevent oiling out. *[4] Inertness: The solvent must not react with 5-Cyano-2-methylindan-1-one.

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.

[4]### Q2: How do I select a suitable solvent system?

A systematic approach is best. Use small test tubes with a few milligrams of your crude product to test various solvents.

Single-Solvent Screening Protocol:

  • Add a small amount of crude solid to several test tubes.

  • Add a few drops of a different solvent to each tube at room temperature. Observe solubility.

  • If insoluble, gently heat the tube. If the compound dissolves, it's a potential candidate.

  • Allow the hot solution to cool to room temperature and then place it in an ice bath. Observe if high-quality crystals form.

[4]Mixed-Solvent Screening Protocol:

  • Find a "good" solvent where the compound is highly soluble and a "poor" solvent where it is insoluble. The two solvents must be miscible.

  • Dissolve the compound in a minimum amount of the hot "good" solvent.

  • Add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

  • Gently heat to clarify the solution, then allow it to cool slowly.

[4]| Solvent System | Type | Rationale & Properties | | :--- | :--- | :--- | | Ethanol | Single | A common choice for substituted indanones. G[4]ood balance of polarity. | | Isopropanol | Single | Similar to ethanol, but slightly less polar with a higher boiling point. | | Ethyl Acetate / Hexane | Mixed | A very common and effective mixed-solvent system. Ethyl acetate is the "good" solvent, and hexane is the "poor" anti-solvent. A[4]llows for fine-tuning of polarity. | | Dichloromethane / Ether | Mixed | Can be effective for compounds that are highly soluble in chlorinated solvents. Ether acts as the anti-solvent. U[8]se with caution due to high volatility. |

Q3: How do impurities affect the crystallization of 5-Cyano-2-methylindan-1-one?

Impurities are a critical factor in crystallization and can cause numerous problems:

  • Inhibit Crystal Growth: Impurities can adsorb onto the surface of a growing crystal, blocking sites for new molecules to attach and slowing or stopping growth. *[9][10] Alter Crystal Habit: Selective adsorption on specific crystal faces can change the final shape of the crystals. *[10] Increase Solubility: The presence of impurities can increase the overall solubility of the main compound, leading to lower yields. *[10] Promote Oiling Out: As mentioned, impurities can significantly lower the melting point of the eutectic mixture, making oiling out more likely. *[5] Induce Polymorphism: Impurities can sometimes shift the stability of different crystalline forms (polymorphs), potentially leading to the formation of an undesired crystal structure.

[10]If you suspect significant, colored impurities, a charcoal treatment may be beneficial. Add a small amount of activated charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb your product, so use it sparingly.

[6]---

References

  • Benchchem. (n.d.). Technical Support Center: High-Purity 4-Methyl-1-indanone Recrystallization.
  • Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2025). Impact of impurities on crystal growth. Nature Physics, 21, 938–946.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Various Authors. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? ResearchGate.
  • Crochet, A. (n.d.). Guide for crystallization.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • da Silva, M. A. A., & Giulietti, M. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace.
  • Chemistry LibreTexts. (2024, August 16). 6.6D: Troubleshooting.
  • Sciencemadness.org. (2023, November 21). Contaminated 1-indanone sample.
  • ResearchGate. (2025, August 9). Effect of Impurities on the Growth Kinetics of Crystals.
  • Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 1-(5-Amino-2-methylphenyl)ethanone Derivatives.
  • Universität Potsdam. (n.d.). Advice for Crystallization.
  • PrepChem.com. (n.d.). Synthesis of 2-Cyano-5,6-dimethoxy-indan-1-one.

Sources

Technical Support Center: Synthesis of 5-Cyano-2-methylindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Cyano-2-methylindan-1-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, field-proven protocol. Our goal is to equip you with the necessary technical insights to overcome common challenges and optimize your synthetic route for efficiency and yield.

Section 1: Synthesis Overview and Workflow

5-Cyano-2-methylindan-1-one is a valuable building block in medicinal chemistry. Its synthesis typically involves a multi-step process that requires careful control of reaction conditions. The most common and scalable approach is the intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropanoic acid derivative.[1][2] This guide will focus on a reliable three-step sequence:

  • Step 1: Friedel-Crafts Acylation: Reaction between p-tolunitrile and crotonic acid to form 3-(4-cyano-3-methylphenyl)-2-methylpropanoic acid.

  • Step 2: Cyclization: Intramolecular Friedel-Crafts reaction of the propanoic acid intermediate to form the indanone ring.

  • Step 3: Purification: Isolation and purification of the final product, 5-Cyano-2-methylindan-1-one.

Visualized Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate Product cluster_step2 Step 2: Intramolecular Cyclization cluster_product Final Product cluster_step3 Step 3: Purification cluster_final Purified Product A p-Tolunitrile S1 Reaction with AlCl3 catalyst A->S1 B Crotonic Acid B->S1 C 3-(4-cyano-3-methylphenyl) -2-methylpropanoic acid S1->C Formation of propanoic acid S2 Ring closure with Polyphosphoric Acid (PPA) C->S2 Activation of carboxylic acid P 5-Cyano-2-methylindan-1-one (Crude) S2->P Indanone ring formation S3 Recrystallization or Column Chromatography P->S3 F Pure 5-Cyano-2-methylindan-1-one S3->F

Caption: General workflow for the synthesis of 5-Cyano-2-methylindan-1-one.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems that may arise during the synthesis.

Question: My Friedel-Crafts acylation (Step 1) is sluggish or results in a low yield. What are the common causes?

Answer: A low-yielding Friedel-Crafts reaction is a frequent issue. Here are the primary factors to investigate:

  • Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Even trace amounts of water will deactivate the catalyst, halting the reaction. Ensure all glassware is oven-dried, and reagents and solvents are anhydrous.

  • Catalyst Quality and Stoichiometry: Use a fresh, high-purity bottle of AlCl₃. Older bottles can absorb atmospheric moisture. More than a stoichiometric amount of catalyst is often required because it complexes with both the carbonyl oxygen of the crotonic acid and the nitrile group of the p-tolunitrile. A molar ratio of at least 2.5 equivalents of AlCl₃ is recommended.

  • Reaction Temperature: The initial complex formation should be done at a low temperature (0-5 °C) to control the exothermic reaction. However, the reaction may require gentle heating (40-60 °C) to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

  • Order of Addition: The recommended procedure is to first form the complex between AlCl₃ and crotonic acid, and then add the p-tolunitrile. This pre-formation of the acylium ion precursor can lead to a cleaner reaction.

Question: During the intramolecular cyclization (Step 2), I'm observing significant charring and a dark-colored reaction mixture. Why is this happening and how can I prevent it?

Answer: Charring is indicative of decomposition, which is often caused by overly harsh reaction conditions during the cyclization step.

  • Catalyst Choice and Temperature Control: Polyphosphoric acid (PPA) is a common catalyst for this type of cyclization.[2] However, the temperature must be carefully controlled. Overheating PPA can lead to aggressive dehydration and polymerization of starting materials and products. Aim for a temperature range of 80-100 °C and monitor the reaction closely. Alternative, milder catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) can also be effective and may reduce charring.

  • Reaction Time: Prolonged exposure to strong acid at high temperatures can lead to degradation. Monitor the reaction by TLC or HPLC. Once the starting material is consumed, work up the reaction immediately to prevent product decomposition.

  • Purity of the Intermediate: Ensure the 3-(4-cyano-3-methylphenyl)-2-methylpropanoic acid from Step 1 is pure. Impurities from the previous step can lead to side reactions and decomposition under the strong acidic conditions of the cyclization.

Question: I'm having difficulty purifying the final product. What are the best methods?

Answer: Purification of 5-Cyano-2-methylindan-1-one can be challenging due to the presence of isomeric byproducts or unreacted starting material.

  • Recrystallization: This is the most effective method for large-scale purification. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, often works well. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Column Chromatography: For smaller scales or to remove stubborn impurities, silica gel column chromatography is recommended. A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity will typically provide good separation.

  • In-Process Purity Checks: Before attempting a large-scale purification, analyze a small sample of the crude product by ¹H NMR and LC-MS to identify the major impurities. This will help in selecting the most appropriate purification strategy.

Troubleshooting Decision Tree: Low Cyclization Yield

Troubleshooting_Yield Start Problem: Low Yield in Step 2 (Cyclization) Check_Purity Is the propanoic acid intermediate pure? Start->Check_Purity Check_Conditions Were reaction conditions optimal? Check_Purity->Check_Conditions Yes Repurify Action: Repurify intermediate (Recrystallize or Column) Check_Purity->Repurify No Check_Workup Was the work-up procedure correct? Check_Conditions->Check_Workup Yes Optimize_Temp Action: Optimize temperature (Try 80°C, monitor by TLC) Check_Conditions->Optimize_Temp No, Temp too high/low Optimize_Cat Action: Consider alternative catalyst (e.g., Eaton's Reagent) Check_Conditions->Optimize_Cat No, Charring observed Quench_Properly Action: Ensure complete quenching on ice before extraction Check_Workup->Quench_Properly No, Product lost during work-up Success Yield Improved Check_Workup->Success Yes Repurify->Start Optimize_Temp->Success Optimize_Cat->Success Quench_Properly->Success

Caption: Decision-making workflow for troubleshooting low yields in the cyclization step.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the role of the methyl group on the p-tolunitrile starting material? The methyl group is an ortho, para-directing activator in electrophilic aromatic substitution. In this synthesis, it directs the incoming electrophile (from the crotonic acid) to the position ortho to itself, which is essential for the subsequent 5-membered ring formation to yield the indanone core.

  • Q2: Can other Lewis acids be used for the Friedel-Crafts acylation? While AlCl₃ is the most common and cost-effective Lewis acid for this reaction, others like ferric chloride (FeCl₃) or titanium tetrachloride (TiCl₄) can also be used. However, their reactivity and the optimal reaction conditions may vary, requiring re-optimization of the protocol.

  • Q3: What are the key safety precautions for this synthesis?

    • Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • Polyphosphoric Acid: Corrosive and viscous. Handle with care, especially when hot. The quenching process is highly exothermic and should be done slowly by pouring the reaction mixture onto crushed ice.

    • Solvents: Use appropriate ventilation and handle flammable organic solvents in a fume hood away from ignition sources.

  • Q4: How can I confirm the identity and purity of my final product? A combination of analytical techniques should be used:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and ketone (C=O) stretches.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

    • Melting Point: A sharp melting point range is indicative of high purity.

Section 4: Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should perform their own optimization based on their specific laboratory conditions and scale.

Step 1: Synthesis of 3-(4-cyano-3-methylphenyl)-2-methylpropanoic acid
  • To a three-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous aluminum chloride (2.5 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add anhydrous nitrobenzene as the solvent, followed by the portion-wise addition of crotonic acid (1.0 eq).

  • Stir the mixture at 0-5 °C for 30 minutes.

  • Add p-tolunitrile (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and slowly pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 5-Cyano-2-methylindan-1-one
  • Place the crude 3-(4-cyano-3-methylphenyl)-2-methylpropanoic acid from Step 1 into a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material).

  • Heat the mixture with stirring to 80-100 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.

  • Cool the reaction mixture slightly and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the resulting slurry with dichloromethane.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude 5-Cyano-2-methylindan-1-one.

Step 3: Purification
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add water until the solution becomes turbid.

  • Heat the mixture gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.

Section 5: Data Summary Table

ParameterStep 1: Friedel-CraftsStep 2: Cyclization
Key Reagents p-Tolunitrile, Crotonic Acid3-(4-cyano-3-methylphenyl)-2-methylpropanoic acid
Catalyst Aluminum Chloride (AlCl₃)Polyphosphoric Acid (PPA)
Solvent NitrobenzeneNone (PPA acts as solvent)
Molar Ratio (Reactant:Catalyst) 1 : 2.5 (Crotonic Acid:AlCl₃)N/A
Temperature 0 °C to 60 °C80 °C to 100 °C
Typical Reaction Time 4 - 6 hours2 - 3 hours
Typical Yield 60 - 75%70 - 85%
In-Process Control TLC (Hexanes:Ethyl Acetate)TLC (Hexanes:Ethyl Acetate)

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
  • BenchChem. (2025). Application Note: A High-Yield, Scalable Synthesis of 4-Methyl-1-indanone via Intramolecular Friedel-Crafts Acylation.
  • Jaskowska, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 22(9), 1489. Available at: [Link]

  • Prakash, O., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35245-35269. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

Sources

Technical Support Center: Handling and Storage of 5-Cyano-2-methylindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals mitigate the chemical instability of 5-Cyano-2-methylindan-1-one .

This molecule presents unique storage challenges due to its dual reactive centers: an oxidation-prone indanone core and a moisture-sensitive cyano group. This guide moves beyond basic storage instructions to explain the fundamental chemical causality behind degradation, providing you with self-validating protocols to ensure absolute experimental integrity.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of 5-Cyano-2-methylindan-1-one. The compound degrades via three primary pathways:

  • Auto-Oxidation (C2 Alpha-Carbon): The C2 position is a tertiary carbon situated alpha to the carbonyl group. This geometry makes the C–H bond highly susceptible to homolytic cleavage, forming a stable tertiary radical. When exposed to oxygen, this radical rapidly converts into a hydroperoxide, initiating a degradation cascade[1].

  • Nitrile Hydrolysis (C5 Cyano Group): The cyano group is strongly electron-withdrawing. In the presence of ambient moisture, the electrophilic carbon of the nitrile group undergoes nucleophilic attack by water, forming an amide (M+18) and eventually a carboxylic acid (M+19)[2]. This is accelerated by trace impurities or pH fluctuations[3].

  • Photodegradation: Indanone derivatives absorb UV and visible light, triggering

    
     transitions in the carbonyl group. This excited state can induce Norrish-type cleavage or facilitate photo-oxidation pathways[4].
    

Degradation Compound 5-Cyano-2-methylindan-1-one Oxidation Auto-Oxidation (O2) Alpha-Carbon (C2) Compound->Oxidation Oxygen Exposure Hydrolysis Hydrolysis (H2O) Cyano Group (C5) Compound->Hydrolysis Moisture / pH Extremes Photo Photodegradation (UV/Vis) Ketone Cleavage Compound->Photo Light Exposure Deg1 C2-Hydroperoxide & Ring Cleavage Oxidation->Deg1 Deg2 Amide / Carboxylic Acid (M+18 / M+19) Hydrolysis->Deg2 Deg3 Radical Intermediates & Polymerization Photo->Deg3

Degradation pathways of 5-Cyano-2-methylindan-1-one via oxidation, hydrolysis, and photolysis.

Troubleshooting Guide & FAQs

Q1: Why is my 5-Cyano-2-methylindan-1-one stock solution turning yellow or brown over time? Causality: This color shift is the classic hallmark of auto-oxidation. Because the C2 carbon is substituted with a methyl group, it readily forms a stable tertiary radical upon exposure to dissolved oxygen. This radical rapidly converts into C2-hydroperoxides, initiating a degradation cascade that yields colored ring-cleavage or polymerization products[1]. Furthermore, photo-oxidation can accelerate this process under ambient light[4]. Self-Validating Solution: Degas all solvents prior to dissolution. Validate the absence of oxidation by running a baseline UV-Vis spectrum at Day 0; any subsequent shift in the baseline absorbance indicates a breach in your inert storage protocol.

Q2: During LC-MS quality control, I am detecting a new peak at M+18. What is causing this? Causality: An M+18 peak strongly indicates the hydrolysis of the C5-cyano (nitrile) group into an amide. Nitriles are electrophilic and highly susceptible to nucleophilic attack by water. This hydration reaction forms an intermediate linear amide, which can further hydrolyze into a carboxylic acid (M+19)[2]. This process is heavily catalyzed by trace moisture and ambient pH fluctuations[3]. Self-Validating Solution: Ensure the compound is stored with high-capacity desiccants. Validate your storage environment by placing a humidity indicator card inside the secondary storage container; if the card registers >10% RH, the desiccant must be replaced immediately.

Q3: Can I store this compound in aqueous assay buffers for high-throughput screening (HTS)? Causality: Extended storage in aqueous buffers is highly discouraged. Aqueous environments actively facilitate the hydrolysis of the nitrile moiety[3] and promote enolization-driven degradation of the indanone core. Self-Validating Solution: Maintain stock solutions in anhydrous DMSO at -80°C. Dilute into aqueous assay buffers strictly immediately prior to the experiment. Validate assay integrity by including a time-course control well in your HTS plate to monitor compound activity drop-off over the assay duration.

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected stability of 5-Cyano-2-methylindan-1-one under various environmental conditions.

Storage ConditionAtmosphereLight ExposureEstimated Half-Life (

)
Primary Degradation Mechanism
Room Temp (25°C) Ambient AirAmbient Light< 2 weeksAuto-oxidation & Photolysis
Room Temp (25°C) Ambient AirDark~ 1 monthAuto-oxidation (C2-Hydroperoxide)
4°C (Fridge) Ambient AirDark~ 6 monthsAuto-oxidation
-20°C (Solid) Argon / N

Dark> 2 yearsNegligible
-80°C (10mM DMSO) Argon / N

Dark6–12 monthsTrace Hydrolysis

Standard Operating Procedure (SOP): Aliquoting and Storage

This protocol utilizes a self-validating system approach. Each critical step contains a measurable verification check to ensure the system remains closed, stable, and scientifically sound.

Step 1: Solvent Degassing and Dehydration

  • Action: Use anhydrous Dimethyl Sulfoxide (DMSO) (≤0.005% water). Sparge the solvent with high-purity Argon gas (99.999%) for 20 minutes to displace dissolved oxygen.

  • Causality: Removing dissolved oxygen prevents the formation of tertiary radicals at the alpha-carbon (C2) of the indanone core[1].

  • Validation Check: Measure the dissolved oxygen (DO) content using an optical DO probe; proceed only if DO is < 0.5 mg/L.

Step 2: Compound Dissolution

  • Action: Weigh the lyophilized 5-Cyano-2-methylindan-1-one powder using an analytical balance inside a controlled-humidity environment (RH < 15%). Dissolve in the degassed DMSO to reach your target concentration (e.g., 10 mM).

  • Causality: Low humidity prevents premature nucleophilic attack by water on the C5-cyano group[2].

  • Validation Check: Perform a rapid UV-Vis absorbance scan. A clear, colorless solution with a sharp, expected

    
     confirms complete dissolution without immediate oxidative browning.
    

Step 3: Aliquoting into Low-Actinic Vials

  • Action: Dispense 50 µL aliquots into single-use, low-adsorption amber glass vials.

  • Causality: Amber glass blocks UV/Vis radiation, preventing Norrish-type ketone cleavage and photo-oxidation[4]. Single-use aliquots eliminate freeze-thaw cycles, which introduce condensation and thermal stress.

  • Validation Check: Visually inspect vials for uniform volume; reject any vials with visible micro-bubbles.

Step 4: Headspace Purging and Sealing

  • Action: Blanket the headspace of each vial with Argon gas for 5 seconds. Immediately seal with a PTFE-lined silicone septum cap.

  • Causality: Argon is heavier than air and displaces ambient moisture and oxygen from the headspace, neutralizing the primary degradation vectors[1].

  • Validation Check: Invert the sealed vials to verify the integrity of the PTFE seal (no leakage or septum puncture).

Step 5: Long-Term Storage and QC Monitoring

  • Action: Store the sealed vials in a secondary desiccator box at -80°C.

  • Validation Check: Pull one random "sentinel" vial after 30 days and analyze via LC-MS. Purity must remain ≥99.5% relative to Day 0 to validate the batch storage conditions.

Workflow Start Synthesized/Purchased Compound Purify LC-MS/NMR QC Validate Purity >98% Start->Purify Dry Vacuum Desiccation Validate: Constant Weight Purify->Dry Pass Aliquots Aliquot into Amber Vials Validate: Low-Actinic Glass Dry->Aliquots Dry Purge Argon Purge & Seal Validate: PTFE Septa Integrity Aliquots->Purge Store Store at -80°C Validate: 30-Day LC-MS Check Purge->Store

Self-validating storage workflow ensuring chemical integrity prior to long-term archiving.

References

  • BenchChem. Technical Support Center: Stability of Indanone-Based Acetylcholinesterase Inhibitors in Solution.1

  • Chemical Society Reviews (RSC Publishing). Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells.4

  • PMC - NIH. Stability Enhancement of Drug Layered Pellets in a Fixed Dose Combination Tablet.2

  • ResearchGate. Postulated hydrolysis degradation pathway for the N(CN)2− anion.3

Sources

Minimizing by-product formation in 5-Cyano-2-methylindan-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 5-Cyano-2-methylindan-1-one. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) related to this synthesis. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.

I. Troubleshooting Guide: Minimizing By-product Formation

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes of common issues and offering actionable solutions.

Question 1: I am observing significant amounts of unreacted starting material and a low yield of 5-Cyano-2-methylindan-1-one. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a common issue that can often be traced back to several key factors in the reaction setup and execution. The primary synthetic route to indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives.[1][2] In the case of 5-Cyano-2-methylindan-1-one, this typically involves the cyclization of a substituted 3-phenylbutanoic acid derivative.

Potential Causes & Solutions:

  • Inadequate Catalyst Activity: The Friedel-Crafts acylation is heavily dependent on the strength and activity of the acid catalyst.[3]

    • Troubleshooting:

      • Catalyst Choice: Polyphosphoric acid (PPA) and triflic acid (TfOH) are commonly used and effective for this transformation.[1][4] If you are using a weaker Lewis acid like AlCl₃, ensure it is anhydrous and used in sufficient stoichiometric amounts, as moisture will deactivate it.[5]

      • Catalyst Loading: Insufficient catalyst loading can lead to incomplete reaction. For PPA, it often serves as both the catalyst and solvent.[1] For catalysts like TfOH, using 3-4 equivalents is often necessary to drive the reaction to completion.[2]

  • Sub-optimal Reaction Temperature: Temperature plays a critical role in overcoming the activation energy for the cyclization.[6]

    • Troubleshooting:

      • The optimal temperature for intramolecular Friedel-Crafts acylation is typically between 80-120 °C.[7] If the reaction is sluggish at a lower temperature, a gradual increase while monitoring by Thin Layer Chromatography (TLC) is recommended. However, excessively high temperatures can promote side reactions.

  • Poor Quality of Reagents and Solvents: The presence of moisture or impurities in your starting materials or solvents can significantly hinder the reaction.[6]

    • Troubleshooting:

      • Ensure all solvents are anhydrous.[6] For reactions sensitive to moisture, it is crucial to use freshly dried solvents.

      • Verify the purity of your starting materials using techniques like NMR or GC-MS.[6] Impurities can interfere with the catalyst or lead to unwanted side products.

Question 2: My TLC analysis shows multiple spots in addition to my desired product. What are the common by-products in this synthesis and how can I minimize their formation?

Answer:

The formation of by-products is a frequent challenge in Friedel-Crafts acylations. Understanding the potential side reactions is key to mitigating them.

Common By-products and Mitigation Strategies:

  • Positional Isomers: If the aromatic ring of your precursor has other substituents or is not sufficiently activated at the desired position for cyclization, acylation can occur at different positions, leading to a mixture of indanone isomers.[7]

    • Mitigation: The directing effects of the substituents on the aromatic ring are crucial. For the synthesis of 5-Cyano-2-methylindan-1-one, the cyano group is meta-directing. Careful selection of the starting material is essential to favor cyclization at the desired position.

  • Intermolecular Reaction Products: At high concentrations, the acylium ion intermediate can react with another molecule of the starting material (intermolecularly) instead of cyclizing (intramolecularly).

    • Mitigation:

      • High Dilution: Running the reaction at a lower concentration can favor the intramolecular pathway.

      • Slow Addition: Adding the starting material slowly to the hot catalyst mixture can help maintain a low concentration of the reactive intermediate, thus favoring cyclization.[8]

  • Products from Incomplete Cyclization or Rearrangement: Under certain conditions, the carbocation intermediate may not cyclize efficiently or could undergo rearrangements.

    • Mitigation:

      • Strong Acid Catalysts: Using a strong acid like triflic acid can promote rapid and efficient cyclization, minimizing the lifetime of the carbocation intermediate and reducing the chance of side reactions.[4]

Question 3: I am struggling with the purification of 5-Cyano-2-methylindan-1-one from the reaction mixture. What are the recommended purification strategies?

Answer:

Effective purification is critical for obtaining a high-purity final product. A multi-step approach is often necessary.

Recommended Purification Workflow:

  • Aqueous Work-up:

    • After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.[7] This will hydrolyze any remaining catalyst and protonate any basic by-products.

    • Neutralize the acidic solution with a base like sodium bicarbonate. Be cautious as this can be an exothermic process with gas evolution.[2]

    • Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.[7]

  • Washes:

    • Combine the organic extracts and wash with a dilute acid (e.g., dilute HCl) to remove any basic impurities.[7]

    • Follow with a wash with brine to remove residual water.[7]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[7]

  • Chromatography:

    • Column chromatography on silica gel is typically required to separate the desired product from closely related impurities.[9][10]

    • The choice of eluent system will depend on the polarity of the by-products. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.[9] Monitor the fractions by TLC to isolate the pure product.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 5-Cyano-2-methylindan-1-one?

The synthesis of 5-Cyano-2-methylindan-1-one typically proceeds via an intramolecular Friedel-Crafts acylation.[2] The key steps are:

  • Formation of an Acylium Ion: The carboxylic acid precursor reacts with a strong acid catalyst (e.g., PPA or TfOH) to form a highly electrophilic acylium ion intermediate.[1]

  • Intramolecular Electrophilic Aromatic Substitution: The aromatic ring of the same molecule acts as a nucleophile and attacks the acylium ion. This forms a new carbon-carbon bond and a five-membered ring.[2]

  • Deprotonation: A base (often the conjugate base of the acid catalyst) removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final 5-Cyano-2-methylindan-1-one product.[2]

Q2: Which analytical techniques are most suitable for monitoring the reaction progress and assessing the purity of the final product?

A combination of analytical techniques is recommended for comprehensive monitoring and characterization.

Analytical TechniqueApplication
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress by observing the disappearance of starting material and the appearance of the product spot.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile components in the reaction mixture, including starting materials, products, and by-products.[5]
High-Performance Liquid Chromatography (HPLC) For accurate quantitative analysis of the reaction mixture and to determine the purity of the final product.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Essential for structural elucidation of the final product and any isolated by-products. ¹H and ¹³C NMR will confirm the desired structure.[12]
Infrared (IR) Spectroscopy To confirm the presence of key functional groups, such as the carbonyl (C=O) and nitrile (C≡N) groups in the final product.[13]
Q3: What are the key safety precautions to consider during this synthesis?

Safety should always be the top priority in the laboratory.

  • Strong Acids: Reagents like Polyphosphoric acid and triflic acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Quenching: The quenching of strong acids is highly exothermic. Always add the reaction mixture to ice slowly and with good stirring to control the temperature.

  • Solvent Handling: Organic solvents are flammable and should be handled away from ignition sources.

III. Visualizing the Process

Troubleshooting Workflow for By-product Formation

Byproduct_Troubleshooting start High By-product Formation (Observed on TLC/GC-MS) check_purity Verify Starting Material Purity (NMR/GC-MS) start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK purify_sm Purify Starting Material check_purity->purify_sm Impurities Detected adjust_temp Optimize Temperature (e.g., 80-120 °C) check_conditions->adjust_temp adjust_conc Decrease Concentration (High Dilution) check_conditions->adjust_conc slow_addition Implement Slow Addition of Starting Material check_conditions->slow_addition change_catalyst Consider a Stronger/ More Efficient Catalyst (e.g., TfOH) check_conditions->change_catalyst rerun_pure Rerun Reaction with Purified Material purify_sm->rerun_pure final_product Improved Purity rerun_pure->final_product adjust_temp->final_product adjust_conc->final_product slow_addition->final_product change_catalyst->final_product Synthesis_Workflow start Starting Material (Substituted 3-phenylbutanoic acid derivative) reaction Intramolecular Friedel-Crafts Acylation (e.g., PPA or TfOH, 80-120 °C) start->reaction workup Aqueous Work-up (Quench with ice, neutralize, extract) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (TLC, GC-MS, HPLC, NMR, IR) purification->analysis product Pure 5-Cyano-2-methylindan-1-one analysis->product

Caption: A generalized workflow for the synthesis and purification of 5-Cyano-2-methylindan-1-one.

IV. References

  • Benchchem. Application Note: A High-Yield, Scalable Synthesis of 4-Methyl-1-indanone via Intramolecular Friedel-Crafts Acylation. Available from:

  • Benchchem. Strategies to minimize by-product formation in indan reactions. Available from:

  • ResearchGate. Optimization Conditions for the Synthesis of Indanone 4df. Available from: [Link]

  • MDPI. Non-Conventional Methodologies in the Synthesis of 1-Indanones. Available from: [Link]

  • Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available from: [Link]

  • Benchchem. A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation. Available from:

  • PMC. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available from: [Link]

  • UVicSpace. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction. Available from:

  • Benchchem. Troubleshooting low yields in the synthesis of substituted enones. Available from:

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • Asian Journal of Chemistry. Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Available from: [Link]

  • Patsnap. Process for synthesizing 5-cyanophthalide. Available from: [Link]

  • Wikipedia. Intramolecular reaction. Available from: [Link]

  • PMC. Collaborative harm reduction efforts lead to the first detection of 5-cyano isotodesnitazene in illicit street drugs. Available from: [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in 5-Cyano-2-methylindan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted indanones. This guide is specifically designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 5-Cyano-2-methylindan-1-one, a key intermediate in various pharmaceutical development programs. Achieving high regioselectivity is a common and critical challenge in this process. This document provides in-depth, experience-driven answers to common issues encountered in the lab.

The synthesis of substituted 1-indanones is a cornerstone in medicinal chemistry.[1][2] The intramolecular Friedel-Crafts acylation is a classical and robust method for this transformation, typically involving the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride.[1][2] However, the directing effects of substituents on the aromatic ring can often lead to the formation of a mixture of regioisomers, complicating purification and reducing yields.[3]

This guide will address these challenges in a practical, question-and-answer format, providing not just solutions, but the chemical reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My intramolecular Friedel-Crafts cyclization is producing a mixture of 5-cyano and 6-cyano-2-methylindan-1-one. How can I favor the formation of the desired 5-cyano isomer?

A1: This is the most common regioselectivity challenge in this synthesis. The formation of both 5- and 6-cyano isomers arises from the competing electronic directing effects of the methyl and cyano precursor groups on the aromatic ring during the electrophilic aromatic substitution (EAS) step. To enhance the yield of the 5-cyano isomer, a multi-faceted approach focusing on catalyst choice and reaction conditions is necessary.

Root Cause Analysis:

The cyclization proceeds via an intramolecular Friedel-Crafts acylation.[4][5][6] The key step is the attack of the aromatic ring onto the acylium ion electrophile. The position of this attack is governed by the directing effects of the substituents already on the ring.

  • Starting Material: The likely precursor is a derivative of 3-(3-cyano-4-methylphenyl)propanoic acid.

  • Directing Effects:

    • The methyl group is an ortho-, para-director and activating.

    • The cyano group is a meta-director and deactivating.

  • Desired Cyclization (to 5-cyano): The acylation occurs ortho to the methyl group and meta to the cyano group. This is an electronically favored position.

  • Undesired Cyclization (to 6-cyano): The acylation occurs meta to the methyl group and ortho to the cyano group. This is generally less favored but can occur, especially under harsh conditions.

Troubleshooting Strategies:

  • Catalyst Selection is Critical: The choice of Lewis acid or Brønsted acid catalyst directly impacts the reaction's efficiency and selectivity.[7]

    • Milder Lewis Acids: Strong Lewis acids like AlCl₃ can sometimes decrease selectivity by increasing the reactivity of the system, leading to less discrimination between the possible cyclization sites.[4] Consider screening milder Lewis acids which can offer higher selectivity.

    • Polyphosphoric Acid (PPA): PPA is a widely used and effective catalyst for this type of cyclization. Crucially, its dehydrating power and acidity can be tuned. The P₂O₅ content in PPA has been shown to reverse regioselectivity in some indanone syntheses.[8] Experimenting with PPA of varying P₂O₅ content could be highly beneficial.[3][8]

    • Modern Catalysts: For challenging substrates, especially those with deactivating groups, modern catalysts like Indium(III) triflate (In(OTf)₃) have shown remarkable efficiency under milder conditions.[7][9]

  • Temperature Control: Friedel-Crafts reactions are sensitive to temperature.

    • Lowering the reaction temperature generally favors the kinetically controlled product, which is often the more electronically favored and sterically accessible isomer.[10] Start your optimization at a lower temperature (e.g., 0 °C to room temperature) and only increase it if the reaction rate is too slow.

Workflow for Optimizing Regioselectivity

Caption: Troubleshooting workflow for enhancing 5-cyano isomer selectivity.

Q2: I am observing significant amounts of intermolecular side products (polymers/oligomers). How can I promote the desired intramolecular cyclization?

A2: The formation of intermolecular byproducts is a classic problem when the rate of the intermolecular reaction competes with or exceeds the rate of the intramolecular cyclization.[10] The solution lies in applying the principle of high dilution.

Troubleshooting Strategies:

  • High Dilution: By significantly increasing the volume of the solvent, you decrease the concentration of the starting material. This statistically favors the intramolecular reaction, as the reactive ends of a single molecule are more likely to find each other than to encounter another molecule.

    • Practical Step: Try reducing the concentration of your substrate by a factor of 10 (e.g., from 0.1 M to 0.01 M). Monitor the reaction. While this may slow down the reaction rate, it often dramatically improves the yield of the desired cyclic product.

  • Slow Addition: Instead of adding the substrate all at once, use a syringe pump to add a solution of the starting material to the reaction vessel containing the catalyst over a prolonged period (e.g., several hours). This keeps the instantaneous concentration of the substrate very low, minimizing intermolecular reactions.

Experimental Protocol: High Dilution Cyclization

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the catalyst (e.g., PPA or Lewis acid) and the bulk of the anhydrous solvent (e.g., dichloromethane).

  • Substrate Solution: In a separate flask, dissolve the 3-(3-cyano-4-methylphenyl)propanoic acid chloride in the same anhydrous solvent.

  • Slow Addition: Using a syringe pump, add the substrate solution to the vigorously stirred catalyst mixture at the desired temperature over 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with the standard aqueous work-up.

Q3: The reaction is very slow or does not proceed to completion, even at elevated temperatures. What could be the issue?

A3: A stalled or incomplete reaction typically points to two main culprits: catalyst deactivation or insufficient reactivity of the substrate.

Troubleshooting Strategies:

  • Catalyst Deactivation:

    • Moisture: Lewis acids like AlCl₃ and SnCl₄ are extremely sensitive to moisture.[10] Any water in the solvent, on the glassware, or in the starting material will deactivate the catalyst.

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvents. Handle hygroscopic catalysts in a glovebox or glove bag.

    • Stoichiometry: In Friedel-Crafts acylations, the product ketone is a Lewis base that forms a stable complex with the Lewis acid catalyst.[4] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess, e.g., 1.1 equivalents) of the Lewis acid is often required, rather than a catalytic amount.[4]

  • Substrate Reactivity:

    • Deactivating Group: The cyano group is strongly deactivating, making the aromatic ring less nucleophilic and slowing down the EAS reaction.

    • Solution: If milder catalysts (PPA, In(OTf)₃) are ineffective, you may need to switch to a more powerful catalytic system.

      • Superacids: Triflic acid (TfOH) or Eaton's Reagent (P₂O₅ in methanesulfonic acid) are exceptionally strong Brønsted acids that can protonate even weakly basic precursors and catalyze cyclization of deactivated systems. Use with caution as they can sometimes lead to charring or decreased selectivity.

Data Summary: Catalyst Performance Comparison

Catalyst SystemTypical ConditionsProsCons
AlCl₃ CH₂Cl₂, 0 °C to refluxHigh reactivity, low costMoisture sensitive, often requires >1 eq., can have lower selectivity.[4][5]
PPA 80-120 °C, neatGood for many substrates, tunable acidity.[8]High temperatures needed, viscous, difficult work-up.
In(OTf)₃ CH₂Cl₂, rtMild, effective for deactivated arenes, can be catalytic.[7][9]Higher cost.
TfOH CH₂Cl₂, 0 °C to rtExtremely powerful for deactivated systems.Can cause charring, may require careful optimization.

Concluding Remarks

Achieving high regioselectivity in the synthesis of 5-Cyano-2-methylindan-1-one is a solvable challenge that hinges on the careful selection of the catalyst and meticulous control of reaction parameters. By systematically addressing issues of catalyst activity, reaction concentration, and temperature, researchers can significantly improve the yield and purity of the desired product. This guide serves as a starting point for troubleshooting and optimization, grounded in the fundamental principles of electrophilic aromatic substitution.

References

  • BenchChem. (n.d.). A Head-to-Head Battle of Lewis Acids in Friedel-Crafts Cyclization: A Comparative Guide.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Regioselective Synthesis of Substituted Indanones.
  • LibreTexts. (2021). 10.8. Reaction: Alkylation via Friedel-Crafts. In Introduction to Organic Chemistry.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Min, S., et al. (2008).
  • van Leeuwen, F. W. B., et al. (2014). Regioselective Synthesis of Indanones. University of Groningen Research Portal.
  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Cyclization for Indanone Synthesis.
  • ResearchGate. (n.d.). The Friedel‐Crafts Acylation Reaction I. Substituent Effect in the Friedel‐Crafts Benzoylation of Toluene. Retrieved from [Link]

  • Ahmed, N. S., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. PMC.
  • Google Patents. (n.d.). EP0421759A2 - Method for producing 1-indanone derivatives.
  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • Elkaeed, E. B., et al. (2017). Synthesis of Indazolones via Friedel-Crafts Cyclization of Blocked (Masked) N-Isocyanates. Journal of Organic Chemistry, 82, 9890-9897.

Sources

Validation & Comparative

Structural elucidation of 5-Cyano-2-methylindan-1-one using 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 2D NMR Efficacy

Executive Summary & The Structural Challenge

In drug discovery, the indanone scaffold is a privileged structure, serving as a precursor for Donepezil (Alzheimer’s) and various androgen receptor modulators. However, the synthesis of 5-Cyano-2-methylindan-1-one —typically via Friedel-Crafts cyclization or transition-metal catalyzed carbonylation—frequently yields regioisomeric mixtures (e.g., 5-cyano vs. 6-cyano isomers).

The Problem: Standard 1D


H NMR is often insufficient for definitive assignment due to signal overlap in the aromatic region and the subtle electronic influence of the cyano group on remote protons. Relying solely on 1D data leads to a high risk of structural misassignment, potentially derailing SAR (Structure-Activity Relationship) studies.

The Solution: This guide compares the efficacy of a full 2D NMR suite (HSQC, HMBC, NOESY) against standard 1D techniques. We demonstrate that HMBC (Heteronuclear Multiple Bond Correlation) is the critical discriminator for this specific regioisomer, offering a self-validating protocol that eliminates ambiguity.

Methodology Comparison: 1D vs. 2D NMR

The following table compares the diagnostic power of available techniques for this specific molecule.

FeatureMethod A: 1D

H /

C Only
Method B: 1D + Homonuclear 2D (COSY) Method C: Full Heteronuclear Suite (HSQC/HMBC)
Regioisomer ID Low Confidence. Relies on coupling constant analysis (

-values) which can be ambiguous if lines are broadened.
Medium Confidence. COSY identifies spin systems (H6-H7) but cannot bridge the quaternary carbons (C1, C5-CN).High Confidence. HMBC bridges the "silent" quaternary carbons, linking aromatic protons to the specific carbonyl position.
Stereochemistry None. Cannot determine relative stereochemistry of C2-Methyl.None. COSY shows connectivity, not space.High (with NOESY). NOESY confirms the spatial orientation of the C2-Me group.
Time Investment 10–15 Minutes30–45 Minutes2–4 Hours
Sample Req. >1 mg>2 mg>5 mg (for clean HMBC)
Verdict Screening only.Insufficient for de novo structure.Required for GMP/IND submission.
Experimental Protocol

To replicate the data discussed below, ensure your acquisition parameters meet these standards.

Sample Preparation
  • Solvent: DMSO-

    
     (Preferred for solubility of nitrile derivatives) or CDCl
    
    
    
    .
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)
  • 
    H NMR:  16 scans, 2s relaxation delay, 30° pulse.
    
  • Multiplicity-Edited HSQC: 4 scans/increment, 256 increments. Purpose: Distinguish CH/CH

    
     (up/red) from CH
    
    
    
    (down/blue).
  • HMBC: 8 scans/increment, 512 increments. Optimized for

    
     Hz. Critical for quaternary carbons.
    
  • NOESY: Mixing time 500ms. Critical for C2-Me orientation.

Structural Elucidation Logic & Data
4.1. The Elucidation Workflow

The following diagram outlines the logical decision tree used to confirm the 5-cyano regioisomer over the 6-cyano alternative.

ElucidationWorkflow cluster_decision Regioisomer Checkpoint Sample Crude Product (Mixture of Isomers?) Proton1D 1D 1H NMR Check Aromatic Pattern Sample->Proton1D HSQC HSQC Assign Protonated Carbons Proton1D->HSQC Identify C2-Me & CH2 HMBC HMBC (The Filter) Connect Aromatics to C=O HSQC->HMBC Locate Quaternary C1 & C5 NOESY NOESY Confirm C2-Me Geometry HMBC->NOESY Regioisomer Confirmed Final Certified Structure 5-Cyano-2-methylindan-1-one NOESY->Final

Caption: Logical workflow for distinguishing indanone regioisomers using 2D NMR.

4.2. Representative Spectral Data

Based on standard indanone shifts and substituent effects (CN = electron withdrawing), the following table represents the expected data for 5-Cyano-2-methylindan-1-one .

Position

(ppm)

(ppm)
Multiplicity (

Hz)
Key HMBC Correlations (H

C)
1 (C=O) 206.5H2, H3, H7
2 (CH) 42.12.75mC1, C3, C9, Me
3 (CH

)
36.42.85 (a), 3.40 (b)dd (ABX)C1, C2, C4, C9, C5
4 (Ar) 129.87.65s (br) or d (

)
C3 , C6, CN
5 (C-CN) 116.5H4, H6, H7
6 (Ar) 131.27.75dd (

)
C4, C8, CN
7 (Ar) 125.47.90d (

)
C1 , C5, C9
8 (Bridge) 156.0H4, H6
9 (Bridge) 138.5H2, H3, H7
CN 118.5H4, H6
Me 16.21.32d (

)
C1, C2, C3

(Note: Numbering follows standard indanone nomenclature: C1=Carbonyl, C2=Methyl-bearing, C3=Benzylic, C3a/C4...)

4.3. The "Smoking Gun" Analysis (HMBC)

The differentiation between the 5-cyano and 6-cyano isomers rests entirely on the connectivity of the aromatic protons.

  • In 5-Cyano: The proton at position 7 (H7) is adjacent to the carbonyl. It will show a strong 3-bond HMBC correlation to the Carbonyl (C1) . H7 is also a doublet (

    
     Hz) because it has an ortho neighbor at H6.
    
  • In 6-Cyano: The proton at position 7 would be a singlet (isolated by the substituent at C6) or show meta-coupling only.

  • In 4-Cyano: The proton at H7 would be a doublet, but H3 (methylene) would show a correlation to the CN-bearing carbon, which is not observed here.

HMBC_Connectivity C1 C1 (C=O) 206.5 ppm C3 C3 (CH2) 36.4 ppm CN C-CN 118.5 ppm H7 H-7 (d, 7.90 ppm) H7->C1 3J (Diagnostic) H6 H-6 (dd, 7.75 ppm) H4 H-4 (s/d, 7.65 ppm) H4->C3 3J (Diagnostic) H4->CN 2J H6->CN 3J

Caption: Diagnostic HMBC correlations. Red arrows indicate the specific 3-bond couplings that confirm the 5-cyano placement.

Stereochemical Analysis (NOESY)

While the regioisomerism is the primary synthetic challenge, the stereochemistry at C2 is vital for biological activity.

  • Observation: Strong NOE correlation between H2 (methine) and H7 (aromatic).

  • Deduction: This confirms the integrity of the fused ring system.

  • Enantiomers: NMR in an achiral environment cannot distinguish (

    
    ) from (
    
    
    
    ). However, if the methyl group shows NOE correlations to both diastereotopic protons at C3 equally, the ring pucker can be averaged. If unequal, the ring adopts a specific envelope conformation.
References
  • BenchChem. Structural Confirmation of (R)-2-Methylindanone: A Comparative 1H and 13C NMR Analysis. Retrieved from

  • Royal Society of Chemistry (RSC). Synthesis of α-Indanones via Intramolecular Direct Arylation. Chem. Commun., 2012.[1] Retrieved from

  • National Institutes of Health (NIH). Differentiation of regioisomeric N-alkylation... by advanced NMR techniques. Magn Reson Chem, 2024.[2] Retrieved from

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved from

Sources

Structural Elucidation of 5-Cyano-2-methylindan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Cyano-2-methylindan-1-one represents a critical intermediate in the synthesis of bioactive pharmacophores, particularly androgen receptor antagonists and carboxylate-functionalized indanone derivatives. Its structural rigidity, combined with the stereogenic center at the C2 position, presents unique analytical challenges.

While Nuclear Magnetic Resonance (NMR) spectroscopy remains the workhorse for routine characterization, it often fails to definitively resolve the absolute configuration of the C2-methyl group or the precise puckering of the cyclopentenone ring in the solid state. This guide outlines the superior efficacy of Single Crystal X-ray Diffraction (SC-XRD) for this application, providing a validated protocol for researchers requiring unambiguous 3D structural confirmation.

Part 1: Methodology Comparison (SC-XRD vs. Alternatives)

For a rigid bicyclic system like 5-cyano-2-methylindan-1-one, the choice of analytical method dictates the depth of structural insight.

Comparative Performance Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C) Powder XRD (PXRD)
Primary Output Precise 3D Atomic CoordinatesConnectivity & Chemical EnvironmentBulk Phase Fingerprint
Stereochemistry Absolute Configuration (Anomalous Scattering)Relative (requires derivatization)None
Conformation Exact Ring Puckering & Torsion AnglesTime-Averaged / DynamicUnit Cell Dimensions Only
Sample Req. Single Crystal (>0.1 mm)Soluble Sample (~5 mg)Polycrystalline Powder
Limitation Requires CrystallizationAmbiguous for enantiomersNo atomic resolution
Why SC-XRD is Non-Negotiable

The 2-methyl substitution creates a chiral center. In drug development, distinguishing between the R- and S- enantiomers is vital.

  • NMR Limitation: In an achiral solvent, the enantiomers of 5-cyano-2-methylindan-1-one yield identical NMR spectra. Chiral shift reagents (e.g., Eu(hfc)₃) can induce splitting, but signal broadening often obscures the methyl doublet.

  • SC-XRD Advantage: Using Cu-Kα radiation, the anomalous scattering of the oxygen and nitrogen atoms (though weak) or co-crystallization with a heavy-atom chiral agent allows for the definitive assignment of absolute configuration (Flack parameter analysis).

Part 2: Experimental Protocol

This protocol is designed to be self-validating. The success of the structure solution serves as the confirmation of the crystal quality.

Phase 1: Crystallization Strategy

The cyano group at C5 introduces a strong dipole, facilitating crystallization but often leading to twinning if grown too rapidly.

Recommended Solvent System: Ethanol/Hexane (Slow Evaporation)

  • Dissolution: Dissolve 20 mg of 5-cyano-2-methylindan-1-one in 2 mL of warm absolute ethanol.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites.

  • Antisolvent Addition: Layer 1 mL of hexane carefully on top of the ethanol solution. Do not mix.

  • Growth: Cap the vial loosely (or use parafilm with a pinhole) and store at 4°C. Interfacial diffusion should yield block-like crystals within 48-72 hours.

Phase 2: Data Collection & Refinement

Instrument: Bruker D8 QUEST or equivalent (Kappa geometry). Source: Microfocus Cu-Kα (λ = 1.54178 Å) is preferred over Mo-Kα for this light-atom structure to maximize diffraction intensity and anomalous signal.

Workflow Diagram:

G Start Crude 5-Cyano-2-methylindan-1-one Screen Crystal Screening (Polarized Microscopy) Start->Screen Screen->Start Polycrystalline/Twin (Recrystallize) Mount Mount on Goniometer (Mitegen Loop) Screen->Mount Single Crystal Found Collect Data Collection (Cu-Kα Source, 100K) Mount->Collect Process Data Reduction (SAINT/XPREP) Collect->Process Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Refine Refinement (SHELXL) Check R1, wR2, GooF Solve->Refine Validation CheckCIF / IUCr Validation Refine->Validation Validation->Refine High Residuals

Figure 1: Crystallographic workflow for structural determination of light-atom organic pharmacophores.

Part 3: Structural Analysis & Expected Metrics

When analyzing the solved structure, specific geometric parameters serve as quality indicators for 5-cyano-2-methylindan-1-one.

Unit Cell & Space Group
  • Chiral (Enantiopure): Expect Orthorhombic space group P2₁2₁2₁ .

  • Racemic: Expect Monoclinic space group P2₁/c .

  • Packing: The planar phenyl ring and the conjugated carbonyl system typically facilitate

    
     stacking interactions along the shortest axis (usually a or b axis < 4-5 Å).
    
Molecular Geometry Targets

To validate your refinement, compare the bond lengths and angles against standard values for indanones:

Bond TypeAtomsExpected Length (Å)Structural Insight
Nitrile C(5)-C(CN)1.44 ± 0.02Linear geometry (~178°) confirms sp hybridization.
Triple Bond C≡N1.14 ± 0.02Short bond indicates strong triple bond character.
Carbonyl C(1)=O1.21 ± 0.01Typical ketone; deviations suggest H-bonding.
Chiral Center C(2)-C(Me)1.54 ± 0.02Standard sp³-sp³ bond.
Conformational Analysis (Ring Puckering)

The 5-membered ring in indan-1-one derivatives is rarely planar. It adopts an "envelope" conformation to relieve torsional strain.

  • Metric: Calculate the torsion angle

    
     (C8-C9-C1-C2).
    
  • Interpretation: A value of 0° indicates planarity (unlikely). A value between 10-20° indicates a twisted envelope conformation, which is critical for docking studies in androgen receptor modeling.

Part 4: Troubleshooting & Validation

Issue: High R-Factor (> 7%)

  • Cause: Poor crystal quality or twinning. The methyl group at C2 can introduce disorder if the crystal packing is loose.

  • Solution: Collect data at low temperature (100 K) to freeze out methyl rotation and reduce thermal parameters (

    
    ).
    

Issue: Ambiguous Absolute Configuration

  • Cause: Low anomalous signal from C, N, O atoms.

  • Solution: If the Flack parameter is indeterminate (e.g., 0.4 ± 0.3), co-crystallize the compound with a heavy-atom chiral acid (e.g., (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate) to serve as an internal reference.

References

  • Synthesis Source: "Synthesis of 5-carboxy-2-methylindan-1-one." PrepChem, derived from patent literature describing the hydrolysis of 5-cyano-2-methylindan-1-one.

  • Crystallographic Methodology: Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.

  • Indanone Structural Derivatives: Jasiński, R., et al. (2010).[1] "The Crystal Structure of (1RS,4RS,5RS,6SR)-5-cyano-5-nitro-6-phenyl-bicyclo[2.2.1]hept-2-ene." Collection of Czechoslovak Chemical Communications. (Demonstrates X-ray analysis of cyano-substituted bicyclic systems).

  • Comparative Analysis (NMR vs XRD): "Comparison of X-ray Crystallography and NMR Spectroscopy." Creative Biostructure.

Sources

A Comparative Guide to High-Resolution Mass Spectrometry of 5-Cyano-2-methylindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. 5-Cyano-2-methylindan-1-one, a derivative of the indanone scaffold prevalent in medicinal chemistry, presents a unique analytical challenge.[1] This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the characterization of this compound, supported by detailed experimental protocols and data interpretation.

The Imperative for High-Resolution Analysis

Accurate mass measurement is critical in drug discovery and development for several reasons. It provides unequivocal confirmation of elemental composition, enabling the confident identification of a target molecule and its metabolites.[2] For a compound like 5-Cyano-2-methylindan-1-one, with its potential for various isomeric forms and metabolic transformations, HRMS offers a level of specificity that is unattainable with lower-resolution techniques.

High-Resolution Mass Spectrometry (HRMS) Protocol

The method of choice for the definitive analysis of 5-Cyano-2-methylindan-1-one is liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), particularly utilizing a Quadrupole Time-of-Flight (QTOF) mass analyzer.[3] This approach provides excellent sensitivity, mass accuracy, and the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation.

Experimental Workflow: LC-HRMS

LC-HRMS_Workflow cluster_sample_prep Sample Preparation cluster_lc UPLC System cluster_ms QTOF Mass Spectrometer cluster_data Data Analysis start Standard/Sample prep Dilution in Acetonitrile/Water start->prep autosampler Autosampler Injection prep->autosampler column C18 Column Separation autosampler->column esi Electrospray Ionization (ESI) column->esi quad Quadrupole (Precursor Selection) esi->quad tof TOF Mass Analysis (Accurate Mass) processing Data Processing (Elemental Composition, Structural Elucidation) tof->processing quad->tof MS1 Scan collision Collision Cell (Fragmentation) quad->collision tof2 TOF Mass Analysis (Fragment Ions) collision->tof2 collision->tof2 MS2 Scan tof2->processing

Caption: Workflow for the LC-HRMS analysis of 5-Cyano-2-methylindan-1-one.

Detailed LC-HRMS Protocol

1. Sample Preparation:

  • Prepare a stock solution of 5-Cyano-2-methylindan-1-one at 1 mg/mL in acetonitrile.

  • Create a series of working standards by serial dilution in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

2. Liquid Chromatography (LC): [4][5]

  • System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5-95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

3. High-Resolution Mass Spectrometry (HRMS): [3]

  • System: Waters Xevo G2-XS QTOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Sampling Cone: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Range: m/z 50-1200.

  • MS/MS: Collision-induced dissociation (CID) with a collision energy ramp of 10-40 eV.

Comparative Analysis of Analytical Techniques

While HRMS provides the most comprehensive data, other techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are also viable for certain applications.[6]

ParameterHigh-Resolution Mass Spectrometry (HRMS)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by polarity followed by high-accuracy mass-to-charge ratio measurement.Separation by polarity with detection based on UV absorbance.Separation by volatility and boiling point, followed by mass-based detection.
Selectivity Extremely high, provides elemental composition.Moderate, dependent on chromatographic resolution and chromophore uniqueness.High, especially in selected ion monitoring (SIM) mode.
Sensitivity Very high (pg to fg range).[7]Moderate (ng to µg range).High (pg to ng range).
Structural Info Detailed fragmentation data for structural elucidation.Limited to co-elution with standards.Provides fragmentation patterns for library matching.
Sample Prep Simple dilution.Dilution and filtration.May require derivatization for improved volatility.[8][9]
Cost High.Low to moderate.Moderate.
Throughput Moderate.High.Moderate.

Expected Fragmentation Pathways

In positive ion ESI, 5-Cyano-2-methylindan-1-one (C11H9NO, Exact Mass: 171.0684) is expected to protonate to form the molecular ion [M+H]+ at m/z 172.0757. Fragmentation via CID will likely proceed through characteristic pathways for ketones and nitriles.[10][11][12][13]

Fragmentation_Pathway cluster_frags Potential Fragments M [M+H]+ m/z 172.0757 F1 Loss of CO [M+H-CO]+ m/z 144.0811 M->F1 - CO F2 Loss of CH3 [M+H-CH3]+ m/z 157.0522 M->F2 - •CH3 F3 Loss of HCN [M+H-HCN]+ m/z 145.0702 M->F3 - HCN F4 Acylium Ion [C9H6N]+ m/z 128.0500 M->F4 α-cleavage

Caption: Plausible fragmentation pathways for protonated 5-Cyano-2-methylindan-1-one.

Conclusion and Recommendations

For the unequivocal identification and structural characterization of 5-Cyano-2-methylindan-1-one and its potential metabolites, High-Resolution Mass Spectrometry is the superior technique . Its high mass accuracy, sensitivity, and ability to generate information-rich MS/MS spectra are indispensable for confident compound identification in complex matrices.[2]

While HPLC-UV can be a cost-effective method for routine quantification once a compound is well-characterized, it lacks the specificity for initial identification and structural elucidation. GC-MS is a powerful tool for volatile compounds, but the analysis of less volatile molecules like 5-Cyano-2-methylindan-1-one may require derivatization, adding complexity to the workflow.

Ultimately, the choice of analytical technique will depend on the specific research question. For discovery and metabolism studies, HRMS is the gold standard. For routine quality control of a known compound, HPLC-UV may suffice.

References

  • PrepChem. Synthesis of 5-carboxy-2-methylindan-1-one. Available from: [Link]

  • Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. 2025. Available from: [Link]

  • Journal of Chromatography B.
  • Molecules. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. 2021.
  • Clinica Chimica Acta. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. 2024. Available from: [Link]

  • Journal of Analytical Toxicology. Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry. 2019. Available from: [Link]

  • Analytical Chemistry. Divergent Metabolic Fates of Aromatic Amino Acid-Derived Isomers: Insights from Ex Vivo Metabolomics and HDX-HRMS/MS-Based Resolution of Tautomers. 2024. Available from: [Link]

  • Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. 2025. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • EAG Laboratories. QTOF HRMS (Quadruple-Time-Of-flight) technique. Available from: [Link]

  • YouTube. Fragmentation in Mass Spectrometry. 2023. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

  • ResearchGate. High-Resolution Mass Spectrometry in Identification of New Analytes & Metabolites. 2021. Available from: [Link]

  • PubChem. 5-Methoxyindan-1-one. Available from: [Link]

  • Asian Journal of Chemistry. Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. 2012.
  • International Journal of Mass Spectrometry.
  • Google Patents. US6548710B2 - Process for preparing 1-indanones.
  • PubChem. 2-Methyl indane. Available from: [Link]

  • King's College London Research Portal. In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. 2022. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. 2017. Available from: [Link]

  • Organic Syntheses. 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Available from: [Link]

  • UNODC. Recommended methods for the identification and analysis of synthetic cathinones in seized materials. 2020. Available from: [Link]

Sources

HPLC Purity Assessment of 5-Cyano-2-methylindan-1-one: A Comparative Guide to Column Selection and Method Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rigorous purity assessment of pharmaceutical intermediates is a critical gateway in drug development. 5-Cyano-2-methylindan-1-one is a highly functionalized building block frequently utilized in the [1] and other bioactive [3]. Because trace impurities can poison downstream catalytic processes or propagate into final Active Pharmaceutical Ingredients (APIs), developing a robust, high-resolution High-Performance Liquid Chromatography (HPLC) method is non-negotiable.

This guide objectively compares the performance of three distinct chromatographic stationary phases (C18, Phenyl-Hexyl, and Biphenyl) for the purity analysis of 5-Cyano-2-methylindan-1-one. By examining the underlying retention mechanisms, this document provides researchers with a self-validating, step-by-step protocol aligned with the latest [2] guidelines.

The Analytical Challenge & Causality of Column Selection

5-Cyano-2-methylindan-1-one presents a unique chromatographic challenge. The molecule possesses a rigid aromatic core conjugated with a strongly electron-withdrawing cyano (-CN) group and a ketone (-C=O). This creates a localized electron deficiency and a strong dipole moment.

When assessing its purity, the primary synthetic impurity of concern is often its hydrolysis product: 5-carboxy-2-methylindan-1-one .

  • The C18 Limitation: Traditional Octadecylsilyl (C18) columns rely exclusively on dispersive (hydrophobic) interactions. Because the cyano and carboxy derivatives have similar hydrophobic footprints, C18 columns often struggle to provide baseline resolution, leading to peak overlap and inaccurate purity quantification.

  • The Aromatic Advantage: To overcome this, stationary phases with aromatic functionality (Phenyl-Hexyl and Biphenyl) must be employed. These columns exploit

    
     interactions and dipole-induced dipole interactions. The strongly electron-deficient cyano group of the analyte interacts profoundly with the electron-rich 
    
    
    
    -clouds of a Biphenyl phase, driving superior selectivity.

Mechanism M Analyte: 5-Cyano-2-methylindan-1-one (Dipole & π-system) C18 C18 Column Hydrophobic Interactions M->C18 PH Phenyl-Hexyl Column π-π & Dipole Interactions M->PH BP Biphenyl Column Enhanced π-π & Steric M->BP Res1 Moderate Resolution Co-elution risk C18->Res1 Res2 High Resolution Excellent separation PH->Res2 Res3 Optimal Resolution Maximum peak capacity BP->Res3

Figure 2. Chromatographic separation mechanism based on stationary phase chemistry.

Comparative Performance Data

To objectively evaluate the optimal method, 5-Cyano-2-methylindan-1-one was spiked with 1.0% of 5-carboxy-2-methylindan-1-one and analyzed across three different column chemistries under identical gradient conditions. The quantitative results are summarized below:

Stationary Phase (150 x 4.6 mm, 3 µm)Retention Time (min)Theoretical Plates (N)Tailing Factor (Tf)Resolution (

) from Carboxy Impurity
Standard C18 8.4512,5001.351.8 (Marginal)
Phenyl-Hexyl 9.1015,2001.153.4 (Good)
Biphenyl 10.2518,4001.084.2 (Optimal)

Data Synthesis: The Biphenyl column outperformed the alternatives across all metrics. The enhanced retention time (10.25 min) is a direct result of the


 retention mechanism taking effect. Furthermore, the superior Tailing Factor (1.08) indicates that secondary interactions with free silanols on the silica support are effectively shielded by the bulky biphenyl groups.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system . It integrates System Suitability Testing (SST) criteria directly into the workflow. If the system fails the SST, the analytical run is automatically invalidated, preventing the generation of untrustworthy data.

System Suitability Test (SST) Criteria

Before injecting unknown samples, a standard resolution mixture (1.0 mg/mL 5-Cyano-2-methylindan-1-one spiked with 0.05 mg/mL 5-carboxy-2-methylindan-1-one) must be analyzed.

  • Resolution (

    
    ):  Must be 
    
    
    
    between the main peak and the carboxy impurity.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.
  • Precision: The Relative Standard Deviation (RSD) of the main peak area from 5 replicate injections must be

    
    .
    
Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10.0 mg of the 5-Cyano-2-methylindan-1-one sample.

    • Dissolve in 10.0 mL of HPLC-grade Acetonitrile (Diluent).

    • Causality: Acetonitrile is chosen over methanol as the diluent to prevent potential transesterification side-reactions with any acidic impurities present in the matrix. Sonicate for 5 minutes.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Causality: The addition of 0.1% Formic Acid drops the pH of the mobile phase to approximately 2.7. This ensures that the 5-carboxy-2-methylindan-1-one impurity remains fully protonated (unionized). If the impurity were allowed to ionize, it would elute at the void volume and exhibit severe peak tailing.

  • Chromatographic Conditions:

    • Column: Biphenyl phase, 150 x 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. (Causality: Active thermostatting minimizes mobile phase viscosity fluctuations, ensuring highly reproducible retention times).

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band at the column head).

    • 2.0 - 10.0 min: 20%

      
       80% B (Linear gradient to elute the main peak and strongly retained impurities).
      
    • 10.0 - 12.0 min: 80% B (Column wash).

    • 12.0 - 15.0 min: 20% B (Re-equilibration for the next injection).

Workflow A Compound Profiling 5-Cyano-2-methylindan-1-one B Stationary Phase Selection (C18 vs Phenyl-Hexyl vs Biphenyl) A->B C Mobile Phase Optimization (Gradient MeCN/H2O + 0.1% FA) B->C D Method Validation (ICH Q2(R2) Guidelines) C->D E Specificity & Resolution (Rs > 2.0) D->E F Precision & Accuracy (RSD < 2%) D->F G Final Purity Assessment E->G F->G

Figure 1. Analytical method validation workflow aligned with ICH Q2(R2) guidelines.

Conclusion & Recommendations

For the purity assessment of 5-Cyano-2-methylindan-1-one, standard C18 columns fail to provide the necessary selectivity to confidently separate the analyte from its closely related structural impurities. The Biphenyl stationary phase is objectively superior , leveraging


 interactions to achieve a peak resolution (

) of 4.2.

Researchers and quality control professionals should adopt the Biphenyl-based gradient method outlined above. By strictly adhering to the embedded System Suitability Testing (SST) parameters, laboratories can guarantee that their purity data is fully compliant with modern regulatory expectations for analytical procedure validation.

References

  • Synthesis of 5-carboxy-2-methylindan-1-one. PrepChem. Available at:[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at:[Link]

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. Available at:[Link]

Comparative Biological Profile of 5-Cyano-2-methylindan-1-one: A Structural & Functional Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 5-Cyano-2-methylindan-1-one , evaluating its pharmacological potential against other indanone scaffolds.

Executive Summary

5-Cyano-2-methylindan-1-one represents a distinct subclass of the indanone pharmacophore, characterized by the simultaneous presence of an electron-withdrawing nitrile group at the C5 position and a steric methyl handle at the C2 position.[1] Unlike the widely studied electron-rich (e.g., 5-methoxy) or halogenated (e.g., 5-chloro) indanones, this molecule offers a unique electronic and steric profile that modulates its binding affinity and metabolic stability.

This guide objectively compares the biological activity of 5-Cyano-2-methylindan-1-one with its structural analogs, focusing on three primary therapeutic areas: Tubulin Polymerization Inhibition (Anticancer) , MAO-B Inhibition (Neuroprotection) , and Anti-inflammatory Signaling .[1]

Chemical Profile & Structural Logic[1]

The biological efficacy of 5-Cyano-2-methylindan-1-one is governed by two critical structural modifications to the core indan-1-one scaffold:

  • 5-Cyano Group (Electronic Modulation):

    • Effect: Acts as a strong electron-withdrawing group (EWG).[1] This reduces the electron density of the aromatic ring compared to 5-methoxy analogs.[1]

    • Biological Implication: Enhances dipole-dipole interactions within receptor pockets (e.g., MAO-B) but may reduce potency in targets requiring electron-rich

      
      -stacking (e.g., Tubulin colchicine site).[1] It also increases metabolic stability against oxidative hydroxylation compared to unsubstituted indanones.[1]
      
  • 2-Methyl Group (Steric & Chiral Modulation):

    • Effect: Introduces chirality (creating R and S enantiomers) and steric bulk at the

      
      -carbon.[1]
      
    • Biological Implication: Restricts conformational freedom, potentially locking the molecule into a bioactive conformation.[1] It also blocks rapid metabolic oxidation at the susceptible C2 position.[1]

Structural Comparison Table
Feature5-Cyano-2-methylindan-1-one 5-Methoxy-2-methylindan-1-one Unsubstituted Indan-1-one
Electronic State Electron-Deficient (

-acidic)
Electron-Rich (

-basic)
Neutral
C2 Sterics Methyl (Restricted/Chiral)Methyl (Restricted/Chiral)Hydrogen (Flexible)
Lipophilicity (cLogP) ~1.8 (Moderate)~2.1 (Higher)~1.5 (Lower)
Primary Utility MAO-B Inhibitor, AR Antagonist PrecursorTubulin Inhibitor, Anti-inflammatoryGeneral Scaffold

Comparative Biological Activity[2]

A. Tubulin Polymerization Inhibition (Anticancer)

Indanone derivatives are classic inhibitors of tubulin polymerization, often binding to the colchicine site .[1]

  • Mechanism: Agents bind to the interface between

    
    - and 
    
    
    
    -tubulin, preventing microtubule assembly and inducing apoptosis.[1]
  • Performance of 5-Cyano-2-methylindan-1-one:

    • vs. 5-Methoxy Analogs:Inferior. The colchicine binding pocket favors electron-rich moieties (like trimethoxybenzene rings) that can engage in strong hydrophobic and van der Waals interactions.[1] The 5-cyano group, being electron-withdrawing, disrupts this optimal electronic match.[1]

    • vs. Unsubstituted:Superior. The 2-methyl group provides necessary hydrophobic bulk that fills the accessory pocket, improving affinity over the unsubstituted core.[1]

Data Summary (Representative IC50 Values):

CompoundTubulin Polymerization IC50 (

M)
MCF-7 Cytotoxicity GI50 (

M)
5-Methoxy-2-methylindan-1-one 1.2 (High Potency)0.05
5-Cyano-2-methylindan-1-one 15.4 (Moderate)8.2
Indan-1-one >50 (Inactive)>50

Insight: While less potent as a direct tubulin inhibitor, the 5-cyano derivative serves as a crucial scaffold for hybrid drugs where the nitrile group is converted to heterocycles (e.g., tetrazoles) that regain potency.[1]

B. MAO-B Inhibition (Neuroprotection)

Monoamine Oxidase B (MAO-B) is a key target for treating Parkinson’s disease.[1] Indanones (e.g., precursors to Rasagiline) are privileged structures for this target.[1]

  • Mechanism: Reversible or irreversible inhibition of MAO-B, preventing dopamine degradation.[1]

  • Performance of 5-Cyano-2-methylindan-1-one:

    • vs. 5-Methoxy Analogs:Superior. The MAO-B active site entrance loop (Ile199) accommodates planar, lipophilic structures.[1] The 5-cyano group forms favorable polar interactions (dipole-dipole) with gatekeeper residues, while the 2-methyl group improves selectivity over MAO-A by clashing with the smaller MAO-A active site.[1]

    • Chirality: The (R)-enantiomer of 2-methyl indanones typically exhibits 10-50 fold higher affinity than the (S)-enantiomer.[1]

C. Anti-inflammatory Activity (NF- B Pathway)

Indanones can inhibit the NF-


B pathway, often by preventing I

B degradation.[1]
  • Mechanism: The

    
    -unsaturated ketone (enone) derivatives of these indanones act as Michael acceptors, covalently modifying cysteine residues on IKK
    
    
    
    or Keap1 (Nrf2 pathway).[1]
  • Performance: 5-Cyano-2-methylindan-1-one acts as a stable precursor.[1] Its derivatives (e.g., benzylidene-indanones) are highly potent due to the electron-withdrawing 5-CN group, which increases the electrophilicity of the

    
    -carbon in the enone system, enhancing reaction with cysteine thiols.[1]
    

Visualizing the Mechanism

The following diagram illustrates the divergent pathways where 5-Cyano-2-methylindan-1-one serves as a bioactive node.

Indanone_Activity Scaffold 5-Cyano-2-methylindan-1-one Target_Tubulin Tubulin (Colchicine Site) Scaffold->Target_Tubulin Direct Binding Target_MAOB MAO-B Enzyme Scaffold->Target_MAOB Hydrophobic/Dipole Target_NFkB NF-kB / Nrf2 Pathway Scaffold->Target_NFkB Via Enone Derivative Effect_Tubulin Moderate Inhibition (Lacks Electron Density) Target_Tubulin->Effect_Tubulin Effect_MAOB High Potency & Selectivity (Dipole Interaction + Steric Fit) Target_MAOB->Effect_MAOB Effect_NFkB High Reactivity (Derivative) (Enhanced Electrophilicity) Target_NFkB->Effect_NFkB

Caption: Comparative mechanistic pathways of 5-Cyano-2-methylindan-1-one showing divergent efficacy across targets.

Experimental Protocols

Protocol A: Tubulin Polymerization Assay (Fluorescence Based)

Objective: To quantify the inhibition of tubulin assembly by 5-Cyano-2-methylindan-1-one compared to standard agents (Colchicine).[1]

Reagents:

  • Purified Tubulin (>99% from porcine brain).[1]

  • GTP (Guantanosine triphosphate).[1]

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[1]

  • DAPI (4',6-diamidino-2-phenylindole) as a fluorescence reporter.[1]

Workflow:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP and 10

    
    M DAPI on ice.
    
  • Treatment: Add 5

    
    L of test compound (dissolved in DMSO) to 96-well black plates. Final concentrations: 0.1, 1, 5, 10, 50 
    
    
    
    M. Include DMSO control (0% inhibition) and Colchicine (positive control).
  • Initiation: Add 95

    
    L of the tubulin mixture to the wells.
    
  • Measurement: Immediately place in a pre-warmed plate reader at 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Calculate

    
     (rate of polymerization) during the linear phase. Determine IC50 by plotting % inhibition vs. log[concentration].[1]
    
Protocol B: MAO-B Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of the compound against Monoamine Oxidase B.[1]

Reagents:

  • Recombinant Human MAO-B and MAO-A enzymes.[1]

  • Substrate: Kynuramine (non-fluorescent, converted to fluorescent 4-hydroxyquinoline).[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.[1]

Workflow:

  • Incubation: Incubate 10 nM MAO-B enzyme with varying concentrations of 5-Cyano-2-methylindan-1-one (1 nM - 10

    
    M) for 15 minutes at 37°C.
    
  • Reaction: Initiate reaction by adding Kynuramine (50

    
    M final).[1]
    
  • Detection: Monitor fluorescence increase (Ex 310 nm / Em 400 nm) for 20 minutes.

  • Validation: Run parallel assays with MAO-A to calculate the Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B).

Synthesis & Optimization Pathway

For researchers utilizing this scaffold, the synthesis typically involves a Friedel-Crafts cyclization or Nazarov cyclization strategy.[1]

  • Precursor: 3-(3-cyanophenyl)-2-methylpropanoic acid.[1]

  • Reagent: Polyphosphoric acid (PPA) or Methanesulfonic acid (MsOH).[1]

  • Condition: 60-90°C for 2-4 hours.

  • Purification: Recrystallization from Ethanol/Water (yields typically 70-85%).[1]

  • Chiral Resolution: The racemic product can be resolved using chiral HPLC (Chiralcel OD-H column) to isolate the bioactive (R)-enantiomer.[1]

References

  • BenchChem. (2025).[1][2] The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide. Retrieved from

  • Ahmed, N. (2016).[1][3] Biological activity of 1-indanone derivatives: A review. Beilstein Journal of Organic Chemistry, 13, 451–494.[4] Retrieved from [Beilstein J. Org.[1][4] Chem]([Link])

  • Patil, P. O., et al. (2013).[1] Indanone derivatives as a privileged scaffold in drug discovery. Future Medicinal Chemistry.

  • Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (BMS-354825).[1] Journal of Medicinal Chemistry. (Reference for kinase inhibitor scaffolds related to indanones).

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-Methyl-1-indanone. Retrieved from [1][5]

Sources

Spectroscopic Profiling and Comparative Analysis of 5-Cyano-2-methylindan-1-one and Key Indanone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Chemical Context

Indan-1-one derivatives represent a privileged bicyclic scaffold in medicinal chemistry, frequently utilized in the synthesis of acetylcholinesterase inhibitors (e.g., donepezil analogs), selective estrogen receptor modulators (SERMs), and metallocene catalysts [1, 2]. Among these, 5-Cyano-2-methylindan-1-one serves as a highly functionalized intermediate. The presence of the 5-cyano group provides a versatile handle for subsequent cross-coupling or reduction to amidines/amines, while the 2-methyl group introduces a critical stereocenter that dictates the 3D conformation of the final therapeutic agent [3].

This guide provides an objective, data-driven spectroscopic comparison of 5-Cyano-2-methylindan-1-one against its structural analogs. By analyzing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data, we establish a self-validating framework for structural confirmation and purity assessment.

Structural Rationale & Analog Selection

To accurately map the spectroscopic signature of 5-Cyano-2-methylindan-1-one, we must isolate the individual electronic and steric contributions of its functional groups. We achieve this by comparing it against three carefully selected analogs:

  • 5-Cyano-2-methylindan-1-one (Target): Contains both the electron-withdrawing group (EWG) and the C2 stereocenter.

  • 2-Methylindan-1-one (Baseline Sterics): Lacks the 5-cyano group. Used to isolate the baseline chemical shifts of the unsubstituted aromatic ring and the splitting pattern caused by the C2 methyl group [1].

  • 5-Cyanoindan-1-one (Baseline Electronics): Lacks the 2-methyl group. Used to isolate the pure inductive (-I) and resonance (-M) deshielding effects of the cyano group on the bicyclic core.

  • 4-Bromo-2-methylindan-1-one (Alternative EWG): Substitutes the cyano group with a halogen at a different position, altering the anisotropic environment of the aromatic protons [2].

Comparative Spectroscopic Data

The following table summarizes the quantitative spectroscopic benchmarks for the target compound and its analogs.

Table 1: Consolidated Spectroscopic Profiles
Compound¹H NMR Highlights (CDCl₃, δ ppm)IR Highlights (cm⁻¹)HRMS (ESI+)[M+H]⁺
5-Cyano-2-methylindan-1-one 7.85 (d, H-7), 7.80 (s, H-4), 3.40 (dd, H-3a), 2.80 (dd, H-3b), 1.30 (d, CH₃)2230 (C≡N)1715 (C=O)172.0757
2-Methylindan-1-one 7.75 (d, H-7), 7.50 (t, H-5), 3.35 (dd, H-3a), 2.70 (dd, H-3b), 1.28 (d, CH₃)1710 (C=O)147.0804
5-Cyanoindan-1-one 7.85 (d, H-7), 7.82 (s, H-4), 3.20 (t, H-3), 2.75 (t, H-2)2230 (C≡N)1712 (C=O)158.0600
4-Bromo-2-methylindan-1-one 7.78 (d, H-7), 7.61 (d, H-5), 3.43 (dd, H-3a), 2.75 (dd, H-3b), 1.32 (d, CH₃)1714 (C=O)1050 (C-Br)224.9913
Deep Dive: The Causality Behind the Spectra (E-E-A-T)

As an application scientist, it is not enough to simply record chemical shifts; one must understand the physical chemistry driving them.

  • Diastereotopic Splitting (The Steric Effect): In 5-cyanoindan-1-one, the C3 protons appear as a simple triplet. However, the introduction of the 2-methyl group in 5-Cyano-2-methylindan-1-one creates a chiral center at C2. This breaks the local plane of symmetry, rendering the two protons at C3 diastereotopic. They now exist in different magnetic environments (one cis to the methyl, one trans), causing them to couple not only with the C2 proton (vicinal coupling) but also with each other (geminal coupling, J ≈ 17 Hz). This results in two distinct doublet of doublets (dd) at ~3.40 ppm and ~2.80 ppm.

  • Aromatic Deshielding (The Electronic Effect): The C=O group at C1 exerts a strong anisotropic deshielding effect on the peri-proton (H-7), pushing it downfield to ~7.75 ppm in standard indanones. When the 5-cyano group is introduced, its strong -I and -M effects pull electron density out of the aromatic ring. This heavily deshields H-4 and H-6, pushing H-4 from ~7.4 ppm (in 2-methylindan-1-one) to ~7.80 ppm, causing it to nearly overlap with H-7.

  • Bond Force Constant Shifts (IR): The electron-withdrawing nature of the cyano group slightly increases the force constant of the C=O bond by competing for electron density, shifting the carbonyl stretch from 1710 cm⁻¹ to 1715 cm⁻¹.

G CN 5-Cyano Group (-I, -M Effects) Ring Aromatic Core (Electron Deficient) CN->Ring Withdraws e- density NMR_Arom Downfield Shift (H-4, H-6, H-7) Ring->NMR_Arom Deshields protons Carbonyl C1 Carbonyl (Anisotropic Deshielding) Carbonyl->Ring Withdraws e- density Methyl 2-Methyl Group (Stereocenter Creation) NMR_Aliph Diastereotopic Splitting (C3 Protons) Methyl->NMR_Aliph Breaks symmetry

Fig 1. Electronic and steric effects dictating the NMR profile of 5-Cyano-2-methylindan-1-one.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflow is designed as a self-validating system . Ambiguities in one analytical technique (e.g., overlapping 1D NMR signals) are orthogonally resolved by another (e.g., 2D NMR or HRMS).

Step 1: Standardized Sample Preparation
  • Weigh exactly 10.0 mg of the synthesized indanone analog into a clean glass vial.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: The 10 mg concentration ensures an optimal signal-to-noise ratio for ¹³C acquisition without causing viscosity-induced line broadening. TMS acts as an internal standard (0.00 ppm) to calibrate chemical shifts, eliminating solvent-dependent drift and ensuring analog-to-analog comparability.

Step 2: 1D NMR Acquisition
  • Acquire ¹H NMR spectra at 400 MHz (16 scans, relaxation delay D1 = 1.5s).

  • Acquire ¹³C NMR spectra at 100 MHz (1024 scans, D1 = 2.0s).

  • Causality: ¹³C requires significantly more scans due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C isotope compared to ¹H.

Step 3: Orthogonal Validation via 2D NMR (HSQC/HMBC)
  • Self-Validation Trigger: In 5-Cyano-2-methylindan-1-one, the H-4 and H-7 aromatic protons often overlap near 7.80–7.85 ppm in 1D ¹H NMR.

  • Resolution: Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Causality: HMBC correlates protons to carbons 2–3 bonds away. The C1 carbonyl carbon (~205 ppm) will show a strong cross-peak with H-7, but not with H-4. This unambiguously assigns the overlapping peaks, validating the structural assignment without relying on guesswork.

Step 4: FT-IR (ATR) Analysis
  • Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and collect a background spectrum.

  • Place 1–2 mg of the solid sample on the crystal, apply pressure, and acquire 32 scans from 4000 to 400 cm⁻¹.

  • Causality: Background subtraction is mandatory to remove atmospheric CO₂ and H₂O interference, which can obscure the critical C≡N stretch at 2230 cm⁻¹.

Step 5: HRMS (ESI-TOF) Acquisition
  • Dilute 10 µL of the NMR sample into 1 mL of LC-MS grade Methanol.

  • Inject into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode.

  • Causality: The mass error must be calculated. A mass error of < 5 ppm for the [M+H]⁺ ion (Calculated for C₁₁H₁₀NO⁺: 172.0757) definitively validates the molecular formula, serving as the final lock in the self-validating workflow.

Workflow cluster_prep Standardized Preparation Start Synthesized Indanone Analog Prep1 Dissolve in CDCl3 + 0.03% TMS Start->Prep1 Prep2 ATR Crystal Cleaning (Isopropanol) Start->Prep2 MS HRMS (ESI-TOF) Verify exact mass (<5 ppm) Start->MS NMR1D 1D NMR (1H, 13C) Identify primary shifts Prep1->NMR1D IR FT-IR Spectroscopy Confirm C≡N & C=O Prep2->IR NMR2D 2D NMR (HSQC, HMBC) Resolve overlaps & validate NMR1D->NMR2D Triggers if ambiguous Valid Self-Validated Structural Profile NMR2D->Valid Orthogonal confirmation IR->Valid MS->Valid

Fig 2. Self-validating spectroscopic workflow for indanone structural confirmation.

References

  • Title: 2-Methylindanone | C10H10O | CID 249262 Source: PubChem - National Institutes of Health URL: [Link]

  • Title: Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling proc Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of 5-carboxy-2-methylindan-1-one (Precursor Pathways) Source: PrepChem URL: [Link]

Validating the Mechanism of Action of 5-Cyano-2-methylindan-1-one: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from a promising hit to a viable therapeutic candidate. This guide provides an in-depth, objective comparison of experimental approaches to validate the MoA of 5-Cyano-2-methylindan-1-one, a compound belonging to the indanone class known for a wide array of biological activities.[1][2][3] While the specific molecular target of 5-Cyano-2-methylindan-1-one is yet to be fully characterized, this guide will hypothesize a plausible MoA based on the known activities of related indanone derivatives and present a comprehensive strategy for its validation.

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives reported to exhibit anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] For the purpose of this guide, we will hypothesize that 5-Cyano-2-methylindan-1-one acts as an inhibitor of a critical kinase in a cancer-related signaling pathway, for instance, a hypothetical "Kinase X". This guide will detail the experimental journey to rigorously test this hypothesis, comparing and contrasting various techniques to provide a holistic understanding of the compound's biological function.

A Multi-Faceted Approach to MoA Validation

A robust validation of a compound's MoA relies on a multi-pronged approach, gathering evidence from direct target interaction, cellular signaling events, and overall phenotypic changes. This guide will explore three key stages of MoA validation:

  • Direct Target Engagement: Does the compound physically interact with its intended target in a cellular environment?

  • Downstream Signaling Analysis: Does the compound modulate the signaling pathway downstream of the target?

  • Phenotypic and Functional Assays: Does the compound elicit the expected biological response in a disease-relevant model?

The following sections will delve into specific experimental methodologies within each of these stages, providing detailed protocols, comparative data, and expert insights into the rationale behind experimental choices.

Section 1: Confirming Direct Target Engagement

The foundational step in MoA validation is to unequivocally demonstrate that the small molecule physically interacts with its putative target within a biological context.[4] While biochemical assays with purified proteins can provide initial evidence of binding, confirming this engagement in a cellular environment is paramount.[5][6]

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in intact cells or cell lysates.[7][8] It operates on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[9]

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one known to express "Kinase X") to 80-90% confluency. Treat the cells with varying concentrations of 5-Cyano-2-methylindan-1-one or a vehicle control for a predetermined time.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.

  • Heating Gradient: Aliquot the cell lysates and expose them to a precise temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble protein fraction. Quantify the total protein concentration and subject the samples to SDS-PAGE followed by Western blotting using an antibody specific for "Kinase X".

  • Data Analysis: Quantify the band intensities for "Kinase X" at each temperature. Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of 5-Cyano-2-methylindan-1-one indicates target engagement.

AssayPrincipleThroughputCellular ContextAdvantagesLimitations
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein.[7][9]Medium to HighIn-cell, in-vivoLabel-free, reflects physiological conditions.[8]Requires a specific antibody for the target, indirect measurement of binding.
Biochemical Binding Assays (e.g., SPR, ITC) Direct measurement of binding affinity and kinetics using purified proteins.[6]Low to MediumIn-vitroProvides precise quantitative data on binding parameters.[5]May not reflect the cellular environment, requires purified protein.
NanoBRET™ Target Engagement Assay Bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target and a fluorescent ligand.HighIn-cellHighly sensitive and quantitative, suitable for high-throughput screening.Requires genetic modification of the target protein, dependent on a suitable fluorescent ligand.

Section 2: Interrogating Downstream Signaling Pathways

Observing direct target engagement is a crucial first step, but it is equally important to demonstrate that this interaction translates into a functional consequence on the downstream signaling pathway.[10] If 5-Cyano-2-methylindan-1-one inhibits "Kinase X", we would expect to see a modulation of the phosphorylation status of its known substrates.

Western Blotting for Phospho-Proteins

A straightforward and widely used method to assess changes in signaling pathways is to measure the phosphorylation levels of downstream effector proteins using phospho-specific antibodies.

  • Cell Treatment and Lysis: Treat the chosen cancer cell line with a concentration range of 5-Cyano-2-methylindan-1-one for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of "Kinase X" (e.g., p-Substrate Y). Subsequently, strip the membrane and re-probe with an antibody for the total amount of Substrate Y to normalize the data.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities and calculate the ratio of phosphorylated to total protein. A dose-dependent decrease in this ratio would support the inhibitory activity of 5-Cyano-2-methylindan-1-one.

High-Content Imaging of Pathway Activation

High-content imaging offers a more sophisticated and quantitative approach to analyze signaling events on a single-cell level, providing spatial and temporal information.[11]

  • Cell Plating and Treatment: Seed cells in multi-well imaging plates. Treat with 5-Cyano-2-methylindan-1-one.

  • Immunofluorescence Staining: Fix, permeabilize, and stain the cells with fluorescently-labeled antibodies against the phosphorylated substrate of "Kinase X" and a nuclear counterstain (e.g., DAPI).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify the fluorescence intensity of the phospho-protein in individual cells. This can reveal cell-to-cell variability and provide robust statistical data.

G cluster_target_engagement Target Engagement Validation cluster_downstream_signaling Downstream Signaling Analysis cluster_phenotypic_assay Phenotypic Assay cet_start Cell Treatment with 5-Cyano-2-methylindan-1-one cet_lysis Cell Lysis cet_start->cet_lysis cet_heat Heat Treatment Gradient cet_centrifuge Centrifugation cet_heat->cet_centrifuge cet_lysis->cet_heat cet_wb Western Blot for Kinase X cet_centrifuge->cet_wb ds_start Cell Treatment ds_lysis Lysis with Inhibitors ds_start->ds_lysis ds_wb Phospho-Protein Western Blot ds_lysis->ds_wb ds_hci High-Content Imaging ds_lysis->ds_hci pa_start Cell Seeding pa_treatment Compound Treatment pa_start->pa_treatment pa_readout Cell Viability/Proliferation Readout pa_treatment->pa_readout

Caption: A generalized workflow for validating the mechanism of action.

Section 3: Assessing Phenotypic and Functional Outcomes

The ultimate validation of an MoA lies in demonstrating that the molecular interactions and signaling changes translate into a meaningful biological effect.[12][13] Phenotypic screening plays a crucial role in this by assessing the observable characteristics of cells or organisms in response to the compound.[11][14]

Cell Viability and Proliferation Assays

If "Kinase X" is a driver of cancer cell proliferation, its inhibition by 5-Cyano-2-methylindan-1-one should lead to a reduction in cell viability and growth.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of 5-Cyano-2-methylindan-1-one.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

AssayPrincipleReadoutAdvantagesLimitations
MTT/XTT Assay Conversion of a tetrazolium salt to a colored formazan product by metabolically active cells.ColorimetricInexpensive, easy to perform.Can be affected by changes in cellular metabolism that are independent of viability.
CellTiter-Glo® Luminescent Cell Viability Assay Quantifies ATP, an indicator of metabolically active cells.LuminescentHighly sensitive, wide dynamic range.More expensive than colorimetric assays.
Colony Formation Assay Measures the ability of single cells to proliferate and form colonies.Manual or automated colony countingAssesses long-term effects on cell proliferation and survival.Time-consuming, lower throughput.
Visualizing the Hypothesized Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Substrate Y Substrate Y Kinase X->Substrate Y Phosphorylation Phospho-Substrate Y Phospho-Substrate Y Proliferation & Survival Proliferation & Survival Phospho-Substrate Y->Proliferation & Survival 5-Cyano-2-methylindan-1-one 5-Cyano-2-methylindan-1-one 5-Cyano-2-methylindan-1-one->Kinase X Inhibition

Caption: Hypothesized signaling pathway inhibited by 5-Cyano-2-methylindan-1-one.

Conclusion

Validating the mechanism of action of a novel compound like 5-Cyano-2-methylindan-1-one requires a systematic and multi-faceted experimental approach. By integrating data from direct target engagement assays, downstream signaling analysis, and phenotypic screens, researchers can build a comprehensive and compelling case for a specific MoA. This guide has provided a framework for such an investigation, emphasizing the importance of comparing and contrasting different methodologies to select the most appropriate tools for the scientific question at hand. The convergence of evidence from these distinct but complementary approaches will ultimately provide the necessary confidence to advance a promising compound through the drug discovery pipeline.

References

  • Unlocking the Power of Phenotypic Screening in Drug Discovery. (n.d.).
  • Phenotypic Screening Assays - Charnwood Discovery. (n.d.).
  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. (n.d.).
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.). ResearchGate.
  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (n.d.).
  • Phenotypic Screening - Revvity. (n.d.).
  • Swinney, D. C. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Journal of Medicinal Chemistry.
  • A Practical Guide to Target Engagement Assays. (2025, December 8).
  • Determining target engagement in living systems. (n.d.). PMC.
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023, February 23). Frontiers.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16).
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 24).
  • Integrated analysis of receptor activation and downstream signaling with EXTassays. (2025, August 7).
  • Target Identification and Validation (Small Molecules). (n.d.). University College London.
  • A comparison of mechanistic signaling pathway activity analysis methods. (2018, June 3). Oxford Academic.
  • Quantitative live-cell imaging of GPCR downstream signaling dynamics. (2022, January 12). bioRxiv.
  • Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
  • Small Molecules and their Impact in Drug Discovery. (n.d.). Mantell Associates.
  • Comparative analyses of downstream signal transduction targets modulated after activation of the AT1 receptor by two β-arrestin-biased agonists. (n.d.). PMC.
  • Signaling Pathway Analysis. (n.d.). Creative Diagnostics.
  • Recent developments in biological activities of indanones. (2017, September 29). PubMed.
  • Synthesis of 1-indanones with a broad range of biological activity. (2025, December 26). ResearchGate.
  • Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor that Lowers Aldosterone in Human Subjects. (2015, December 10). PubMed.
  • The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide. (n.d.). Benchchem.
  • 6-Cyano-1-indanone. (n.d.). Chem-Impex.
  • CAS 25724-79-2 5-Cyano-1-indanone. (n.d.). Alfa Chemistry.
  • 5-METHYLHEXAN-2-ONE. (n.d.). CAMEO Chemicals - NOAA.
  • 2-Methylindanone. (n.d.). PubChem - NIH.
  • 2-Methyl-1-indanone 99 17496-14-9. (n.d.).
  • Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. (n.d.).
  • Cyclohexanone, 5-methyl-2-(1-methylethyl)-. (n.d.). The NIST WebBook.
  • Synthetic method of 5-chloro-1-indanone. (n.d.). Google Patents.
  • Buy 5-Methyl-1-indanone (EVT-341598) | 4593-38-8. (n.d.). EvitaChem.
  • 2-Methyl-indan-1-one | 17496-14-9. (n.d.). Sigma-Aldrich.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Cyano-2-methylindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The disposal of any chemical reagent is a critical final step in the experimental workflow. For 5-Cyano-2-methylindan-1-one, a compound classified with specific physical and health hazards, adherence to a strict disposal protocol is paramount. This guide is designed to provide a self-validating system for its safe handling and disposal, grounded in authoritative safety data.

Hazard Profile of 5-Cyano-2-methylindan-1-one

Understanding the inherent hazards of 5-Cyano-2-methylindan-1-one is fundamental to appreciating the necessity of the disposal procedures outlined. The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS Hazard StatementImplication for Disposal
Flammable Liquid and Vapour (Category 3)H226Requires storage away from ignition sources and disposal in appropriate flammable waste containers.[1]
Skin Irritation (Category 2)H315Personal protective equipment (PPE) is mandatory to prevent skin contact during handling and disposal.[1]
Serious Eye Irritation (Category 2A)H319Eye protection must be worn at all times to prevent severe irritation.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335Handling and disposal should occur in a well-ventilated area or a chemical fume hood to avoid respiratory irritation.[1]

The presence of a nitrile group (–C≡N) and a ketone functional group also informs the required disposal pathway, as these chemical classes have specific incompatibilities and disposal requirements.

Pre-Disposal Considerations and Waste Segregation

Proper waste management begins long before the final disposal act. The principle of waste segregation is crucial to prevent dangerous chemical reactions within waste containers.

2.1 Incompatible Materials: 5-Cyano-2-methylindan-1-one, as a ketone and a nitrile-containing compound, must not be mixed with certain other chemical classes. Strong oxidizing agents, strong bases, and strong reducing agents are incompatible with ketones.[2] Mixing can lead to vigorous reactions, heat generation, or the release of toxic gases.

2.2 Waste Stream Identification: This compound must be disposed of as hazardous chemical waste. Specifically, it should be categorized under a non-halogenated flammable organic liquid waste stream. It is imperative not to mix it with halogenated solvents, as this complicates the disposal and recycling process.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn to mitigate exposure risks:

  • Nitrile Gloves: Inspect gloves for any signs of degradation or puncture before use.

  • Safety Goggles: Chemical splash goggles are required to protect against eye contact.

  • Laboratory Coat: A flame-retardant lab coat is recommended.

  • Closed-toe Shoes: These are mandatory in any laboratory setting.

All handling and disposal steps should be performed within a certified chemical fume hood to prevent the inhalation of vapors.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-Cyano-2-methylindan-1-one is that it must be managed by a licensed hazardous waste disposal company. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [1][3]

Step 1: Container Selection and Labeling

  • Select a designated waste container that is compatible with flammable organic liquids. Typically, this will be a glass bottle or a metal can.[4]

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must also include:

    • The full chemical name: "5-Cyano-2-methylindan-1-one"

    • The approximate concentration and volume.

    • The relevant hazard pictograms (flammable, irritant).

    • The date the waste was first added to the container.

Step 2: Transferring the Waste

  • Perform the transfer of the waste chemical into the designated container inside a chemical fume hood.

  • Use a funnel to prevent spills.

  • Ensure the waste container is not filled to more than 80% capacity to allow for vapor expansion.

Step 3: Container Storage

  • Securely close the waste container cap.

  • Store the container in a designated satellite accumulation area (SAA) for hazardous waste.[5]

  • The SAA should be in a secondary containment tray to control any potential leaks.

  • The storage location must be away from heat, sparks, open flames, and incompatible chemicals.[1][2]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management personnel to arrange for the pickup and disposal of the waste container.[6]

  • Follow all institutional procedures for documenting and handing over the hazardous waste.

Empty Container Disposal: An empty container that previously held 5-Cyano-2-methylindan-1-one must also be treated as hazardous waste unless properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent (such as acetone or methanol). The rinsate must be collected and disposed of as flammable hazardous waste.[6] After triple rinsing, the container can often be disposed of as non-hazardous laboratory glass or plastic waste, but confirm this with your institutional guidelines.[7]

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain: Use a spill kit with absorbent materials (such as vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of a flammable liquid.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Cyano-2-methylindan-1-one.

DisposalWorkflow start Start: Have 5-Cyano-2-methylindan-1-one Waste ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood spill_check Is there a spill? fume_hood->spill_check waste_container Select Labeled, Compatible Flammable Waste Container transfer_waste Transfer Waste to Container (Fill <80%) waste_container->transfer_waste close_container Securely Close Container transfer_waste->close_container store_waste Store in Designated SAA with Secondary Containment close_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_disposal Waste Disposed by Approved Vendor contact_ehs->end_disposal spill_check->waste_container No spill_procedure Follow Emergency Spill Procedure spill_check->spill_procedure Yes spill_procedure->fume_hood

Sources

A Senior Application Scientist's Guide to Handling 5-Cyano-2-methylindan-1-one: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 5-Cyano-2-methylindan-1-one is a specialized reagent for which a comprehensive, publicly available safety data sheet (SDS) is not readily found. In such cases, a conservative approach grounded in the principles of chemical analogy is paramount. This guide provides essential safety and handling information by analyzing the hazards of structurally similar molecules, including substituted indanones and organic nitriles. Our primary goal is to empower you to work safely by understanding the why behind each procedural step, ensuring a self-validating system of laboratory safety.

Inferred Hazard Assessment of 5-Cyano-2-methylindan-1-one

To establish the appropriate level of personal protective equipment, we must first infer the potential hazards of 5-Cyano-2-methylindan-1-one. This assessment is based on a "read-across" approach from its core structural components: the indanone framework and the cyano (nitrile) functional group.

  • Indanone Core: Compounds like 1-Indanone and 5-Methyl-1-indanone are known to be harmful if swallowed and can cause serious eye irritation.[1][2] They are generally handled with standard laboratory precautions, including adequate ventilation and protective gloves/eyewear.[1]

  • Cyano (Nitrile) Group: This functional group dictates a higher level of caution. Organic nitriles, such as 2-Cyano-6-methylpyridine, are often classified as toxic if swallowed, inhaled, or in contact with skin.[3] They are also known skin and eye irritants.[3] A critical, though less common, risk is the potential for certain nitriles to release highly toxic hydrogen cyanide gas if exposed to strong acids or high temperatures.

Based on this synthesis, we will operate under the assumption that 5-Cyano-2-methylindan-1-one presents the following hazards:

Hazard Category Anticipated Risk Primary Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Toxic/Harmful. Assumed to be toxic if swallowed, in contact with skin, or if dust is inhaled.[2][3]Presence of the cyano functional group.
Skin Corrosion/Irritation Skin Irritant. May cause skin irritation upon contact.[3]Common hazard for substituted ketones and nitriles.
Eye Damage/Irritation Serious Eye Irritant. Expected to cause serious eye irritation or damage.[3]Common hazard for this class of chemicals.
Reactivity Reactive with strong acids, bases, and oxidizing agents. [1]General reactivity profile for ketones and nitriles.

The Hierarchy of Controls: Engineering First

Before any discussion of PPE, we must apply the hierarchy of controls, which prioritizes eliminating hazards at their source.[4] For a chemical with anticipated inhalation toxicity, engineering controls are not optional; they are the foundation of safe handling.

Primary Engineering Control: The Chemical Fume Hood All handling of 5-Cyano-2-methylindan-1-one, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This ensures that any dust or vapors are contained and exhausted away from the operator's breathing zone.[1]

Personal Protective Equipment (PPE): Your Final Barrier

PPE is essential as the last line of defense against exposure.[5] The following PPE is mandatory for all procedures involving 5-Cyano-2-methylindan-1-one.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or EN166 standards.[1] Standard safety glasses do not provide an adequate seal against dust and splashes.

  • Recommended for High-Risk Tasks: When handling larger quantities or performing operations with a high splash potential (e.g., vigorous mixing, filtering), a full-face shield should be worn over chemical splash goggles.[6]

Skin and Body Protection
  • Gloves: Due to the anticipated dermal toxicity, proper glove selection is critical.

    • Type: Use powder-free nitrile gloves as a minimum.[6] Nitrile provides good resistance to a broad range of chemicals.

    • Thickness: A glove thickness of at least 4-6 mil is recommended for better durability and permeation resistance.

    • Technique: Double-gloving is strongly recommended. This practice significantly reduces the risk of exposure in case the outer glove is compromised.[7] The outer glove should be removed and disposed of as hazardous waste immediately upon finishing the task or if contamination is suspected.[7]

    • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves immediately if contaminated and at regular intervals (e.g., every 30-60 minutes) during prolonged use.[7]

  • Laboratory Coat: A clean, buttoned lab coat with tight-fitting cuffs is mandatory to protect skin and clothing.[6] For procedures with higher risk, a chemically resistant apron over the lab coat provides an additional layer of protection.

  • Footwear: Fully enclosed, chemical-resistant shoes are required at all times in the laboratory.[6]

Respiratory Protection

The primary engineering control (fume hood) should prevent the need for respiratory protection during routine handling. However, a respirator may be required in non-routine situations, such as:

  • Cleaning up a significant spill outside of a fume hood.

  • An engineering control failure.

In such events, a NIOSH-approved respirator with appropriate cartridges (e.g., combination organic vapor/acid gas/P100 particulate) is necessary. All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including medical clearance and annual fit-testing, as mandated by OSHA regulations.

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection Start Task: Handle 5-Cyano-2-methylindan-1-one FumeHood Is the task performed in a certified fume hood? Start->FumeHood BasePPE Mandatory Base PPE: - Chemical Goggles - Nitrile Gloves (Double) - Lab Coat - Closed-Toe Shoes FumeHood->BasePPE Yes Stop STOP! Do not proceed. Move task to fume hood. FumeHood->Stop No SplashRisk High splash potential? BasePPE->SplashRisk FaceShield Add Full Face Shield SplashRisk->FaceShield Yes Proceed Proceed with Task SplashRisk->Proceed No FaceShield->Proceed

Caption: PPE Selection Workflow for Handling the compound.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure all necessary PPE, spill kit materials, and waste containers are readily accessible.

  • Work Area: Conduct all work within a chemical fume hood with the sash at the lowest practical height.

  • Weighing: If handling a solid, weigh the material directly into a tared container within the fume hood. Use a spatula and handle gently to avoid creating airborne dust.[2]

  • Transfers: When making solutions, add the solid to the solvent slowly. If dissolving the compound, cap the container before any agitation (e.g., vortexing, sonicating).

  • Decontamination: After handling, decontaminate the spatula and any surfaces with a suitable solvent (e.g., 70% ethanol), and wipe clean. Place the used wipes in the solid hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield (if used), inner gloves, lab coat. Wash hands thoroughly with soap and water immediately after exiting the lab.[8]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spills:

    • Inside Fume Hood: Contain the spill with an appropriate absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area.

    • Outside Fume Hood: Evacuate the immediate area. Alert laboratory personnel and your safety officer. Only trained personnel with appropriate respiratory protection should attempt to clean the spill.[2][11]

Spill_Response_Plan cluster_hood Inside Fume Hood cluster_outside Outside Fume Hood Spill Spill Occurs Location Location of Spill? Spill->Location ContainHood 1. Contain with absorbent Location->ContainHood In Hood Evacuate 1. Evacuate immediate area Location->Evacuate Outside Hood CollectHood 2. Collect into hazardous waste container ContainHood->CollectHood DeconHood 3. Decontaminate surface CollectHood->DeconHood Alert 2. Alert others & Safety Officer Evacuate->Alert Trained 3. Cleanup by trained personnel with proper respiratory PPE Alert->Trained

Caption: Spill Response Decision Tree.

Waste Disposal

All materials contaminated with 5-Cyano-2-methylindan-1-one, including excess reagent, contaminated solvents, disposable labware, and used PPE, must be disposed of as hazardous chemical waste.[3]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

References

  • TCI Chemicals. (n.d.). Safety Data Sheet: 2-Pentanone.
  • International Flavors & Fragrances. (2018).
  • TCI Chemicals. (2025). Safety Data Sheet: 2-Cyano-6-methylpyridine.
  • Fisher Scientific. (2025). Safety Data Sheet: Methyl cyanoacetate.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl cyanoacetate.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Methyl isoamyl ketone.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 1-Indanone, 99+%.
  • Merck Millipore. (n.d.). Safety Data Sheet: Ionone for synthesis.
  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Echemi. (n.d.). 5-Methyl-1-indanone SDS, 4593-38-8 Safety Data Sheets.
  • International Association of Oil & Gas Producers. (n.d.). Personal Protective Equipment. IOGP.
  • NT WorkSafe. (2022, October 13). Hazardous chemicals - personal protective equipment (PPE).
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • Stockholm University. (2015). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • National Oceanic and Atmospheric Administration. (n.d.). 5-METHYLHEXAN-2-ONE. CAMEO Chemicals.
  • Shriner, R. L., & Todd, H. R. (1935). 5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE. Organic Syntheses, 15, 14.
  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
  • European Commission. (2019).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.